5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Description
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Properties
IUPAC Name |
5-(chloromethyl)-1-propylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVSCNRYKDBICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Nexus of Synthesis: An In-depth Technical Guide to the Mechanistic Potential of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a key drug intermediate, a foundational element in the synthesis of a diverse array of pharmacologically active compounds.[1] While not an end-product therapeutic itself, its structural motifs—a substituted imidazole ring—are hallmarks of numerous established drugs.[2][3] This guide delves into the latent therapeutic potential stemming from this molecule, exploring the probable mechanisms of action that its derivatives may exhibit. We will dissect the well-trodden paths of imidazole-based compounds in oncology, infectious diseases, and inflammatory conditions. Furthermore, this document provides robust, field-proven experimental protocols to empower researchers in elucidating the precise mechanisms of novel compounds synthesized from this versatile intermediate.
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[3][4] Its prevalence in nature—as seen in the amino acid histidine, purines, and histamine—underscores its fundamental role in biological processes.[3] The unique electronic characteristics of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, allow it to interact with a wide range of biological targets.[5] This versatility has rendered the imidazole scaffold a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents with diverse mechanisms of action.[6][7]
This compound serves as a critical starting material for harnessing the potential of this scaffold. The chloromethyl group provides a reactive handle for synthetic chemists to introduce a variety of functional groups, thereby generating libraries of novel compounds for biological screening. The propyl group at the N-1 position influences the lipophilicity and steric profile of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
Postulated Mechanisms of Action for Derivatives of this compound
Based on the extensive literature on imidazole-containing pharmaceuticals, we can hypothesize several potential mechanisms of action for compounds derived from this compound.
Anticancer Activity
The imidazole scaffold is a prominent feature in many anticancer drugs.[4][6] Potential mechanisms include:
-
Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][7] By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling cascades involved in cell proliferation, survival, and metastasis.
-
DNA Intercalation and Topoisomerase Inhibition: Certain imidazole derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[4][6]
-
Microtubule Disruption: Some imidazole-containing molecules have been shown to interfere with the dynamics of microtubule polymerization and depolymerization, arresting the cell cycle at mitosis and triggering cell death.[7]
Below is a conceptual signaling pathway illustrating the potential role of a derivative as a kinase inhibitor.
Caption: Potential mechanism of an imidazole derivative as a kinase inhibitor.
Antimicrobial Activity
Imidazole-based compounds, such as metronidazole, are widely used as antimicrobial agents.[3] The proposed mechanisms for novel derivatives could involve:
-
Inhibition of Nucleic Acid Synthesis: Similar to their anticancer effects, these compounds might interfere with microbial DNA and RNA synthesis.
-
Disruption of Cell Wall or Membrane Integrity: The imidazole moiety could play a role in disrupting the structural integrity of microbial cell walls or membranes.
-
Enzyme Inhibition: Derivatives could target specific microbial enzymes that are essential for survival.
Anti-inflammatory Activity
Certain imidazole derivatives have demonstrated anti-inflammatory properties.[8] This could be attributed to:
-
Inhibition of Pro-inflammatory Enzymes: Targets could include cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.
-
Modulation of Cytokine Production: The compounds might regulate the production of pro-inflammatory or anti-inflammatory cytokines.
Experimental Protocols for Mechanistic Elucidation
To move from postulation to confirmation, a systematic experimental approach is essential. The following protocols provide a framework for investigating the mechanism of action of a novel derivative of this compound.
Initial Target Class Identification: In Vitro Cytotoxicity and Antimicrobial Assays
This initial step aims to broadly categorize the biological activity of the synthesized compound.
Table 1: Initial Screening Assays
| Assay Type | Objective | Cell Lines / Organisms | Key Endpoint |
| MTT/XTT Assay | Determine cytotoxic effects against cancer cells. | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control (e.g., HEK293). | IC50 (half-maximal inhibitory concentration). |
| Broth Microdilution | Assess antimicrobial activity. | Panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). | MIC (minimum inhibitory concentration). |
| Nitric Oxide Assay | Evaluate anti-inflammatory potential in vitro. | LPS-stimulated RAW 264.7 macrophages. | Inhibition of nitric oxide production. |
Experimental Workflow for Initial Screening:
Caption: Workflow for the initial biological screening of synthesized derivatives.
Detailed Protocol: Kinase Inhibition Profiling
Should initial screening suggest anticancer activity, investigating kinase inhibition is a logical next step.
Objective: To determine if the compound inhibits the activity of a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to determine the IC50.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of kinase families.
-
Assay Performance: Utilize a reputable in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based). These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Self-Validation:
-
Include a known kinase inhibitor as a positive control for each kinase in the panel.
-
Run a no-enzyme control to determine the background signal.
-
Ensure the Z'-factor for the assay is greater than 0.5, indicating a robust and reliable assay.
Detailed Protocol: DNA Intercalation Assay
This protocol assesses the compound's ability to bind to DNA.
Objective: To determine if the compound intercalates into the DNA double helix.
Methodology:
-
Ethidium Bromide (EtBr) Displacement Assay:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and EtBr. EtBr fluoresces strongly when intercalated into DNA.
-
Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates that the test compound is displacing EtBr from the DNA, suggesting intercalation.
-
-
Viscosity Measurement:
-
Prepare solutions of DNA with increasing concentrations of the test compound.
-
Measure the viscosity of each solution using a viscometer. An increase in viscosity is indicative of DNA lengthening caused by the insertion of the compound between base pairs.
-
Self-Validation:
-
Use a known DNA intercalator (e.g., doxorubicin) as a positive control.
-
Use a non-intercalating compound as a negative control.
Conclusion
This compound represents a gateway to a vast chemical space of potentially bioactive molecules. While its own mechanism of action is that of a chemical reactant, the imidazole core it provides is a well-established pharmacophore with a rich history in drug discovery. By understanding the common mechanisms of action of imidazole-based drugs and employing rigorous, self-validating experimental protocols, researchers can effectively unlock the therapeutic potential of novel compounds synthesized from this versatile intermediate. The journey from a simple chemical building block to a life-saving therapeutic is complex, but it begins with a solid understanding of the fundamental chemistry and biology at play.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Sayed, N. N. E., & Ali, M. R. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(15), 5789. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Pharmaceutical Sciences and Research, 15(2), 545-555. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 563. [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2022). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 22(1), 1-2. [Link]
-
Al-Abdullah, E. S., Al-Harbi, S. A., & El-Shorbagi, A.-N. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(14), 9785-9833. [Link]
-
A review: Imidazole synthesis and its biological activities. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 12-20. [Link]
-
Liu, B., Wu, J., Zhu, T., Tian, X., Chen, N., Li, W., & Li, T. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. Mini-Reviews in Organic Chemistry, 22(4), 427-446. [Link]
-
Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research, 58(1), 1-7. [Link]
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- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Physicochemical Profile of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride: An Essential Intermediate for Advanced Synthesis
Abstract: 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a key heterocyclic building block whose utility in pharmaceutical and materials science is predicated on a thorough understanding of its physicochemical properties. This technical guide provides a detailed examination of this compound, presenting its core chemical identity, experimentally-derived data, and robust, field-proven protocols for its comprehensive characterization. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind analytical method selection and contextualizes the importance of each property in ensuring the successful application, stability, and scalability of synthetic routes involving this versatile intermediate.
Introduction: The Strategic Importance of Substituted Imidazoles
Imidazole derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and utility as synthetic intermediates.[1] The subject of this guide, this compound, is a bifunctional reagent of significant interest. The imidazole core provides a specific stereoelectronic profile, while the reactive chloromethyl group at the C5 position serves as a potent electrophilic handle for nucleophilic substitution reactions.[2] This dual-functionality allows for the facile introduction of the 1-propyl-imidazole moiety into larger, more complex molecular architectures, making it a valuable precursor in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.[3][4]
A precise and comprehensive characterization of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective use. Properties such as solubility, pKa, stability, and purity directly influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide establishes a foundational dataset and a methodological framework for the rigorous evaluation of this compound.
Chemical Identity and Core Properties
The initial step in characterizing any chemical entity is to establish its unambiguous identity and fundamental properties. These data serve as the benchmark for all subsequent analyses.
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[5] |
| Synonyms | 5-(chloromethyl)-1-propyl-1H-Imidazole monohydrochloride | ChemicalBook[6] |
| CAS Number | 497223-15-1 | CymitQuimica[5] |
| Molecular Formula | C₇H₁₁ClN₂ · HCl (C₇H₁₂Cl₂N₂) | Derived |
| Molecular Weight | 195.09 g/mol | CymitQuimica[5] |
| Appearance | Off-white to light yellow solid | ChemicalBook[6] |
| Melting Point | 167-169 °C | ChemicalBook[6] |
Note: The melting point was determined on material recrystallized from ethyl acetate.[6]
Solubility Profile: A Key Determinant of Application
Solubility dictates the choice of reaction solvents, purification methods (crystallization), and, in a pharmaceutical context, is a critical factor for bioavailability and formulation. The hydrochloride salt form is expected to confer significant aqueous solubility compared to the free base. A comprehensive solubility assessment is therefore essential.
Table 2: Predicted and Experimental Solubility
| Solvent | Type | Predicted Solubility | Experimental Value |
|---|---|---|---|
| Water | Aqueous Buffer (pH 2.0) | High | Protocol Below |
| PBS (pH 7.4) | Aqueous Buffer | High | Protocol Below |
| Methanol | Polar Protic | Soluble | Protocol Below |
| Ethanol | Polar Protic | Soluble | Protocol Below |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Protocol Below |
| Dichloromethane | Non-polar | Insoluble | Protocol Below |
| Ethyl Acetate | Non-polar | Sparingly Soluble | Protocol Below |
Protocol 1: Equilibrium Solubility Determination by HPLC-UV
This protocol determines the thermodynamic equilibrium solubility, providing a definitive value for saturation concentration. The use of HPLC-UV offers high sensitivity and specificity.
Rationale: The shake-flask method is the gold standard for solubility measurement. HPLC-UV is chosen for quantification due to the chromophoric nature of the imidazole ring, which should provide a strong UV absorbance signal around 210-230 nm.[7]
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound (approx. 20 mg) to 2 mL of each test solvent in separate glass vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (25 °C) for 24 hours using a shaker or rotator. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the excess solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with the appropriate mobile phase to fall within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 6). Calculate the original concentration based on the dilution factor.
-
Validation: Visually inspect the solid pellet after equilibration to check for any changes in physical form (e.g., oiling out, hydrate formation), which could indicate solvent-induced phase transitions.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The imidazole ring contains two nitrogen atoms, one of which is basic (the pyrrole-type N-H in the protonated form) and one that is weakly basic (the pyridine-type N). The pKa governs the ionization state of the molecule at different pH values, which profoundly impacts its solubility, lipophilicity, and interaction with biological targets.
dot
Caption: pH-dependent equilibrium of the imidazole moiety.
Protocol 2: pKa Determination by Potentiometric Titration
This is a classic and highly accurate method for determining the pKa of ionizable compounds.
Rationale: The method directly measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base). The pKa corresponds to the pH at which the compound is 50% ionized.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 50 mg of the compound in 50 mL of degassed, deionized water.
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode and an automated burette for precise titrant delivery. Maintain a constant temperature (25 °C) and stir the solution gently.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Record the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be calculated from the pH value when half of the titrant required to reach the equivalence point has been added.
Stability Assessment: Ensuring Integrity
The presence of a chloromethyl group introduces a potential liability for hydrolysis or nucleophilic displacement.[2][8] Understanding the compound's stability under various stress conditions is crucial for defining appropriate storage, handling, and reaction conditions.
Table 3: Forced Degradation Study Design
| Condition | Rationale | Method |
|---|---|---|
| Acidic Hydrolysis | Assess stability in low pH environments | 0.1 M HCl at 60 °C for 24h |
| Basic Hydrolysis | Assess stability in high pH environments | 0.1 M NaOH at 60 °C for 24h |
| Oxidative Stress | Evaluate susceptibility to oxidation | 3% H₂O₂ at RT for 24h |
| Thermal Stress | Determine solid-state thermal stability | Solid sample at 80 °C for 72h |
| Photostability | Assess degradation upon light exposure | ICH Q1B guidelines (UV/Vis light) |
Protocol 3: Stability Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Rationale: This HPLC method must have sufficient resolution to separate the parent peak from any potential degradants formed during stress testing. A diode array detector (DAD) is used to assess peak purity.
Methodology:
-
Stress Sample Preparation: Subject the compound to the conditions outlined in Table 3. At specified time points, neutralize the samples (if applicable) and dilute them to a known concentration with the mobile phase.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed control sample using the HPLC method detailed in Section 6.
-
Peak Purity Analysis: Use the DAD to assess the peak purity of the parent compound in both stressed and unstressed samples. A spectrally pure peak indicates the method is specific for the parent compound.
-
Mass Balance: Calculate the mass balance by summing the amount of the remaining parent compound and all detected degradation products. A mass balance close to 100% indicates that all major degradants are being detected.
Chromatographic Profile and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds.[9] A robust HPLC method is essential for quality control, reaction monitoring, and as the quantitative engine for other protocols described herein.
dot
Caption: General workflow for HPLC-based purity analysis.
Protocol 4: Reverse-Phase HPLC Method for Purity Determination
Rationale: A C18 (ODS) column is a versatile and robust choice for separating small polar molecules like imidazole derivatives. An acidic mobile phase with an ion-pairing reagent or buffer is often necessary to ensure good peak shape for basic compounds. Acetonitrile is a common organic modifier.
Methodology:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples at approximately 0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile).
Conclusion: A Foundation for Rational Development
This guide establishes a comprehensive physicochemical profile for this compound. The provided data on its identity, melting point, and appearance, combined with the detailed, scientifically-grounded protocols for determining solubility, pKa, stability, and purity, offer a complete framework for its characterization. By understanding these core properties, researchers can optimize synthetic procedures, ensure material quality and consistency, and accelerate the development of novel molecules that incorporate this valuable imidazole scaffold. The methodologies described herein are designed to be robust, reproducible, and directly applicable in a modern research and development laboratory.
References
- 1. Tetra-substituted imidazoles as a new class of inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [cymitquimica.com]
- 6. 497223-15-1 CAS MSDS (5-CHLOROMETHYL-1-PROPYL-1H-IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride has emerged as a critical drug intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its unique structural features, comprising a reactive chloromethyl group and a substituted imidazole core, make it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reaction mechanisms, and applications in drug development, with a particular focus on its role in the synthesis of angiotensin II receptor blockers. Furthermore, this document outlines key analytical techniques for its characterization and quality control, alongside essential safety and handling protocols.
Introduction: The Strategic Importance of Imidazole Intermediates
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[2] Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antihypertensive, and anticancer properties. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This compound is a prime example of a strategically designed intermediate, poised for facile chemical modification in the synthesis of high-value pharmaceuticals.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is typically achieved through a multi-step process that prioritizes efficiency and yield. While a definitive, publicly available, step-by-step protocol for this specific molecule is not widespread, its synthesis can be logically deduced from established methodologies for analogous compounds, such as 1-benzyl-5-(chloromethyl)-1H-imidazole.[3] The most probable synthetic strategies involve either the chlorination of a hydroxymethyl precursor or the direct chloromethylation of a 1-propyl-1H-imidazole starting material.
A plausible and commonly employed route involves a two-step approach:
-
Synthesis of 1-propyl-5-(hydroxymethyl)-1H-imidazole: This precursor can be synthesized from 1-propyl-1H-imidazole through a hydroxymethylation reaction, often employing formaldehyde or a suitable equivalent.
-
Chlorination of 1-propyl-5-(hydroxymethyl)-1H-imidazole: The hydroxyl group is then converted to a chloride, most commonly using thionyl chloride (SOCl₂), a reagent known for its efficiency in this type of transformation.[3] The reaction with thionyl chloride proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.[4]
An alternative approach could involve the direct chloromethylation of 1-propyl-1H-imidazole, although this method may present challenges in controlling regioselectivity.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol based on the synthesis of similar compounds.[3]
Step 1: Synthesis of 1-propyl-5-(hydroxymethyl)-1H-imidazole
-
Materials: 1-propyl-1H-imidazole, formaldehyde solution, suitable solvent (e.g., water or a protic solvent).
-
Procedure:
-
Dissolve 1-propyl-1H-imidazole in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.
-
Slowly add the formaldehyde solution to the reaction mixture, maintaining a controlled temperature.
-
Stir the reaction mixture for a specified period until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, work up the reaction mixture to isolate the crude 1-propyl-5-(hydroxymethyl)-1H-imidazole. This may involve solvent extraction and evaporation.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 1-propyl-5-(hydroxymethyl)-1H-imidazole, thionyl chloride (SOCl₂), anhydrous aprotic solvent (e.g., dichloromethane or toluene), ethereal HCl.
-
Procedure:
-
Dissolve the purified 1-propyl-5-(hydroxymethyl)-1H-imidazole in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-Chloromethyl-1-propyl-1H-imidazole.
-
Dissolve the crude product in a suitable solvent and precipitate the hydrochloride salt by the addition of ethereal HCl.
-
Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Reaction Mechanisms and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[5] This allows for the facile introduction of various functionalities onto the imidazole core, a key step in the synthesis of many APIs.
Key Role in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
A significant application of propyl-imidazole intermediates is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[6][7] One prominent example is Olmesartan , an ARB whose structure features a 2-propyl-imidazole core.[8][9] While many patented syntheses of Olmesartan start from 2-propyl-imidazole-4,5-dicarboxylic acid, the use of this compound as a starting material for the synthesis of the imidazole fragment of Olmesartan or other sartans is a logical synthetic strategy. The chloromethyl group can be elaborated into the required carboxylic acid or hydroxymethyl functionalities present in various sartans like Losartan.[10][11][12]
The general synthetic approach would involve the nucleophilic displacement of the chloride by a suitable nucleophile, followed by further functional group transformations.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway and application of the intermediate.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical manufacturing. A combination of analytical techniques is employed for its comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the main compound, with any impurities appearing as separate, smaller peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | Characteristic chemical shifts and coupling patterns for the propyl and imidazole protons and carbons. The chloromethyl group will have a distinct signal. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C=N, and C-N bonds of the imidazole ring, as well as C-Cl stretching vibrations. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the mass of the free base, and fragmentation patterns consistent with the structure. |
Safety, Handling, and Storage
As with all chloromethyl-substituted compounds, this compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection: In case of dust formation, a particulate respirator is recommended.[8]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If inhaled: Move the person into fresh air.[8]
-
If swallowed: Rinse mouth with water and consult a physician.[8]
Storage:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value intermediate with significant potential in the pharmaceutical industry. Its versatile reactivity, particularly in the synthesis of angiotensin II receptor blockers, underscores its importance in the development of modern therapeutics. A thorough understanding of its synthesis, reaction mechanisms, and analytical characterization is essential for its effective and safe utilization in drug discovery and manufacturing.
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How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]
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FAQ. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE? Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Retrieved from [Link]
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PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic route to 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed examination of the underlying chemical principles, safety considerations, and reaction mechanisms. By grounding the procedure in established chemical theory and providing practical insights, this guide aims to empower researchers to confidently and safely execute this synthesis.
Introduction and Strategic Overview
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. The specific derivative, this compound, serves as a valuable building block, enabling the introduction of the 1-propyl-imidazole-5-methyl moiety into larger molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, making it an ideal precursor for constructing diverse molecular architectures.
The synthetic strategy detailed herein is a logical, three-stage process designed for efficiency and control. It begins with a commercially available starting material and proceeds through N-alkylation, functional group reduction, and a final chlorination step. Each stage has been selected based on well-established, high-yielding transformations in heterocyclic chemistry.
Overall Synthesis Workflow
The synthesis is structured as a linear three-step sequence:
-
N-Alkylation: Introduction of the propyl group onto the imidazole ring.
-
Ester Reduction: Conversion of the carboxylate group to a primary alcohol.
-
Hydroxyl-to-Chloride Conversion: Chlorination of the alcohol to yield the final hydrochloride salt.
The following diagram illustrates the high-level workflow.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Disclaimer: The following protocols involve hazardous materials and reactions. All procedures must be carried out by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Ethyl 1-propyl-1H-imidazole-5-carboxylate
This step involves the N-alkylation of Ethyl 4-imidazolecarboxylate. The regioselectivity of imidazole alkylation can be complex, often yielding a mixture of isomers.[1][2] Using a strong base like sodium hydride ensures the formation of the imidazolate anion, which can then be alkylated. While both ring nitrogens can act as nucleophiles, steric hindrance and electronic factors often favor the desired 1,5-disubstituted product.
-
Materials:
-
Ethyl 4-imidazolecarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromopropane (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.
-
Dissolve Ethyl 4-imidazolecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate Ethyl 1-propyl-1H-imidazole-5-carboxylate.
-
Step 2: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol
This stage employs the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to reduce the ester functional group to a primary alcohol.[3][4] The reaction proceeds via a nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde.[5]
-
Materials:
-
Ethyl 1-propyl-1H-imidazole-5-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the slurry to 0 °C using an ice bath.
-
Dissolve Ethyl 1-propyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the mixture back to 0 °C. CAUTION: The following quench is highly exothermic and generates hydrogen gas.
-
Slowly and carefully add solid sodium sulfate decahydrate portion-wise until the evolution of gas ceases and a granular precipitate forms. Stir vigorously for at least 1 hour.
-
Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with additional THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield (1-propyl-1H-imidazol-5-yl)methanol as a crude solid or oil, which is often of sufficient purity for the next step.
-
Step 3: Synthesis of this compound
The final step converts the primary alcohol into the target chloromethyl derivative using thionyl chloride (SOCl₂). This reagent is highly effective as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[6] The HCl generated in situ also protonates the imidazole ring to form the final hydrochloride salt.
-
Materials:
-
(1-propyl-1H-imidazol-5-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (at least 3.0 eq, often used as solvent)
-
Anhydrous diethyl ether or toluene
-
-
Procedure:
-
Place (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Cool the flask in an ice bath to 0 °C.
-
CAUTION: This reaction is vigorous and highly exothermic. Slowly add thionyl chloride (3.0 eq or more) dropwise to the alcohol.
-
Once the initial exothermic reaction subsides, remove the ice bath and gently heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure (using a trap to protect the vacuum pump).
-
The resulting residue is the crude hydrochloride salt. To purify, dissolve it in a minimal amount of hot ethanol and precipitate the product by adding anhydrous diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Mechanism of Ester Reduction with LiAlH₄
The reduction of the ester to the primary alcohol is a two-stage process.
Caption: Simplified mechanism of LiAlH₄ reduction of an ester.
-
Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide group (-OEt) as a leaving group. This generates an aldehyde intermediate.[3]
-
Second Hydride Attack: Aldehydes are more reactive towards hydride reagents than esters. Therefore, a second equivalent of hydride rapidly attacks the aldehyde, forming an alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol.
Mechanism of Chlorination with Thionyl Chloride
The conversion of an alcohol to an alkyl chloride with SOCl₂ can proceed via different mechanisms, primarily Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the conditions.[8][9] For a primary alcohol like the one in this synthesis, an Sₙ2 pathway is highly probable.
-
Formation of Chlorosulfite Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. A proton is then lost to form an alkyl chlorosulfite intermediate.[6]
-
Sₙ2 Displacement: The chloride ion generated in the first step (or from another molecule of SOCl₂) then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside. This results in the displacement of the chlorosulfite group, which readily decomposes into SO₂ and another chloride ion.[8][10]
Caption: The Sₙ2 mechanism for the chlorination of a primary alcohol.
Data Summary and Quality Control
Effective synthesis relies on careful monitoring and characterization. The following table summarizes key parameters for this synthetic route.
| Step | Reaction Type | Key Reagents | Solvent | Typical Temp. | Typical Time | Expected Yield | QC Method |
| 1 | N-Alkylation | NaH, 1-Bromopropane | THF | 0 °C to RT | 16 h | 60-75% | TLC, NMR |
| 2 | Ester Reduction | LiAlH₄ | THF | 0 °C to RT | 4-6 h | 80-95% | TLC, NMR |
| 3 | Chlorination | SOCl₂ | SOCl₂ (neat) | Reflux | 2-3 h | 75-90% | NMR, M.P. |
Yields are estimates based on analogous reactions and may vary.
Safety and Hazard Management
This synthesis involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Lithium Aluminum Hydride (LiAlH₄):
-
Hazards: Highly flammable solid, reacts violently with water and protic solvents to produce flammable hydrogen gas.[11][12] Corrosive and can cause severe burns upon contact with skin or mucous membranes.[13][14]
-
Handling: Must be handled under an inert atmosphere (nitrogen or argon).[11] Use spark-proof tools. Keep away from all sources of water and ignition. A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.[13]
-
PPE: Fire-retardant lab coat, chemical safety goggles, face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are mandatory.[15]
-
-
Thionyl Chloride (SOCl₂):
-
Hazards: Toxic if inhaled and harmful if swallowed.[16] Causes severe skin burns and eye damage.[17] Reacts violently with water, releasing toxic gases (HCl and SO₂).[18][19]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[20] Containers should be opened and handled with care to avoid inhalation of vapors.
-
PPE: Chemical safety goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat are required.[18][20]
-
References
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ReactionWeb.io. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. Retrieved from [Link]
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OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]
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JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
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Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Retrieved from [Link]
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Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]
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University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
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Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
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New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: THIONYL CHLORIDE. Retrieved from [Link]
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Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Retrieved from [Link]
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MDPI. (2022, August 30). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]
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PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
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ResearchGate. A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
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Oriental Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
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Stanford Chemicals. What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE?. Retrieved from [Link]
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PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
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The Strategic Role of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a versatile heterocyclic building block in medicinal chemistry. We will dissect its molecular architecture, elucidating how the interplay of the imidazole core, the N-propyl substituent, and the reactive chloromethyl group dictates its utility in the synthesis of complex bioactive molecules. This guide will detail established synthetic routes, analyze its reactivity profile as a potent alkylating agent, and provide detailed experimental protocols for its characterization and application in synthetic workflows. By contextualizing its function within the broader landscape of drug discovery, this document serves as a critical resource for scientists seeking to leverage this intermediate for the development of novel therapeutics.
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Design
The imidazole ring is a cornerstone of medicinal chemistry, frequently appearing in a vast array of natural products and synthetic drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms within the five-membered aromatic ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1] This amphiprotic nature, coupled with the inherent aromaticity and stability of the imidazole core, makes it a "privileged scaffold" in drug design.
This compound emerges as a particularly valuable derivative. The key to its utility lies in the C-5 position's chloromethyl group (-CH₂Cl), which acts as a potent and selective electrophile. This reactive handle allows for the strategic introduction of the imidazole moiety onto a wide range of nucleophilic scaffolds, a common tactic in the construction of diverse chemical libraries for high-throughput screening. The N-1 propyl group, in turn, modulates the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and binding affinity to target proteins. This guide will provide the foundational knowledge and practical insights necessary to effectively utilize this important synthetic intermediate.
Synthesis and Characterization
The synthesis of this compound can be approached through two primary, industrially viable routes, adapted from methodologies established for analogous substituted imidazoles.
Synthetic Pathways
Route A: Direct Chloromethylation of 1-Propyl-1H-imidazole
This method involves the direct introduction of the chloromethyl group onto the pre-formed 1-propyl-1H-imidazole ring. This is typically achieved through a reaction with formaldehyde and an excess of hydrogen chloride. This approach is atom-economical and can be performed on a large scale.
Route B: Chlorination of 1-Propyl-5-(hydroxymethyl)-1H-imidazole
An alternative and often high-yielding strategy involves the initial synthesis of the corresponding hydroxymethyl intermediate, followed by chlorination. This two-step process allows for greater control and purification of the intermediates. The chlorination is commonly accomplished using reagents like thionyl chloride (SOCl₂).
Proposed Synthetic Protocol (Route B)
This protocol is adapted from established procedures for similar imidazole derivatives and serves as a robust starting point for laboratory-scale synthesis.
Step 1: Synthesis of 1-Propyl-5-(hydroxymethyl)-1H-imidazole
-
To a solution of 1-propyl-1H-imidazole in a suitable solvent (e.g., water or a polar aprotic solvent), add an equimolar amount of formaldehyde (as a 37% aqueous solution).
-
The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 1-propyl-5-(hydroxymethyl)-1H-imidazole.
Step 2: Synthesis of this compound
-
Dissolve the 1-propyl-5-(hydroxymethyl)-1H-imidazole intermediate in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Characterization
The structural confirmation of this compound relies on a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl chain protons, the imidazole ring protons, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. |
| ¹³C NMR | Resonances for the carbon atoms of the propyl group, the imidazole ring, and the chloromethyl carbon. |
| FT-IR | Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations of the imidazole ring, as well as C-Cl stretching. |
| Mass Spec. | The molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |
Role in Medicinal Chemistry: A Versatile Alkylating Agent
The primary role of this compound in medicinal chemistry is that of a specialized alkylating agent . The chloromethyl group is a potent electrophile, making the molecule highly reactive towards a wide array of nucleophiles. This reactivity is the cornerstone of its utility as a building block.
Mechanism of Action in Synthesis
The chlorine atom in the chloromethyl group is a good leaving group. In the presence of a nucleophile (Nu:), the molecule readily undergoes a nucleophilic substitution reaction (typically SN2), forming a new carbon-nucleophile bond and liberating a chloride ion. This reaction effectively "installs" the 1-propyl-1H-imidazol-5-ylmethyl moiety onto the nucleophilic substrate.
Application in the Synthesis of Bioactive Molecules
While specific, named drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its application can be illustrated through a representative synthetic scheme. This compound is an ideal intermediate for the synthesis of molecules targeting a variety of receptors and enzymes where the imidazole moiety is crucial for activity.
Representative Reaction Scheme: Synthesis of a Hypothetical Bioactive Amine
This workflow demonstrates the alkylation of a generic primary amine, a common transformation in drug synthesis to introduce the imidazole scaffold.
Caption: General workflow for the alkylation of a primary amine using this compound.
Experimental Protocol for a Representative Alkylation Reaction
-
To a solution of the primary amine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a non-nucleophilic base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) (1.1 - 1.5 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired N-alkylated product.
Conclusion
This compound is a strategically important intermediate for drug discovery and development. Its well-defined reactivity as an alkylating agent, combined with the favorable biological properties of the imidazole scaffold, makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering both the theoretical underpinnings and practical guidance for its effective use in the laboratory. As the quest for novel therapeutics continues, the demand for versatile and well-characterized building blocks like this compound will undoubtedly grow, solidifying its place in the modern synthetic chemist's toolbox.
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Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437. [Link]
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Grygorenko, O. O., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition, 59(47), 20776-20811. [Link]
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Meanwell, N. A. (Ed.). (2021). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Royal Society of Chemistry. [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a privileged scaffold in the design of therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted imidazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
The Imidazole Core: A Foundation for Diverse Pharmacology
The versatility of the imidazole nucleus lies in its susceptibility to a wide array of chemical modifications.[2] Modern synthetic techniques, such as microwave-assisted synthesis and metal-catalyzed reactions, have facilitated the creation of extensive libraries of substituted imidazole derivatives, each with the potential for unique biological activities.[1][2] These activities span a remarkable range, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][5][6]
Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses
Imidazole derivatives are perhaps most renowned for their potent antimicrobial and antifungal properties.[3][7] A significant number of commercially available antifungal drugs, such as ketoconazole, miconazole, and clotrimazole, are built upon the imidazole scaffold.[7]
Mechanism of Action
The primary antifungal mechanism of many imidazole derivatives involves the inhibition of the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol.[8][9][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and integrity, ultimately leading to fungal cell death.[8][10]
In bacteria, imidazole derivatives can exert their effects through various mechanisms, including the disruption of cell membrane integrity, leading to the leakage of essential cellular components.[10][11] Some derivatives have also been shown to inhibit key bacterial enzymes like β-Lactamases, DNA gyrase, and topoisomerase.[11]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have revealed key molecular features that govern the antimicrobial and antifungal potency of imidazole derivatives.[1][2] For instance, the lipophilicity of the molecule, often tuned by introducing different hydrophobic substituents, plays a critical role in its ability to penetrate microbial cell membranes.[12][13] Studies have shown that the nature and position of substituents on the imidazole ring significantly influence the biological activity. For example, electron-withdrawing groups at certain positions can enhance anti-inflammatory activity.[2]
The following diagram illustrates a generalized workflow for conducting SAR studies in drug discovery, a crucial process for optimizing the potency and selectivity of imidazole-based compounds.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Anticancer Activity: Targeting the Hallmarks of Cancer
The imidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[14][15][16] Imidazole derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.
Mechanisms of Action
The anticancer effects of imidazole derivatives are diverse and often target specific signaling pathways involved in cancer progression.[14][15] Some of the key mechanisms include:
-
Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[15][17] For example, derivatives have been developed to target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often dysregulated in cancer.[17][18][19]
-
Tubulin Polymerization Inhibition: Certain imidazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[20]
-
Induction of Apoptosis: Some compounds can induce programmed cell death (apoptosis) in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[15]
The diagram below depicts the inhibition of the PI3K/AKT/mTOR pathway, a frequently studied target for imidazole derivatives in cancer therapy.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Substituted imidazole derivatives have also demonstrated significant anti-inflammatory properties.[21][22][23] Their mechanisms of action often involve the modulation of key inflammatory mediators.
Mechanisms of Action
The anti-inflammatory effects of these compounds can be attributed to their ability to:
-
Inhibit Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[24]
-
Modulate Inflammatory Cytokines: Imidazole compounds can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β by targeting signaling pathways like NF-κB.[23]
-
Scavenge Reactive Oxygen Species (ROS): Certain derivatives possess antioxidant properties and can scavenge ROS, which are known to contribute to oxidative stress and inflammation.[21][23]
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of substituted imidazole derivatives relies on a variety of well-established in vitro and in vivo assays. The following are detailed protocols for two fundamental assays.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (substituted imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth/medium in the 96-well plates.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth/medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[25]
The following diagram outlines the workflow for MIC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[25]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (substituted imidazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.[25]
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for another 4 hours to allow the formation of formazan crystals.[25]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[25]
Data Presentation
The biological activity data for a series of substituted imidazole derivatives are often summarized in tables for easy comparison.
| Compound ID | Substituent (R) | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 |
| 1a | -H | 64 | >100 |
| 1b | -Cl | 16 | 25.4 |
| 1c | -NO2 | 8 | 10.2 |
| 1d | -OCH3 | 32 | 55.8 |
Conclusion and Future Perspectives
Substituted imidazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with the relative ease of synthetic modification, ensures their continued relevance in the search for new therapeutic agents. Future research will likely focus on the development of more potent and selective imidazole-based drugs with improved pharmacokinetic profiles and reduced side effects. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will further accelerate the rational design and optimization of this remarkable scaffold.[12]
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- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central. (URL: )
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (URL: )
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- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. (URL: )
- An acumen into anticancer efficacy of imidazole deriv
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology. (URL: )
- Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole deriv
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. (URL: )
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: )
- Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. (URL: )
- Review on Antimicrobial Activity of Imidazole - ProQuest. (URL: )
- Development and Characterization of Imidazole Derivatives for Antifungal Applic
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: )
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- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC - NIH. (URL: )
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (URL: )
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- Imidazole-based p38 MAP kinase inhibitors.
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- FDA approved chemotherapeutic imidazole originated drugs.
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The Strategic Application of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride has emerged as a pivotal building block in medicinal chemistry, primarily valued for its role as a potent and versatile alkylating agent. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and strategic application in the construction of complex molecular architectures relevant to pharmaceutical development. We will delve into the mechanistic underpinnings of its reactivity, explore its utility in alkylating a range of nucleophiles, and present detailed experimental protocols. By synthesizing current knowledge and providing actionable insights, this document aims to empower researchers to effectively leverage this reagent in the pursuit of novel therapeutic agents.
Introduction: The Imidazole Scaffold and the Power of the Chloromethyl Group
The imidazole nucleus is a privileged scaffold in drug design, appearing in a vast array of biologically active molecules. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metallic centers in enzymes. The strategic functionalization of the imidazole ring is therefore a cornerstone of modern medicinal chemistry.
The introduction of a chloromethyl group at the C5 position, as in 5-Chloromethyl-1-propyl-1H-imidazole, transforms the otherwise stable imidazole core into a highly reactive electrophile. This "activated" handle provides a direct and efficient means for covalently linking the imidazole moiety to various nucleophilic substrates, making it an invaluable tool for molecular elaboration and the synthesis of diverse compound libraries. The propyl group at the N1 position serves to modulate the compound's lipophilicity and steric profile, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 497223-15-1 | [1] |
| Molecular Formula | C₇H₁₁ClN₂·HCl | [1] |
| Molecular Weight | 195.09 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling: As with all reactive alkylating agents, appropriate safety precautions must be observed when handling this compound. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from a suitable imidazole precursor. This approach offers a reliable and scalable route to the target compound.
Diagram: Synthetic Pathway
References
An In-depth Technical Guide on the Crystal Structure of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the structural elucidation of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. A comprehensive search of crystallographic databases and peer-reviewed literature reveals that a definitive crystal structure for this specific compound has not yet been publicly reported. In light of this, this document provides a robust framework for its structural determination. It leverages a detailed analysis of a closely related, structurally characterized compound, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, as a representative model. This guide furnishes field-proven, step-by-step protocols for synthesis, crystallization, and X-ray diffraction analysis, enabling researchers to independently determine the target structure. Furthermore, it synthesizes all available data on the subject compound and presents a logical workflow for its complete characterization, thereby serving as an essential resource for professionals in medicinal chemistry and drug development.
Introduction: The Significance of Imidazole Scaffolds
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antifungal, anticancer, and antihypertensive properties.[1] The precise three-dimensional arrangement of atoms and functional groups within these molecules is intrinsically linked to their pharmacological efficacy and interaction with biological targets. X-ray crystallography remains the gold standard for unambiguously determining these solid-state structures, providing invaluable insights into bond lengths, angles, conformation, and intermolecular interactions that govern molecular recognition.
This compound is a valuable building block in organic synthesis. The presence of a reactive chloromethyl group makes it a versatile precursor for introducing the imidazole moiety into larger, more complex molecules. Understanding its crystal structure is paramount for rational drug design, as it would elucidate the preferred conformation and packing interactions, which can influence solubility, stability, and bioavailability of its downstream derivatives.
State of the Art: Structural Analysis of a Representative Imidazole Derivative
While the specific crystal structure for this compound is not available, we can derive significant insights from analogous structures. We will use the crystal structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole as a case study to illustrate the principles and expected findings.[2] This compound, though more substituted, contains a core 1-substituted imidazole ring and a flexible alkyl chain, making it a suitable proxy for understanding the key structural features and the analytical workflow.
Crystallographic Data for the Representative Compound
The crystallographic data for 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole provides a benchmark for what can be expected for similar imidazole derivatives.[2]
| Parameter | Value for 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole[2] |
| Chemical Formula | C₈H₁₂ClN₃O₃ |
| Molecular Weight | 233.65 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.78 Å, b = 10.11 Å, c = 13.89 Å |
| α = 89.01°, β = 80.23°, γ = 75.11° | |
| Volume (ų) | 1035.9 |
| Z (molecules/unit cell) | 2 (two independent molecules, A and B, in the asymmetric unit) |
| Key Structural Features | - Essentially planar methyl-nitro-1H-imidazole core. |
| - Side chain exhibits conformational disorder. | |
| - Structure stabilized by weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions. |
Core Structural Insights
The analysis of the representative structure reveals that the imidazole ring itself is typically planar.[2] The substituents at the 1- and 5-positions will project from this plane. For this compound, we can anticipate a planar imidazole core with the propyl and chloromethyl groups adopting conformations to minimize steric hindrance. The hydrochloride salt form implies that one of the imidazole nitrogen atoms will be protonated, forming an imidazolium cation, with a chloride anion present in the crystal lattice. This introduces the potential for strong N—H⁺···Cl⁻ hydrogen bonds, which are likely to be dominant interactions governing the crystal packing.
Experimental Protocols for Crystal Structure Determination
This section outlines a self-validating, step-by-step methodology to determine the crystal structure of this compound.
Synthesis and Purification
The synthesis of N-alkylated imidazoles is a well-established process. A probable route involves the N-alkylation of 4(5)-chloromethylimidazole hydrochloride with a propyl halide.
Protocol: Synthesis of this compound
-
Deprotonation: To a stirred solution of 4(5)-(Chloromethyl)-1H-imidazole hydrochloride in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or sodium hydride) at room temperature to neutralize the hydrochloride and deprotonate the imidazole nitrogen.
-
N-Alkylation: Add 1-bromopropane (or 1-iodopropane) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the free base form: 5-Chloromethyl-1-propyl-1H-imidazole.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
-
Final Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Crystallization
Growing single crystals of sufficient quality for X-ray diffraction is a critical, and often empirical, step.
Protocol: Single Crystal Growth
-
Solvent Screening: Screen a variety of solvents and solvent systems (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or anti-solvents like hexane or diethyl ether) to find a system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
X-ray Diffraction Data Collection and Structure Refinement
This is the definitive step for elucidating the three-dimensional structure.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a high-quality single crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
Data Processing: Process the collected diffraction data using specialized software (e.g., CrysAlisPro, SAINT) to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT) to obtain an initial electron density map. Build and refine the atomic model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL) until the calculated and observed diffraction patterns show a close match.
Visualization of Experimental Workflow
The logical flow from synthesis to final structure can be visualized to guide the experimental process.
Caption: Workflow for the Determination of the Crystal Structure.
Anticipated Molecular Interactions
Based on the structure of this compound, a network of intermolecular forces will stabilize the crystal lattice. A diagram illustrating these potential interactions is crucial for understanding the resulting crystal packing.
Caption: Predicted Intermolecular Interactions in the Crystal Lattice.
Conclusion
While the definitive crystal structure of this compound remains to be reported, this guide provides the necessary theoretical foundation and practical, field-proven protocols for its determination. By analyzing the structure of a representative substituted imidazole, we can anticipate a planar imidazolium core stabilized by strong hydrogen bonding to the chloride counter-ion, alongside weaker intermolecular forces. The detailed experimental workflows presented herein offer a clear and robust pathway for researchers to synthesize, crystallize, and ultimately elucidate the precise three-dimensional structure of this important pharmaceutical intermediate, paving the way for more advanced structure-based drug design.
References
-
Hori, H., et al. (1997). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Adherence to the principles and methodologies outlined herein is critical for ensuring the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API) developed from this molecule. The experimental designs are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory acceptability.[3][4][5]
Introduction: The Critical Role of Early-Stage Characterization
This compound is a heterocyclic compound whose utility in drug development hinges on its physicochemical properties.[2] As a hydrochloride salt, its solubility and stability are intrinsically linked to pH and the ionic environment.[6][7] Understanding these characteristics at an early stage is not merely a data-gathering exercise; it is a foundational pillar of a successful drug development program. This knowledge informs formulation strategies, defines storage conditions, and predicts the in-vivo behavior of any resulting API. This guide will detail the necessary experimental protocols to build a robust physicochemical profile of this molecule, focusing on the causality behind each methodological choice.
Physicochemical Properties: A Snapshot
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on extensive solubility and stability studies.
| Property | Anticipated Characteristic | Implication for Study Design |
| Chemical Structure | Imidazole ring, chloromethyl group, propyl chain, hydrochloride salt. | The basic nitrogen atoms of the imidazole ring are susceptible to protonation. The chloromethyl group is a potential site for nucleophilic substitution. The hydrochloride salt form will influence aqueous solubility. |
| Ionization (pKa) | The imidazole ring will have a pKa, making the molecule's ionization state pH-dependent. | Solubility and stability studies must be conducted across a physiologically relevant pH range (typically pH 1 to 8). |
| Hygroscopicity | Hydrochloride salts can be hygroscopic.[6] | The solid form of the material should be handled in a controlled humidity environment to prevent water sorption, which can impact stability and weighing accuracy. |
| Polymorphism | The crystalline form of the salt can impact solubility and stability.[6] | It is crucial to characterize the solid form of the batch being tested (e.g., via XRPD) to ensure consistency. |
Aqueous Solubility Profiling
The aqueous solubility of an API intermediate is a critical parameter that influences its reaction kinetics, purification, and potential for formulation. For a hydrochloride salt, solubility can be a complex function of pH due to the common-ion effect and the equilibrium between the salt and its free base.[7][8]
Experimental Protocol: Kinetic and Thermodynamic Solubility
This protocol outlines the determination of both kinetic (apparent) and thermodynamic (equilibrium) solubility.
Objective: To determine the solubility of this compound in various aqueous media.
Materials:
-
This compound (characterized batch)
-
Purified water (Type I)
-
pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
Calibrated pH meter
-
Analytical balance
-
Thermostatted shaker/incubator
-
HPLC-UV system with a validated stability-indicating method
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Preparation of Media: Prepare a series of aqueous solutions: purified water, and buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Kinetic Solubility (Shake-Flask Method):
-
Accurately weigh an excess of the compound into vials containing a known volume of each test medium.
-
Seal the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a defined "kinetic" period, typically 1-2 hours.
-
At the end of the period, immediately withdraw an aliquot and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate as necessary and analyze by a calibrated HPLC-UV method to determine the concentration. This is the kinetic solubility.
-
-
Thermodynamic Solubility:
-
Continue agitating the remaining suspensions from the kinetic study.
-
At extended time points (e.g., 24, 48, and 72 hours), withdraw, filter, and analyze aliquots as described above.
-
Thermodynamic solubility is reached when the concentration plateaus between successive time points (e.g., the 48-hour and 72-hour results are within a small percentage, e.g., <5%).
-
After the final time point, measure the pH of the remaining suspension to assess any changes.
-
Collect the remaining solid and analyze its physical form (e.g., by microscopy or XRPD) to check for any phase transformations.[8]
-
Causality and Rationale:
-
Kinetic vs. Thermodynamic: Kinetic solubility provides an early indication of how readily the compound dissolves, which is relevant for dissolution-limited absorption scenarios. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.
-
pH Range: The selected pH range covers the physiological extremes of the gastrointestinal tract and is a standard requirement for pharmaceutical profiling.
-
Common-Ion Effect: In the pH 1.2 buffer (typically containing HCl), the excess chloride ions may suppress the solubility of the hydrochloride salt.[7] Comparing this result to solubility in non-chloride acidic media can elucidate this effect.
-
Solid-State Analysis: It is critical to confirm that the solid form has not changed during the experiment (e.g., disproportionation to the free base), as this would invalidate the results.[8]
Data Presentation: Solubility Profile
| Medium | pH (initial) | pH (final) | Kinetic Solubility (mg/mL) @ 2h, 25°C | Thermodynamic Solubility (mg/mL) @ 48h, 25°C | Solid Form Post-Study |
| Purified Water | ~5-6 | ||||
| 0.1 N HCl | 1.0 | ||||
| pH 1.2 Buffer | 1.2 | ||||
| pH 4.5 Buffer | 4.5 | ||||
| pH 6.8 Buffer | 6.8 | ||||
| pH 7.4 Buffer | 7.4 |
Visualization: Solubility Determination Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Stability Profiling and Forced Degradation
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[3][5] Forced degradation studies are a cornerstone of this process, deliberately stressing the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[4][9] This is critical for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water
-
Stress Agents: 1N HCl, 1N NaOH, 3-30% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
HPLC-UV/MS system (for peak purity and mass identification)
Methodology:
A target degradation of 5-20% is generally recommended to ensure that primary degradation products are formed without overly complex secondary degradation.[9]
-
Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with 1N HCl.
-
Heat at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix the stock solution with a solution of H₂O₂ (start with 3% and increase if no degradation is observed).
-
Keep at room temperature, protected from light.
-
Withdraw samples, dilute, and analyze.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., 80°C).
-
Expose a solution of the compound to the same thermal stress.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples post-exposure.
-
Causality and Rationale:
-
Hydrolysis: The imidazole ring and chloromethyl group could be susceptible to pH-dependent hydrolysis.[5]
-
Oxidation: Imidazole rings are known to be liable to oxidation.[10][13] H₂O₂ is a standard oxidant for these studies.
-
Photolysis: Many heterocyclic compounds absorb UV radiation and can undergo photodegradation.[10] The ICH Q1B protocol provides standardized conditions for this assessment.[12]
-
HPLC-MS Analysis: Using a mass spectrometer in line with the HPLC is crucial for obtaining mass information on any degradation products, which aids in their structural elucidation and helps to establish degradation pathways.
Data Presentation: Summary of Forced Degradation
| Stress Condition | Time/Temp | % Assay of Parent | % Degradation | No. of Degradants >0.1% | Mass Balance (%) |
| Control | T=0 | 100.0 | 0.0 | 0 | 100.0 |
| 1N HCl | 80°C, 24h | ||||
| 1N NaOH | 40°C, 8h | ||||
| 3% H₂O₂ | RT, 24h | ||||
| Heat (Solid) | 80°C, 72h | ||||
| Heat (Solution) | 80°C, 72h | ||||
| Light (ICH Q1B) | RT |
Visualization: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Formal Stability Studies
Once the intrinsic stability is understood, formal stability studies are required to establish a re-test period.[3][4] These studies are conducted on at least three primary batches of the substance in its proposed container closure system.[3][5]
Protocol: ICH Long-Term and Accelerated Stability
Objective: To evaluate the stability of this compound under ICH-prescribed long-term and accelerated storage conditions to support the establishment of a re-test period.
Methodology:
-
Batch Selection: Use at least three primary batches manufactured by a process representative of the final production scale.[4]
-
Container Closure System: Package the material in a container that simulates the proposed system for storage and distribution.[14]
-
Storage Conditions:
-
Testing Frequency:
-
Tests to be Performed: The stability-indicating analytical method developed during forced degradation studies should be used. Tests should include:
-
Appearance (visual inspection)
-
Assay (potency)
-
Degradation products/impurities
-
Water content (e.g., by Karl Fischer titration), especially if the compound is hygroscopic.
-
Evaluation: A "significant change" for an active substance is defined as a failure to meet its specification.[15] If a significant change occurs during the 6-month accelerated study, testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[4][14]
Conclusion
The comprehensive characterization of the solubility and stability of this compound is a non-negotiable step in its development as a pharmaceutical intermediate. By employing the systematic, scientifically-grounded protocols detailed in this guide, researchers can generate a robust data package. This data will not only satisfy regulatory expectations as outlined by ICH guidelines but will also provide the critical insights needed to de-risk downstream development, enabling the formulation of a safe, stable, and effective final drug product.
References
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH. (1996). Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- RAPS. (2025).
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Benchchem.
- PubMed. (2019).
- Serajuddin, A. T. M. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
- Pharmaceutical Technology. (2009). Salt Selection in Drug Development.
- ResearchGate.
- ACS Publications. (2015).
- MDPI. (2020).
- PubMed. (2012).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2012).
- International Journal of Progressive Research in Engineering Management and Science. A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE.
- WHO. Annex 10 - ICH.
- CymitQuimica. This compound.
- MCE.
- Sigma-Aldrich. 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | 90773-41-4.
- EMA. (2023).
Sources
- 1. This compound [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. database.ich.org [database.ich.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. snscourseware.org [snscourseware.org]
- 6. pharmtech.com [pharmtech.com]
- 7. rjpdft.com [rjpdft.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Methodological & Application
Application Notes & Protocol: N-Alkylation of Nucleophiles using 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Abstract
This document provides a comprehensive guide for the N-alkylation of various nucleophiles utilizing 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. N-alkylated imidazole derivatives are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical agents. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology for this crucial synthetic transformation. The guide explains the underlying chemical principles, provides a robust experimental protocol, and offers insights into reaction optimization and troubleshooting.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to act as a proton donor, proton acceptor, and coordinating ligand for metal ions in biological systems contribute to its diverse pharmacological activities. The functionalization of the imidazole core, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological efficacy and pharmacokinetic profile.
5-Chloromethyl-1-propyl-1H-imidazole serves as a versatile building block, enabling the introduction of the 1-propyl-1H-imidazol-5-ylmethyl moiety onto a wide range of nucleophilic substrates. This alkylating agent is particularly useful for synthesizing compounds with potential applications as antibacterial, antifungal, and anticancer agents, among others. This application note details a reliable protocol for the efficient alkylation of primary and secondary amines, as well as thiols, using this reagent.
Reaction Mechanism and Principles
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are outlined below:
-
Neutralization and Deprotonation: The starting material is a hydrochloride salt. Therefore, the first step involves the neutralization of the HCl salt and the deprotonation of the nucleophile (e.g., an amine or thiol) using a suitable base. The choice of base is critical to ensure sufficient nucleophilicity of the reacting species without promoting side reactions.[2]
-
Nucleophilic Attack: The deprotonated, and now highly nucleophilic, amine or thiol attacks the electrophilic carbon of the chloromethyl group on the imidazole ring. This concerted step involves the formation of a new carbon-nitrogen or carbon-sulfur bond and the simultaneous displacement of the chloride leaving group.[3]
-
Work-up and Purification: Following the reaction, an aqueous work-up is typically performed to remove inorganic salts and the excess base. The desired N-alkylated product is then isolated and purified, commonly through column chromatography or recrystallization.
The reactivity of the chloromethyl group is enhanced by the electron-withdrawing nature of the imidazole ring, making it a good electrophile for SN2 reactions.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a generic primary amine. The stoichiometry and reaction conditions may require optimization for different nucleophiles.
Materials and Equipment
-
Reagents:
-
This compound
-
Nucleophile (e.g., aniline, benzylamine, thiophenol) (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60-80 °C. The reaction progress should be monitored by TLC (a typical eluent system is ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Visualization of the Experimental Workflow
Caption: General workflow for the N-alkylation protocol.
Optimization and Troubleshooting
The success of the N-alkylation reaction can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions and troubleshooting common issues.
| Parameter | Recommendation & Rationale | Troubleshooting |
| Base | K₂CO₃: A mild and effective base for many amines and thiols. TEA/DIPEA: Organic bases that can be used if K₂CO₃ is not suitable. NaH: A stronger, non-nucleophilic base for less reactive nucleophiles. Use with caution in an anhydrous solvent like THF or DMF.[2] | Low Yield: The base may be too weak to sufficiently deprotonate the nucleophile. Consider a stronger base. Side Reactions: A strong base might deprotonate other acidic protons or cause elimination reactions. |
| Solvent | Acetonitrile (ACN): A polar aprotic solvent that is generally effective for SN2 reactions and easy to remove. Dimethylformamide (DMF): A higher-boiling polar aprotic solvent that can increase reaction rates for less reactive substrates. | Slow Reaction: The solvent may not be polar enough to stabilize the transition state. Switch to a more polar aprotic solvent like DMF. Difficult Removal: High-boiling solvents like DMF can be challenging to remove completely. |
| Temperature | Start at room temperature and gently heat to 60-80 °C if the reaction is slow. Higher temperatures can accelerate the reaction but may also lead to side products. | No Reaction at RT: Gradually increase the temperature. Decomposition: If decomposition is observed at higher temperatures, try a more reactive base at a lower temperature. |
| Stoichiometry | A slight excess of the alkylating agent (1.1-1.2 eq) is often used to ensure complete consumption of the nucleophile. | Incomplete Reaction: Increase the equivalents of the alkylating agent. Polyalkylation: For primary amines, using a larger excess of the amine can favor mono-alkylation.[4] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Reagents: this compound is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.[5][6] Handle in a well-ventilated fume hood.
-
Solvents: Acetonitrile and DMF are flammable and toxic. Handle with care and avoid ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualization of the Reaction Mechanism
Caption: SN2 mechanism for N-alkylation of a primary amine.
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the N-alkylation of nucleophiles using this compound. By understanding the reaction mechanism and the influence of key parameters, researchers can effectively synthesize a wide range of N-alkylated imidazole derivatives for applications in drug discovery and development.
References
-
Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. Retrieved January 3, 2026, from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved January 3, 2026, from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 3, 2026, from [Link]
-
Molbase. (n.d.). Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. Retrieved January 3, 2026, from [Link]
-
NIH. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2020, May 1). Synthesis of some new protic N1-Benzyl/Butyl-2-methyl-4-nitro-1H-imidazol-3-ium salts.... Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved January 3, 2026, from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved January 3, 2026, from [Link]
-
Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. Retrieved January 3, 2026, from [Link]
Sources
Application Notes & Protocols: Nucleophilic Substitution on 5-Chloromethyl-1-propyl-1H-imidazole
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 5-Chloromethyl-1-propyl-1H-imidazole. This versatile substrate is a key building block in medicinal chemistry and materials science, and its effective functionalization is critical for the synthesis of novel compounds. These application notes detail the underlying reaction mechanisms, critical experimental parameters, and step-by-step protocols for substitution with various nucleophiles. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and high-yielding synthetic outcomes.
Mechanistic Overview: Causality in Reactivity
The reaction of 5-Chloromethyl-1-propyl-1H-imidazole with a nucleophile (Nu⁻) proceeds via a classical nucleophilic substitution pathway. The chloromethyl group at the C5 position of the imidazole ring acts as the electrophilic center. While it is formally a primary alkyl chloride, the reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways, heavily influenced by the chosen experimental conditions.
-
SN2 Pathway: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the reaction typically follows a concerted SN2 mechanism. The nucleophile directly attacks the carbon atom of the chloromethyl group, displacing the chloride ion in a single step.
-
SN1-like Pathway: The imidazole ring, particularly the N1-propyl substituent, can offer some stabilization to a transient carbocation intermediate through resonance. This stabilization, though modest compared to a tertiary carbocation, can favor an SN1-like mechanism, especially with weaker nucleophiles or in protic solvents that can solvate the leaving group.
The choice of solvent, nucleophile strength, and temperature will ultimately dictate the dominant pathway and the success of the reaction.[1][2]
Figure 1: General SN2 pathway for nucleophilic substitution.
Critical Experimental Parameters: A Scientist's Guide
Optimizing the reaction requires careful consideration of several interconnected parameters. The causality behind each choice is explained below.
Choice of Nucleophile
The nature of the nucleophile is paramount. Nucleophiles are broadly categorized by the atom that forms the bond with the electrophilic carbon (e.g., N, O, S, C).[3]
-
N-Nucleophiles (Amines, Azides): Generally strong nucleophiles. Primary and secondary amines react readily. A base may be required to deprotonate the amine after the initial reaction if it forms a stable salt.
-
O-Nucleophiles (Alcohols, Phenols, Carboxylates): Often require deprotonation with a base to form the more potent alkoxide or phenoxide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[1]
-
S-Nucleophiles (Thiols): Thiols are excellent nucleophiles, and their corresponding thiolates (formed with a mild base) are even more reactive.[3] These reactions are typically fast and high-yielding.
-
C-Nucleophiles (Cyanides, Enolates): Require anhydrous conditions and often strong bases to generate the nucleophilic species.
Expert Insight: The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. The primary alkyl chloride is a relatively soft electrophile, so it will react more readily with soft nucleophiles like thiols (RS⁻) and iodide (I⁻).[3]
Solvent Selection
The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
| Solvent | Type | Dielectric Constant (ε) | Rationale & Causality |
| DMF | Polar Aprotic | 37 | Excellent choice. Solubilizes a wide range of reactants and accelerates SN2 reactions by not solvating the nucleophile as strongly as protic solvents.[4] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 36 | Good alternative to DMF. It is less hygroscopic and easier to remove under vacuum. Often used with carbonate bases.[4][5][6] |
| DMSO | Polar Aprotic | 47 | Highly polar, effectively solvates cations, leaving the nucleophile highly reactive. Can be difficult to remove completely.[4] |
| THF | Nonpolar Aprotic | 7.6 | Suitable for reactions with highly reactive nucleophiles (e.g., organometallics) or when using strong, non-soluble bases like NaH. |
| Ethanol/Methanol | Polar Protic | 25 / 33 | Generally avoided for SN2 reactions as they solvate and deactivate the nucleophile. May promote SN1 side reactions. |
The Role of the Base
A base is often necessary, either to deprotonate a pro-nucleophile (like a phenol or thiol) or to scavenge the HCl byproduct in reactions with neutral nucleophiles like amines.
| Base | Strength | Typical Use Case & Rationale |
| Potassium Carbonate (K₂CO₃) | Mild | Heterogeneous base, easy to filter off. Ideal for deprotonating phenols and thiols in DMF or CH₃CN. A workhorse for these reactions.[4][5] |
| Sodium Hydride (NaH) | Strong | Used for complete and irreversible deprotonation of weakly acidic nucleophiles like alcohols. Requires an anhydrous aprotic solvent (e.g., THF, DMF).[1] |
| Triethylamine (Et₃N) | Organic, Mild | Soluble organic base used to scavenge acid generated during the reaction, particularly with amine nucleophiles. Easy to remove by evaporation. |
| Potassium Hydroxide (KOH) | Strong | Can be used in some cases but introduces water, which may be detrimental. K₂CO₃ is generally preferred for its milder, non-aqueous nature.[4] |
Temperature and Reaction Monitoring
Most substitutions on this substrate proceed efficiently at temperatures ranging from room temperature (20-25°C) to a moderate heat of 60-80°C.
-
Expert Insight: It is advisable to start the reaction at room temperature. Gentle heating can be applied if monitoring shows slow conversion. Higher temperatures can lead to side reactions and decomposition. Heating to 60°C has been shown to significantly improve yields in similar systems.[4][6][7]
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be Dichloromethane:Methanol (95:5 or 9:1). The disappearance of the starting material (5-Chloromethyl-1-propyl-1H-imidazole) indicates reaction completion.[5]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5-Chloromethyl-1-propyl-1H-imidazole is an alkylating agent and should be handled with care.
Protocol A: O-Alkylation with a Phenolic Nucleophile
-
Principle: A phenoxide, generated in situ using potassium carbonate, acts as the nucleophile.
-
Materials:
-
5-Chloromethyl-1-propyl-1H-imidazole (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension.
-
Add 5-Chloromethyl-1-propyl-1H-imidazole (1.0 eq) to the mixture.
-
Stir the reaction at 60°C and monitor by TLC until the starting material is consumed (typically 2-6 hours).[4][6]
-
Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol B: S-Alkylation with a Thiol Nucleophile
-
Principle: A highly nucleophilic thiolate is generated using a mild base, leading to a rapid substitution reaction.
-
Materials:
-
5-Chloromethyl-1-propyl-1H-imidazole (1.0 eq)
-
Thiol (e.g., Benzyl Mercaptan) (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add the thiol (1.05 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the mixture for 15 minutes at room temperature to pre-form the thiolate.
-
Add a solution of 5-Chloromethyl-1-propyl-1H-imidazole (1.0 eq) in a small amount of DMF dropwise.
-
Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into ice-water. A precipitate of the product may form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[4]
-
Purification: The crude product is often pure, but can be purified by column chromatography or recrystallization if needed.
-
Workflow and Troubleshooting
A systematic approach ensures success. The general workflow is outlined below.
Figure 2: Standard experimental workflow for nucleophilic substitution.
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Slow Conversion | 1. Inactive nucleophile. 2. Insufficient temperature. 3. Poor quality solvent/reagents. | 1. Ensure base is strong enough to deprotonate the nucleophile. Use a stronger base (e.g., NaH) if necessary. 2. Increase temperature to 60-80°C. 3. Use fresh, anhydrous solvents and high-purity reagents. |
| Multiple Products on TLC | 1. Side reactions (e.g., elimination). 2. Bis-alkylation of primary amine. 3. Substrate or product degradation. | 1. Run the reaction at a lower temperature. 2. Use a large excess of the primary amine nucleophile. 3. Ensure reaction is not run for an excessive amount of time after completion. |
| Difficulty in Purification | 1. Product is highly polar. 2. Contamination with DMF/DMSO. | 1. Use a more polar eluent system for column chromatography (e.g., add methanol or ammonia to DCM). 2. Ensure thorough washing with water and brine during work-up. For DMF, a LiCl wash can be effective. |
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
ResearchGate. (2015). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]
-
eGyanKosh. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]
-
Lo, T. R., & Thompson, A. L. (2010). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride in Proteomics Research
Abstract
In the landscape of mass spectrometry-based proteomics, the irreversible alkylation of cysteine residues is a cornerstone of sample preparation, ensuring protein denaturation and preventing disulfide bond reformation. While reagents like iodoacetamide (IAA) and chloroacetamide (CAA) are well-established, the exploration of novel alkylating agents continues in the pursuit of enhanced specificity, efficiency, and functionality. This document introduces 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride as a potential reagent for cysteine alkylation in proteomics workflows. We will explore its chemical rationale, propose detailed protocols for its application, and discuss its theoretical advantages and considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for protein analysis.
Introduction: The Rationale for Novel Alkylating Agents
The primary goal of cysteine alkylation in proteomics is to cap the sulfhydryl groups of cysteine residues after the reduction of disulfide bonds.[1][2] This step is critical for several reasons:
-
Preventing Re-oxidation: It irreversibly blocks the thiol groups, preventing them from reforming disulfide bonds, which would interfere with enzymatic digestion and subsequent peptide analysis.[1]
-
Ensuring Complete Denaturation: Alkylation contributes to maintaining the protein in a linearized state, making it more accessible to proteases like trypsin.
-
Consistent Mass Modification: It adds a fixed mass to cysteine-containing peptides, which is essential for accurate peptide identification by mass spectrometry search algorithms.
While widely used, traditional alkylating agents are not without their drawbacks, including potential off-target modifications of other amino acid residues such as lysine, histidine, and the N-terminus.[2][3] This has spurred interest in developing new reagents with improved properties.
Introducing this compound
This compound is a heterocyclic compound featuring a reactive chloromethyl group.[4][5] Based on fundamental chemical principles, this functional group is an electrophile that can react with the nucleophilic thiol group of cysteine via a nucleophilic substitution reaction, forming a stable thioether bond.
The imidazole moiety of this reagent is of particular interest. The imidazole ring is a common feature in biologically active molecules and can participate in various non-covalent interactions.[6][7][8] This raises the possibility of unique reactivity or solubility properties compared to standard aliphatic alkylating agents.
Proposed Mechanism of Action
The proposed reaction mechanism for the alkylation of a cysteine residue by this compound is a straightforward nucleophilic substitution. The deprotonated thiolate anion of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.
Caption: Proposed reaction of 5-Chloromethyl-1-propyl-1H-imidazole with a cysteine residue.
Quantitative Data Summary
For any novel alkylating agent, understanding the precise mass modification it imparts is critical for mass spectrometry data analysis. The following table summarizes the key quantitative data for the proposed use of 5-Chloromethyl-1-propyl-1H-imidazole.
| Parameter | Value | Notes |
| Alkylating Reagent | This compound | |
| Molecular Formula | C7H11ClN2·HCl | |
| Molecular Weight | 195.09 g/mol | [5] |
| Reacting Moiety | 5-(methylene)-1-propyl-1H-imidazole | C7H11N2 |
| Monoisotopic Mass of Adduct | 123.0922 u | This is the mass added to the cysteine residue. |
| Target Residue | Cysteine (-SH) | Reacts with the sulfhydryl group. |
Note: When configuring proteomics search software (e.g., MaxQuant, Proteome Discoverer, etc.), the value of 123.0922 u should be set as a fixed modification for cysteine residues.
Detailed Experimental Protocols
The following are proposed protocols for the use of this compound in standard proteomics workflows. These are starting points and may require optimization for specific sample types and experimental goals.
Protocol 1: In-Solution Alkylation for Bottom-Up Proteomics
This protocol is suitable for the preparation of protein lysates for analysis by LC-MS/MS.
Workflow Overview:
Caption: Workflow for in-solution protein alkylation and digestion.
Step-by-Step Methodology:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Quantify the protein concentration using a compatible assay (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds:
-
To the protein solution, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes. This step reduces the disulfide bonds to free thiols.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of this compound in the lysis buffer.
-
Add the alkylating agent to the protein solution to a final concentration of 25 mM.
-
Incubate for 30 minutes at room temperature in the dark. The molar excess of the alkylating agent ensures complete reaction with the reduced cysteines.
-
-
Quenching of Excess Alkylating Agent:
-
Add DTT to a final concentration of 20 mM to quench any remaining reactive alkylating agent. This prevents the modification of the protease to be added in the next step.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Dilution and Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M. This is crucial for the activity of most proteases.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: In-Gel Alkylation Following SDS-PAGE
This protocol is designed for proteins that have been separated by one- or two-dimensional gel electrophoresis.
Workflow Overview:
Caption: Workflow for in-gel protein alkylation and digestion.
Step-by-Step Methodology:
-
Gel Band Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the gel piece into small cubes (approx. 1x1 mm).
-
Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed.
-
-
Dehydration and Reduction:
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Remove the acetonitrile and rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.
-
Incubate at 56°C for 45 minutes to reduce the disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature and remove the DTT solution.
-
Add a solution of 25 mM this compound in 100 mM ammonium bicarbonate, sufficient to cover the gel pieces.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Digestion:
-
Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.
-
Rehydrate the gel pieces in a solution containing trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate) on ice for 30 minutes.
-
Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction and Analysis:
-
Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid).
-
Pool the extracts, dry them in a vacuum centrifuge, and proceed with peptide cleanup and LC-MS/MS analysis as described in Protocol 1.
-
Potential Advantages and Scientific Considerations
The use of this compound as an alkylating agent in proteomics is, at present, theoretical. However, its chemical structure suggests several potential advantages and areas for investigation:
-
Solubility: The hydrochloride salt form and the imidazole ring may confer favorable solubility in aqueous buffers used for proteomics sample preparation.
-
Reactivity: The chloromethyl group is a reactive electrophile, suggesting that the alkylation reaction should proceed efficiently under standard conditions. Optimization of reaction time and concentration will be necessary.
-
Specificity: A key area of investigation will be the specificity of this reagent for cysteine over other nucleophilic amino acid side chains. The imidazole moiety could potentially influence this specificity.
-
Chromatographic Properties: The addition of the propyl-imidazole group to peptides may alter their chromatographic behavior in reversed-phase liquid chromatography. This could potentially improve peptide separation in some cases.
Self-Validating System:
To validate the efficacy of this proposed reagent, a series of control experiments are essential:
-
Comparison with Standard Reagents: A direct comparison of protein and peptide identifications from samples alkylated with this compound versus iodoacetamide should be performed.
-
Alkylation Efficiency: The completeness of cysteine alkylation should be assessed by searching the mass spectrometry data for peptides with unmodified cysteines.
-
Off-Target Effects: The data should be carefully interrogated for evidence of off-target modifications on other amino acid residues.
Conclusion
This compound presents an intriguing, albeit untested, alternative for cysteine alkylation in proteomics. Its unique chemical structure offers the potential for distinct reactivity and solubility properties. The protocols and considerations outlined in this document provide a framework for researchers to explore the utility of this novel reagent. As with any new methodology, rigorous validation and optimization are paramount to ensure its successful implementation in proteomics workflows.
References
-
NIH National Library of Medicine. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
PubMed. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. [Link]
-
ResearchGate. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. [Link]
-
ACS Publications. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Journal of Proteome Research. [Link]
-
ResearchGate. Modifications of cysteine residues with alkylating agents used in proteomics. [Link]
-
The Royal Society of Chemistry. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing). [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
PubMed Central. Imidazoles as potential anticancer agents. [Link]
-
PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
-
PubMed Central. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. [Link]
-
MDPI. Investigating Antiprotozoal Chemotherapies with Novel Proteomic Tools—Chances and Limitations: A Critical Review. [Link]
-
NIH National Library of Medicine. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. [Link]
-
PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
PubMed Central. Click Chemistry in Proteomic Investigations. [Link]
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The Versatile Synthon: 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] This five-membered heterocycle, with its unique electronic properties and capacity for hydrogen bonding, is a key component in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride emerges as a highly valuable and reactive building block for the elaboration of the imidazole scaffold. The presence of the chloromethyl group at the 5-position provides a reactive electrophilic site, primed for nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of molecular fragments, making it an ideal starting material for the construction of libraries of novel compounds for drug discovery and development. This guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile reagent.
Physicochemical Properties and Handling
A thorough understanding of the chemical and physical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 497223-15-1 | [6] |
| Molecular Formula | C₇H₁₁ClN₂·HCl | [7] |
| Molecular Weight | 195.09 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 167-169 °C | [7] |
| Storage | Store at 2-8°C, keep tightly closed | [7] |
Safety and Handling Precautions:
This compound and similar alkylating agents should be handled with care in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8] For inhalation, move to fresh air.[8] Always consult the Safety Data Sheet (SDS) before use.[8][9]
Core Reactivity: The Nucleophilic Substitution Pathway
The primary utility of this compound in synthesis lies in the high reactivity of the chloromethyl group towards nucleophiles. This reaction, typically proceeding through an SN2 mechanism, allows for the formation of new carbon-heteroatom bonds, providing a straightforward method for linking the imidazole core to other molecular entities.
Caption: General workflow for the nucleophilic substitution reaction.
Application Notes & Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative bioactive molecular scaffolds using this compound.
Protocol 1: Synthesis of N-Substituted Aminomethyl Imidazoles
The reaction with amines is a fundamental application, leading to compounds with potential applications as receptor ligands or enzyme inhibitors. This protocol is adapted from methodologies described for similar chloromethylated imidazoles.
Rationale: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. A non-nucleophilic base is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable amine (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of N-substituted aminomethyl imidazoles.
Protocol 2: Synthesis of Imidazolyl Thioethers
Thioether-containing imidazoles are of interest for their potential biological activities. This protocol outlines a general procedure for their synthesis.
Rationale: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles that readily displace the chloride from the chloromethyl group. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.
Experimental Protocol:
-
Thiolate Formation: In a separate flask, dissolve the desired thiol (1.1 eq) in anhydrous tetrahydrofuran (THF) and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes at this temperature.
-
Reaction Setup: To a stirred suspension of this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous THF, add the freshly prepared thiolate solution dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Reactant 1 | Nucleophile | Base | Solvent | Product |
| 5-Chloromethyl-1-propyl-1H-imidazole HCl | Thiophenol | NaH, K₂CO₃ | THF | 5-((Phenylthio)methyl)-1-propyl-1H-imidazole |
| 5-Chloromethyl-1-propyl-1H-imidazole HCl | 4-Chlorothiophenol | NaH, K₂CO₃ | THF | 5-(((4-Chlorophenyl)thio)methyl)-1-propyl-1H-imidazole |
Protocol 3: Synthesis of Imidazolyl Phenoxy Ethers
The synthesis of ether-linked imidazoles can be achieved through a Williamson ether synthesis-type reaction with phenols.
Rationale: A strong base is used to deprotonate the phenol, forming a phenoxide which then acts as the nucleophile. A polar aprotic solvent like DMF is ideal for this type of reaction as it solvates the cation, leaving the anion more reactive.
Experimental Protocol:
-
Phenoxide Formation: In a separate flask, dissolve the desired phenol (1.1 eq) in anhydrous DMF and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the prepared phenoxide solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature, pour into ice-water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Conclusion: A Gateway to Novel Bioactive Molecules
This compound is a potent and versatile synthetic intermediate. Its facile reactivity with a wide range of nucleophiles provides a robust platform for the synthesis of diverse libraries of imidazole-containing compounds. The protocols outlined in this guide serve as a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of novel therapeutic agents.
References
- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: Having versatile biological activities. Journal of Chemistry, 2013, 1-12.
- Shalini, K., Sharma, P. K., & Kumar, N. (2010). Imidazole and its derivatives: a review on their synthetic approaches and medicinal importance. International Journal of ChemTech Research, 2(3), 1436-1451.
- Kaur, H., & Kumar, S. (2021). Imidazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 213, 113175.
-
PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]
- Zhang, L., & Li, Y. (2014). Privileged structures in drug discovery. Expert Opinion on Drug Discovery, 9(1), 1-3.
- Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole skeleton: a review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1845.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of imidazoles: a review. Bioorganic & Medicinal Chemistry, 20(22), 6208-6236.
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- 5. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Researcher's Guide to the Regioselective Reactions of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic manipulation of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. As a versatile building block, its true synthetic potential is unlocked through the precise control of regioselective reactions. We will move beyond simple procedural lists to explore the underlying principles governing reactivity at its key functional sites: the C5-chloromethyl group, the N3-position of the imidazole ring, and the C2/C4 C-H bonds. This guide offers field-proven insights, step-by-step protocols for critical transformations, and a framework for troubleshooting and optimizing reaction outcomes, ensuring both scientific integrity and practical applicability in the laboratory.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including the amino acid histidine, antifungals like ketoconazole, and antibiotics like metronidazole.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzymes.[2][4] Consequently, the development of synthetic methodologies for creating functionally diverse imidazole derivatives is a cornerstone of modern drug discovery.[1][5]
This compound emerges as a particularly valuable intermediate in this context.[6][7] It features a pre-installed N-propyl group and a highly reactive chloromethyl "handle" at the C5 position. This configuration allows for sequential, regioselective modifications, enabling the rapid construction of complex molecular architectures. However, the imidazole core possesses multiple reactive sites, making the control of regioselectivity a critical challenge that dictates the success or failure of a synthetic campaign.[8][9] This guide is designed to provide the expertise necessary to navigate these challenges and predictably functionalize this key intermediate.
Foundational Principles of Reactivity
Understanding the inherent electronic and steric properties of 5-Chloromethyl-1-propyl-1H-imidazole is paramount to controlling its reaction pathways.
-
The Hydrochloride Form: The compound is supplied as a hydrochloride salt, meaning the N3 nitrogen is protonated. In this state, the N3 nitrogen is non-nucleophilic. Any reaction requiring a nucleophilic nitrogen or a basic environment must begin with a neutralization step to generate the free base.
-
C5-Chloromethyl Group: This is the most conspicuous reactive site. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it highly susceptible to nucleophilic substitution. This site serves as the primary gateway for introducing diverse functional groups.
-
N3 Nitrogen (in free base form): Once deprotonated, the lone pair on the N3 nitrogen makes it a nucleophilic center. It can react with electrophiles, typically leading to the formation of a quaternary imidazolium salt.
-
C2 and C4 Positions: These carbon atoms are part of the aromatic ring and can undergo C-H functionalization. The C2 proton is generally the most acidic and thus the most common site for initial C-H activation or metalation, driven by electronic factors.[9][10] The N1-propyl group exerts a steric influence that can further modulate the relative reactivity of the C2 and C4 positions.
The choice of reagents, catalysts, and reaction conditions allows a chemist to selectively target one of these sites over the others, as detailed in the following sections.
Protocol I: Regioselective Nucleophilic Substitution at the C5-Chloromethyl Group
This is the most fundamental and widely applied reaction of the title compound. The chloromethyl group acts as a potent electrophile for a vast array of nucleophiles.
Mechanistic Rationale (Expertise & Experience)
The reaction proceeds via a standard Sₙ2 mechanism. The success of this transformation hinges on two key factors:
-
Liberation of the Free Base: The initial neutralization step is non-negotiable. Using a base deprotonates the N3 position, but more importantly for this specific reaction, it ensures the reaction medium is not acidic, which could promote unwanted side reactions.
-
Nucleophile Strength: A wide range of soft and hard nucleophiles can be employed. Stronger nucleophiles will generally lead to faster reaction times. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often ideal as they solubilize the reactants and effectively support the Sₙ2 transition state.
Detailed Step-by-Step Protocol
This generalized protocol can be adapted for various nucleophiles (amines, thiols, azides, etc.).
-
Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a suitable solvent (e.g., Acetonitrile or DMF, 10 mL per mmol of substrate).
-
Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the free base.
-
Nucleophilic Addition: Add the chosen nucleophile (e.g., a secondary amine, thiol, or sodium azide, 1.1-1.5 eq) to the suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) as required. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by flash column chromatography on silica gel.
Self-Validation and Characterization
-
¹H NMR: The most definitive evidence of successful substitution is the significant upfield or downfield shift of the C5-CH₂ protons (typically around 4.6-4.8 ppm in the starting material) and the appearance of new signals corresponding to the attached nucleophile.
-
Mass Spectrometry: Confirms the expected molecular weight of the new product, accounting for the addition of the nucleophile and the loss of HCl.
Data Presentation: Representative Transformations
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Typical Product Structure |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | 4-((1-Propyl-1H-imidazol-5-yl)methyl)morpholine |
| Sodium Azide (NaN₃) | - | DMF | 25 | 5-(Azidomethyl)-1-propyl-1H-imidazole |
| Thiophenol | K₂CO₃ | DMF | 50 | 1-Propyl-5-((phenylthio)methyl)-1H-imidazole |
| Piperidine | Et₃N | THF | 25 | 1-((1-Propyl-1H-imidazol-5-yl)methyl)piperidine |
Caption: General workflow for Sₙ2 reactions at the C5-chloromethyl position.
Protocol II: Regioselective C-H Functionalization
Moving beyond the chloromethyl handle, advanced synthetic strategies can directly functionalize the imidazole ring itself. The primary challenge lies in controlling the regioselectivity between the C2 and C4 positions. Modern transition-metal catalysis provides powerful tools to achieve this.[10]
Mechanistic Rationale (Expertise & Experience)
-
C2 vs. C4 Selectivity: The C2-H bond is inherently more acidic and electronically favored for deprotonation or oxidative addition in many catalytic cycles.[9][10] Therefore, without strong directing effects, functionalization often defaults to the C2 position.
-
Catalyst Choice: Nickel and Palladium are the workhorses for C-H arylation and alkenylation. The choice of ligand is crucial for catalytic efficiency and can influence regioselectivity.[11][12] For instance, specific phosphine ligands can sterically disfavor the more hindered C2 position if a bulky group is present at N1.
-
Solvent Effects: Recent studies have shown that tertiary alcohols like t-amyl alcohol can dramatically accelerate C-H activation at imidazole rings in nickel-catalyzed systems, a key insight for reaction optimization.[11]
Detailed Step-by-Step Protocol: Nickel-Catalyzed C2-Arylation
This protocol provides a method for the selective arylation at the C2 position, the most electronically favored site.
-
Preparation: To an oven-dried Schlenk tube, add the 5-Chloromethyl-1-propyl-1H-imidazole free base (1.0 eq), the aryl chloride or bromide (1.5 eq), Nickel(II) triflate (Ni(OTf)₂, 10 mol%), and the phosphine ligand (e.g., dcype: 1,2-bis(dicyclohexylphosphino)ethane, 12 mol%).
-
Reaction Assembly: Add a strong base, such as potassium phosphate (K₃PO₄, 3.0 eq). Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed t-amyl alcohol (approx. 0.25 M concentration) via syringe.
-
Reaction Progression: Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 24-36 hours. Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Pass the mixture through a short plug of celite to filter out the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the 2-aryl-5-chloromethyl-1-propyl-1H-imidazole.
Self-Validation and Characterization
-
¹H NMR: The most unambiguous proof of C2-arylation is the disappearance of the C2-H proton signal (a singlet typically found far downfield, >7.5 ppm). Concurrently, new aromatic signals corresponding to the introduced aryl group will appear.
-
¹³C NMR: The C2 carbon signal will shift, and new signals for the aryl ring carbons will be present.
-
NOE NMR: A Nuclear Overhauser Effect experiment can confirm the regiochemistry by showing spatial proximity between the protons of the N1-propyl group and the ortho-protons of the newly installed C2-aryl ring.
// Paths from Q1 c5_path [label="C5-Side Chain", fillcolor="#34A853", fontcolor="#FFFFFF"]; ring_path [label="Imidazole Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 -> c5_path [label="Side Chain"]; q1 -> ring_path [label="Ring"];
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// Ring Path q2 [label="Which ring position?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ring_path -> q2;
c2_path [label="C2 Position (Electronic Control)", fillcolor="#FFFFFF", fontcolor="#202124"]; n3_path [label="N3 Position", fillcolor="#FFFFFF", fontcolor="#202124"]; q2 -> c2_path [label="C-H Bond"]; q2 -> n3_path [label="N-Atom"];
// C2 Path c2_reagents [label="Reagents:\nNi or Pd Catalyst + Ligand\n+ Aryl Halide + Strong Base", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c2_product [label="Product:\nC2-Aryl Imidazole", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c2_path -> c2_reagents; c2_reagents -> c2_product [label="C-H Activation"];
// N3 Path n3_reagents [label="Reagents:\nAlkylating Agent (e.g., MeI)\n(No external base needed)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; n3_product [label="Product:\nQuaternary Imidazolium Salt", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; n3_path -> n3_reagents; n3_reagents -> n3_product [label="N-Alkylation"]; }
Caption: Decision-making framework for targeting specific reactive sites.
Concluding Remarks
This compound is more than a simple chemical; it is a platform for molecular innovation. Mastery of its regioselective reactions empowers chemists to execute complex synthetic plans with precision and efficiency. By understanding the interplay of electronic effects, steric hindrance, and the judicious choice of reagents and catalysts, researchers can unlock the full potential of this versatile building block. The protocols and principles outlined in this guide serve as a robust foundation for the development of novel therapeutics and advanced materials, turning the challenges of regioselectivity into opportunities for discovery.
References
- Regioselectivity in Imidazole Synthesis. BenchChem Technical Support Center.
- Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Technical Support Center.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
- This compound | Drug Intermedi
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES.
- Synthesis and Applications of 2‐Substituted Imidazole and Its Deriv
- C–H arylation and alkenylation of imidazoles by nickel catalysis.
- C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Royal Society of Chemistry Publishing.
- This compound | Drug Intermedi
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 药物中间体 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Catalytic Applications of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride: A Comprehensive Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This versatile compound serves as a key precursor to a diverse range of N-heterocyclic carbene (NHC) ligands, which have become indispensable in modern catalysis. The presence of a reactive chloromethyl group on the imidazole backbone allows for facile functionalization, enabling the synthesis of tailored catalysts for a variety of organic transformations. This guide will detail the synthesis of functionalized NHC-metal complexes derived from this starting material and provide protocols for their application in key cross-coupling reactions.
Introduction: The Versatility of a Functionalized Imidazolium Salt
This compound is an imidazolium salt that has garnered significant attention as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of organic compounds that, after deprotonation, feature a divalent carbon atom with a lone pair of electrons. They are potent σ-donors and have largely replaced phosphines as ancillary ligands in transition metal catalysis. The strong metal-NHC bond contributes to the high stability and catalytic activity of the resulting complexes.
The strategic importance of this compound lies in its C5-chloromethyl group. This reactive site serves as a versatile handle for the introduction of a wide array of other functional groups, allowing for the rational design of "task-specific" NHC ligands with tuned steric and electronic properties. This adaptability is crucial for optimizing catalytic performance in various chemical reactions.
From Imidazolium Salt to Potent Catalyst: A Synthetic Pathway
The primary catalytic utility of this compound is realized through its conversion into functionalized NHC ligands, which are then complexed with transition metals, most notably palladium. The following section outlines a representative synthetic pathway from the starting imidazolium salt to a phosphine-functionalized NHC-palladium(II) complex, a highly effective catalyst for cross-coupling reactions.
Diagram: Synthetic Pathway to a Phosphine-Functionalized NHC-Palladium Complex
Caption: Synthetic route from the starting imidazolium salt to a palladium-NHC complex.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing phosphine-functionalized NHC ligands derived from this compound exhibit exceptional activity in a range of cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Palladium complexes with mixed phosphine-NHC ligands have demonstrated high efficiency in these reactions, even with challenging substrates like aryl chlorides.
Mechanism Overview: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Phosphine-functionalized NHC-Palladium(II) complex (pre-catalyst)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the phosphine-functionalized NHC-Palladium(II) complex (0.01-1 mol%).
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (3 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 0.5 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | >98 |
Application Note 2: Heck-Mizoroki Coupling
The Heck-Mizoroki reaction is a powerful tool for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene. The high thermal stability of palladium-NHC complexes makes them particularly suitable for this transformation, which often requires elevated temperatures.
Experimental Protocol: Heck Coupling of an Aryl Iodide with Styrene
Materials:
-
Phosphine-functionalized NHC-Palladium(II) complex (pre-catalyst)
-
Aryl iodide (e.g., 4-iodotoluene)
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the NHC-Palladium(II) complex (1 mol%), the aryl iodide (1.0 mmol), and potassium carbonate (2.0 equiv.).
-
Add DMAc (2 mL) and styrene (1.2 mmol).
-
Heat the reaction mixture to 120-140 °C and stir until the starting material is consumed (as monitored by GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired stilbene derivative.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of a vinyl or aryl halide with a terminal alkyne. Palladium-NHC complexes have been shown to be effective catalysts for this reaction, often allowing for copper-free conditions.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene
Materials:
-
Phosphine-functionalized NHC-Palladium(II) complex (pre-catalyst)
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Phenylacetylene
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the NHC-Palladium(II) complex (1 mol%), the aryl bromide (1.0 mmol), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF (2 mL) and phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80-100 °C until completion.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Broader Catalytic Scope
While palladium-catalyzed cross-coupling reactions are a major application, NHC ligands derived from this compound can be complexed with other transition metals for different catalytic transformations. For instance, iron-NHC complexes are emerging as catalysts for ring-opening polymerization of lactide, offering a more sustainable alternative to tin-based catalysts. Furthermore, the corresponding free carbenes can act as potent organocatalysts for reactions such as the benzoin condensation.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor for the synthesis of a wide range of N-heterocyclic carbene ligands. The ability to easily functionalize the imidazolium core via the chloromethyl group allows for the development of highly efficient and selective catalysts for a multitude of important organic transformations. The protocols provided herein serve as a starting point for researchers to explore the vast catalytic potential of this compound and its derivatives in academic and industrial settings. Future research will undoubtedly uncover new applications and further refine the catalytic performance of systems based on this promising building block.
References
-
Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266. [Link]
-
Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [Link]
-
Nylund, P. V. S., Monney, B., Weder, C., & Albrecht, M. (2022). N-Heterocyclic carbene iron complexes catalyze the ring-opening polymerization of lactide. Catalysis Science & Technology, 12(3), 996-1004. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768–2813. [Link]
-
Lee, H. M., Chiu, P.-L., Sung, C.-H., & Chen, C.-Y. (2007). A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. Journal of Organometallic Chemistry, 692(16), 3465-3474. [Link]
-
Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-heterocyclic carbenes. Chemical Reviews, 107(12), 5606–5655. [Link]
Troubleshooting & Optimization
Common side reactions with 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Welcome to the technical support center for 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this versatile intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a key building block in pharmaceutical synthesis.[1][2][3] Its utility stems from the two reactive sites: the chloromethyl group, which is an excellent electrophile for alkylation reactions, and the imidazole ring itself. However, this dual reactivity can also be a source of common side reactions and impurities if not properly controlled. This guide will address the most frequent issues in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.
Part 1: Troubleshooting Guide for Synthesis-Related Issues
The synthesis of this compound typically involves two key transformations: N-alkylation of an imidazole precursor with a propyl group, and a subsequent chloromethylation step. The order of these steps can vary, and each presents unique challenges.
Diagram: Synthetic Pathways and Potential Pitfalls
Caption: Synthetic routes to this compound and common side products.
Question 1: During the N-alkylation of imidazole with a propyl halide, I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
Answer:
This is a classic challenge in imidazole chemistry. The imidazole anion is resonance-stabilized, leading to potential alkylation at either nitrogen atom. While the N-1 and N-3 positions are equivalent in imidazole itself, in substituted imidazoles, this can lead to a mixture of regioisomers.
Causality: The regioselectivity of N-alkylation is influenced by several factors, including the nature of the starting imidazole, the electrophile (propyl halide), the solvent, and the counter-ion of the base used.[4][5]
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
Using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can favor the formation of the thermodynamically more stable isomer.[6]
-
In contrast, using a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile can sometimes lead to different isomeric ratios.[4]
-
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Nature of the Propylating Agent: While propyl bromide or iodide are commonly used, varying the leaving group can subtly influence the reaction outcome.
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | Sodium Hydride | Potassium Carbonate | NaH often provides higher selectivity for the desired isomer. |
| Solvent | THF / DMF | Acetonitrile | Aprotic, less polar solvents can favor one isomer over another. |
| Temperature | 0 °C to Room Temp | Reflux | Lower temperatures may increase selectivity. |
Question 2: My chloromethylation step is producing a significant amount of a high-molecular-weight, tar-like substance. What is it and how can I prevent it?
Answer:
The formation of polymeric or dimeric byproducts is a well-documented side reaction in chloromethylation, particularly the Blanc chloromethylation.[7][8] The primary culprit is the formation of a diarylmethane-type structure where the newly formed, highly reactive chloromethyl group alkylates another molecule of your starting material (1-propyl-1H-imidazole).
Causality: The chloromethylated product is often more reactive than the starting material under the acidic conditions of the reaction, leading to a subsequent Friedel-Crafts-type alkylation.[8][9]
Diagram: Diarylmethane Side Product Formation
Caption: Formation of a diarylmethane byproduct during chloromethylation.
Troubleshooting Protocol:
-
Control Reaction Temperature: Higher temperatures significantly favor the formation of diarylmethane byproducts.[7] Maintain strict temperature control, often at or below room temperature.
-
Molar Ratios: Use a stoichiometric excess of the chloromethylating agents (formaldehyde and HCl) relative to the 1-propyl-1H-imidazole. This ensures that the imidazole derivative is consumed quickly, minimizing its availability for side reactions.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Prolonged reaction times will increase the yield of the diarylmethane byproduct.[7]
-
Catalyst Choice: While zinc chloride is a common catalyst, its concentration can influence the rate of the side reaction.[8] Use the minimum effective catalytic amount.
Part 2: FAQs on Handling, Storage, and Application
Question 3: The product appears to be unstable and discolors over time. What are the proper storage and handling conditions?
Answer:
This compound is a reactive compound and can be sensitive to moisture, light, and heat. The hydrochloride salt form enhances stability compared to the free base, but proper handling is still crucial.
Best Practices for Storage and Handling:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] It is hygroscopic and should be protected from moisture.[11]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[10] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11]
Question 4: I am using the compound for a subsequent alkylation reaction, but I am getting low yields and multiple products. What could be the issue?
Answer:
Low yields and multiple products in a subsequent alkylation step often point to issues with the purity of your this compound or suboptimal reaction conditions.
Troubleshooting Protocol:
-
Purity Check:
-
Ensure the starting material is free from the diarylmethane byproduct mentioned in Question 2, as this impurity will be unreactive.
-
Confirm the absence of the starting 1-propyl-1H-imidazole, as this can compete for your alkylating agent.
-
Use techniques like NMR or LC-MS to verify the purity before proceeding.
-
-
Reaction Conditions for Alkylation:
-
Base: The hydrochloride salt needs to be neutralized for the subsequent reaction. Using a non-nucleophilic base (e.g., diisopropylethylamine) or an inorganic base (e.g., potassium carbonate) is crucial. The choice of base can significantly impact the reaction outcome.
-
Solvent: Use an appropriate anhydrous solvent (e.g., acetonitrile, DMF, THF) to prevent hydrolysis of the chloromethyl group to the corresponding alcohol.
-
Temperature: The chloromethyl group is highly reactive. Running the reaction at a controlled, often low, temperature can prevent side reactions.
-
Question 5: Are there any significant safety concerns I should be aware of?
Answer:
Yes, there are important safety considerations, primarily related to the reagents used in its synthesis and the reactivity of the compound itself.
-
Bis(chloromethyl) ether (BCME): The Blanc chloromethylation reaction is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether.[8] All synthesis work should be conducted in a certified fume hood with appropriate safety measures in place.
-
Corrosive Reagents: The synthesis involves strong acids (HCl) and potentially corrosive chlorinating agents.[13]
-
Irritant: The product itself is expected to be an irritant to the skin, eyes, and respiratory tract.[12][14] Always use appropriate PPE.
References
- ChemicalBook. (2025). 1-Propyl-1H-imidazole | 35203-44-2.
- ResearchGate. (n.d.). A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
- ChemicalBook. (2025).
- Exploring 1-Propyl-1H-Imidazole: Properties and Applic
- This compound | Drug Intermedi
- 1-Propyl-1H-imidazole. (n.d.). Chem-Impex.
- This compound. (n.d.). CymitQuimica.
- New studies in aromatic chloromethyl
- 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. (n.d.). Sigma-Aldrich.
- A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. (n.d.). Benchchem.
- SAFETY D
- Blanc chloromethyl
- Imidazole hydrochloride. (n.d.). Santa Cruz Biotechnology.
- 5-(Chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride. (n.d.). Santa Cruz Biotechnology.
- 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (2022). Apollo Scientific.
- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2023).
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica.
- Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Qu
- Preparation of 4-methyl-5-chloromethyl-imidazole. (1980).
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025). Journal of Molecular Structure.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.).
- Blanc Chloromethyl
- Process for preparing 1-alkylimidazoles. (1991).
- An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. (2025).
- 2-(CHLOROMETHYL)
Sources
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- 3. chemimpex.com [chemimpex.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the purification of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: The Purification Challenge
This compound is a key building block in pharmaceutical synthesis.[1][2] Its synthesis, often involving the chlorination of a hydroxymethyl precursor or the N-alkylation of an imidazole ring, can result in a crude product containing a mixture of starting materials, regioisomers, and other byproducts.[3] The presence of a basic imidazole ring and a reactive chloromethyl group necessitates carefully chosen purification strategies to ensure high purity while maintaining the integrity of the molecule. This guide provides solutions to the most common purification hurdles.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental issues in a question-and-answer format.
Q1: My initial work-up yielded a product with low purity, contaminated with several byproducts. Where should I start?
A1: Low purity after the initial reaction work-up is a common issue. The first step is to identify the nature of the impurities, as this will dictate the most effective purification strategy.
Probable Causes & Initial Strategy:
-
Unreacted Starting Materials: The most common impurities are often the starting materials, such as 1-propyl-5-(hydroxymethyl)-1H-imidazole or unreacted chlorinating agents.
-
Positional Isomers: N-alkylation of imidazole can sometimes lead to the formation of undesired isomers.
-
Over-alkylation or Dimerization: The reactive nature of the product can lead to side reactions, especially under basic conditions or elevated temperatures.
Recommended Workflow:
Begin by analyzing your crude product using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to understand the number and polarity of the impurities. Based on this analysis, you can select an appropriate purification method.
Caption: General workflow for purification and analysis.
Q2: I'm observing significant peak tailing for my compound during silica gel column chromatography. How can I improve the separation?
A2: This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The tailing is caused by strong, non-ideal interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol (Si-OH) groups on the silica surface.
The Solution: Modify the Mobile Phase or Stationary Phase.
The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[4]
| Parameter | Recommendation | Rationale |
| Basic Modifier | Add 0.1-1% triethylamine (TEA) or pyridine to the eluent. | The amine competitively binds to the acidic sites on the silica, preventing the imidazole product from adsorbing too strongly and allowing it to elute as a sharp, symmetrical peak. |
| Solvent System | Start with a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexane. | These systems provide good solubility and a wide polarity range. For example, start with 100% DCM and gradually increase the percentage of MeOH. |
| Stationary Phase | Consider using neutral or basic alumina. | Alumina lacks the strong acidic sites of silica gel and can be a better choice for highly basic compounds, though it may offer different selectivity.[4] |
Protocol 1: Optimized Column Chromatography
-
Slurry Preparation: Prepare the column slurry using your starting eluent (e.g., Hexane/Ethyl Acetate 9:1) containing 0.5% triethylamine.
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column bed.
-
Elution: Begin elution with your starting solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate, followed by the introduction of methanol if necessary).
-
Fraction Collection: Collect fractions and monitor them by TLC. Stain the TLC plates with potassium permanganate or view under UV light to visualize the spots.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid or amorphous solid rather than an ordered crystal lattice. This is often due to the solution being too saturated, cooling too quickly, or the presence of impurities that inhibit crystallization.
Troubleshooting Strategies: [4]
-
Reduce Cooling Rate: The most common cause is cooling the solution too rapidly. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent dissolves the compound poorly at low temperatures but well at high temperatures.[5][6] Experiment with solvent pairs, such as ethanol/ether or isopropanol/hexane.
Protocol 2: Systematic Recrystallization
-
Solvent Selection: In a small test tube, dissolve ~20-30 mg of your crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or acetonitrile).
-
Dissolution: In a larger flask, dissolve the bulk of your crude material in the minimum required amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and colored impurities.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, proceed to the troubleshooting steps above. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
Q4: The reaction involves removing a hydrochloride salt from a starting material, but my final product is also a hydrochloride. How can I purify it using extraction?
A4: This scenario requires a careful acid-base extraction strategy. You can leverage the difference in basicity or solubility between your starting material and the final product. However, a more common scenario is purifying the N-alkylated imidazole free base from unreacted starting imidazole before converting the final product back to its hydrochloride salt.
Protocol 3: Acid-Base Extraction Purification
This protocol assumes you want to isolate the free base of your product before final salt formation.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute acid solution (e.g., 1M HCl). Your N-propylated imidazole product, being basic, will be protonated and move into the aqueous layer. Many neutral or less basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing your protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or Na₂CO₃ solution) with stirring until the pH is >10. This will deprotonate your product, causing the free base to precipitate or form an oil.
-
Re-extraction: Extract the free base back into an organic solvent (e.g., 3 x 50 mL of DCM).
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the final, pure this compound.
Caption: Decision logic for an acid-base extraction workflow.
Frequently Asked Questions (FAQs)
-
Q: Why is the final product isolated as a hydrochloride salt?
-
A: The hydrochloride salt form offers several advantages over the free base. It is typically a more stable, crystalline solid that is easier to handle, weigh, and store. The free base of many imidazoles can be oily or hygroscopic. Salt formation is a common final purification step.
-
-
Q: What are the primary safety concerns when handling this compound and its reagents?
-
A: this compound should be handled with care. It is classified as an irritant and is harmful if swallowed.[7][8][9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[7] Reagents used in its synthesis, such as thionyl chloride, are corrosive and toxic and require special handling.[3]
-
-
Q: How should I store the purified product?
-
A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7] As it is a hydrochloride salt, it may be hygroscopic, so protecting it from moisture is important to maintain its integrity over time.
-
-
Q: Which analytical techniques are best for confirming the purity and identity of my final product?
-
A: A combination of techniques is recommended:
-
HPLC: Ideal for determining purity with high accuracy. A reverse-phase C18 column with a buffered mobile phase is a good starting point.[10][11]
-
¹H and ¹³C NMR: Essential for confirming the chemical structure. The spectra will verify the presence of the propyl group, the imidazole ring protons, and the chloromethyl group, and confirm their connectivity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
-
References
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
National Institutes of Health. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved January 3, 2026, from [Link]
- ResearchGate. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Retrieved January 3, 2026.
- BenchChem. (2025).
-
Dana Bioscience. (n.d.). 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride 10g. Retrieved January 3, 2026, from [Link]
- ChemicalBook. (2023).
- Journal of Food and Drug Analysis. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Retrieved January 3, 2026.
-
PubMed. (n.d.). Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1. Retrieved January 3, 2026, from [Link]
-
Reddit. (2020). Recrystallizing imidazole. Retrieved January 3, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). An imidazole–based DES Serving as a “Courier” for the Efficient Coupling of HCl Capture and Conversion under. Retrieved January 3, 2026.
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved January 3, 2026, from [Link]
-
LabXchange. (n.d.). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. Retrieved January 3, 2026, from [Link]
- E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved January 3, 2026.
-
PubMed. (2012). Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Retrieved January 3, 2026, from [Link]
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved January 3, 2026.
Sources
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- 2. This compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. jfda-online.com [jfda-online.com]
- 11. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Alkylation Reactions with 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Welcome to the technical support center for 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing alkylation reactions using this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound for alkylation?
The primary reactive site is the carbon atom of the chloromethyl group (-CH₂Cl). This group functions as an electrophile, making it susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions) in a classic SN2 reaction. The starting material is supplied as a hydrochloride salt, which requires neutralization to the free base form for many subsequent reactions.
Q2: Why is the addition of a base crucial when using this reagent?
There are two primary reasons a base is essential:
-
Neutralization: The starting material is a hydrochloride salt. A base is required to neutralize the HCl and generate the free-base form of the imidazole, which is often necessary for solubility and to prevent undesired side reactions with acid-sensitive substrates.
-
Activating the Nucleophile: In many cases, the base is used to deprotonate the incoming nucleophile (e.g., a phenol or a thiol), converting it into its more reactive anionic form (a phenoxide or thiolate), thereby significantly increasing the reaction rate.
Q3: What are the most common side reactions, and how can they be minimized?
The most prevalent side reaction is the formation of a quaternary imidazolium salt.[1] This occurs when the unquaternized nitrogen (N-3) of one imidazole molecule acts as a nucleophile and attacks the chloromethyl group of another molecule, leading to dimerization or oligomerization.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the primary nucleophile relative to the imidazole reagent.[1]
-
Slow Addition: Add the imidazole reagent slowly to a solution of the deprotonated nucleophile. This maintains a low concentration of the alkylating agent, favoring the desired intermolecular reaction over the undesired self-reaction.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of the quaternization side reaction.[1]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, the nucleophile, and the product. The consumption of the limiting reagent and the appearance of a new spot for the product indicate reaction progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the mass of the desired product and identify any side products.
Troubleshooting Guide for Low Reaction Yield
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction shows low or no conversion of the starting material.
This is a common issue that typically points to problems with reaction activation or conditions.
-
Possible Cause A: Inappropriate Base or Insufficient Basicity
-
Explanation: The chosen base may be too weak to effectively deprotonate the nucleophile or neutralize the hydrochloride salt. The pKa of the conjugate acid of the base should ideally be at least 2-3 units higher than the pKa of the nucleophile.
-
Solution: Switch to a stronger base. For many nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) are effective, especially in polar aprotic solvents like DMF or acetonitrile.[2][3] For less acidic nucleophiles, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[4] Always handle strong bases with appropriate safety precautions.
-
| Base | Solvent Compatibility | Typical Use Case | Considerations |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF, DMSO | Phenols, Thiols, Carboxylic Acids | Heterogeneous, requires good stirring. Cesium carbonate is more reactive and soluble.[5] |
| NaH | THF, DMF | Alcohols, less acidic N-H bonds | Requires anhydrous conditions. Reacts with protic solvents. Generates H₂ gas. |
| KOtBu | THF, Toluene | Sterically hindered substrates, C-H activation | Very strong base, can cause side reactions if not controlled.[4] |
| Triethylamine (Et₃N) | DCM, THF, Acetonitrile | Neutralizing HCl salt, reactions with amines | Generally too weak to deprotonate alcohols or thiols effectively. |
-
Possible Cause B: Poor Solvent Choice
-
Explanation: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the base-nucleophile salt but do not hydrogen-bond with the nucleophile, leaving it "bare" and highly reactive. Non-polar solvents may not dissolve the reactants sufficiently, while protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: If using a non-polar solvent like toluene or a protic solvent like ethanol, switch to a polar aprotic solvent. Acetonitrile and DMF are excellent starting points for this type of alkylation.[2][3]
-
-
Possible Cause C: Low Reaction Temperature
-
Explanation: While high temperatures can promote side reactions, insufficient thermal energy can lead to very slow or stalled reactions.
-
Solution: Monitor the reaction at room temperature first. If no progress is observed after several hours, gradually increase the temperature to 50-80 °C. Studies on similar imidazole alkylations show that heating can significantly improve yields and reduce reaction times.[2]
-
Alkylation Reaction and Side Reaction
Caption: Main SN2 alkylation pathway versus the common quaternization side reaction.
Problem 2: My reaction is messy, with multiple products observed by TLC or LC-MS.
This issue points towards a lack of selectivity or decomposition.
-
Possible Cause: Quaternization Side Reaction is Dominant
-
Explanation: As previously discussed and shown in the diagram above, the N-3 position of the imidazole ring is nucleophilic and can compete with your intended nucleophile, leading to self-condensation products.[1] This is especially prevalent if the primary nucleophile is weak or if the concentration of the alkylating agent is too high.
-
Solution Workflow:
-
Ensure Nucleophile Activation: First, confirm your nucleophile is fully deprotonated by pre-stirring it with the base for 15-30 minutes before adding the imidazole reagent.
-
Use Slow Addition: Prepare a solution of the 5-Chloromethyl-1-propyl-1H-imidazole in your reaction solvent and add it dropwise over 30-60 minutes to the mixture of the base and nucleophile. This keeps the concentration of the electrophile low.
-
Check Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of your nucleophile to ensure the imidazole reagent is consumed quickly.
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield alkylation reactions.
General Experimental Protocol
This protocol provides a robust starting point for the alkylation of a generic nucleophile (Nu-H) with a pKa between 10-15.
Materials:
-
Nucleophile (Nu-H) (1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (Nu-H) and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously for 15 minutes at room temperature to facilitate deprotonation of the nucleophile.
-
Reagent Addition: In a separate vial, dissolve the this compound in a minimum amount of anhydrous DMF (~2-3 mL). Add this solution dropwise to the stirring suspension over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC every hour. If the reaction is sluggish, warm the mixture to 60 °C and continue monitoring.[2][3]
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
-
Della-Felice, F., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Welcome to the dedicated technical support center for 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive intermediate. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your research and development workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound in various laboratory solvents.
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by the solvent, temperature, and pH. The chloromethyl group is a reactive electrophile, making the molecule susceptible to nucleophilic attack. Protic solvents, which can act as nucleophiles, and basic conditions, which can generate stronger nucleophiles, will significantly accelerate degradation.
Q2: How stable is this compound in protic solvents like water, methanol, and ethanol?
A2: this compound is expected to be unstable in protic solvents. These solvents can act as nucleophiles, leading to solvolysis reactions where the chlorine atom is displaced. In water, this will result in the formation of the corresponding hydroxymethyl derivative. In alcohols like methanol and ethanol, the corresponding methoxymethyl and ethoxymethyl ethers will be formed. The rate of this degradation is temperature-dependent.
Q3: Which solvents are recommended for dissolving this compound with minimal degradation?
A3: For short-term use in reactions, polar aprotic solvents are the preferred choice. These include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) [1]
These solvents do not have acidic protons and are poor nucleophiles, thus minimizing the risk of solvolysis. However, it is crucial to use anhydrous grades of these solvents, as residual water can still lead to hydrolysis over time.
Q4: What is the expected stability of this compound in its solid, hydrochloride salt form?
A4: In its solid, crystalline hydrochloride salt form, this compound is expected to be significantly more stable than when in solution. The hydrochloride salt form reduces the nucleophilicity of the imidazole nitrogen, and the solid state restricts molecular mobility, minimizing degradation. It is recommended to store the solid compound in a cool, dry, and dark place.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is highly pH-dependent.
-
Acidic pH (pH < 4): The compound is expected to be most stable at acidic pH. The acidic conditions suppress the nucleophilicity of water and prevent deprotonation of the imidazole ring.
-
Neutral pH (pH 7): At neutral pH, the rate of hydrolysis is expected to be faster than in acidic conditions.
-
Basic pH (pH > 8): The compound will degrade rapidly under basic conditions. The hydroxide ion (OH-) is a much stronger nucleophile than water and will readily attack the chloromethyl group, leading to the formation of the hydroxymethyl derivative.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield in a reaction where the compound is a starting material. | Degradation of the starting material before or during the reaction. | 1. Verify Solvent Choice: Ensure you are using a dry, polar aprotic solvent for your reaction. If a protic solvent is required for other reasons, consider adding the this compound last and at a low temperature. 2. Check for Water Contamination: Use anhydrous solvents and dry glassware. 3. Assess Reaction Temperature: If the reaction requires elevated temperatures, the starting material may be degrading. Attempt the reaction at a lower temperature or for a shorter duration. 4. Confirm Purity of Starting Material: Analyze the starting material by HPLC or NMR to ensure it has not degraded during storage. |
| Appearance of unexpected peaks in HPLC or NMR analysis of the reaction mixture. | Formation of degradation products. | 1. Identify Potential Degradation Products: The most likely degradation products are the hydroxymethyl derivative (if water is present) or the corresponding ether if an alcohol is used as a solvent. 2. Analyze a Control Sample: Dissolve a small amount of the starting material in the reaction solvent and let it stir under the reaction conditions (without other reagents). Analyze this sample to see if the unexpected peaks are due to solvent-induced degradation. 3. Optimize Reaction Conditions: If degradation is confirmed, modify the reaction conditions as described above (lower temperature, shorter reaction time, different solvent). |
| Inconsistent reaction outcomes. | Variable stability of the starting material. | 1. Standardize Storage and Handling: Store the solid compound in a desiccator at low temperature. Once a solution is prepared, use it immediately. 2. Prepare Fresh Solutions: Do not store solutions of this compound, especially in protic or non-anhydrous solvents. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents
This protocol provides a framework for researchers to assess the stability of the compound in their chosen solvents.
Objective: To qualitatively and semi-quantitatively assess the stability of this compound in various solvents over time.
Materials:
-
This compound
-
Selected solvents (e.g., Acetonitrile, DMF, Methanol, Water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare Stock Solutions: Accurately weigh and dissolve this compound in each of the selected solvents to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each stock solution with the mobile phase and inject it into the HPLC system to determine the initial peak area of the compound.
-
Incubation: Store the stock solutions at a controlled temperature (e.g., room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each stock solution, dilute it with the mobile phase, and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial (T=0) peak area. Plot the percentage of the compound remaining against time for each solvent.
Visualizing the Stability Assessment Workflow
Caption: Workflow for assessing the stability of the compound in different solvents.
Degradation Pathways
The primary degradation pathway for this compound in the presence of nucleophilic solvents is nucleophilic substitution.
Visualizing the Degradation Pathway
Caption: Primary degradation pathways in protic solvents.
Quantitative Data Summary (Expected Trends)
| Solvent | Solvent Type | Expected Stability | Primary Degradation Product |
| Water | Protic | Very Low | 5-Hydroxymethyl-1-propyl-1H-imidazole |
| Methanol | Protic | Low | 5-Methoxymethyl-1-propyl-1H-imidazole |
| Ethanol | Protic | Low | 5-Ethoxymethyl-1-propyl-1H-imidazole |
| Acetonitrile (anhydrous) | Polar Aprotic | High | Minimal degradation |
| Dichloromethane (anhydrous) | Nonpolar Aprotic | High | Minimal degradation |
| N,N-Dimethylformamide (anhydrous) | Polar Aprotic | High | Minimal degradation |
| Dimethyl sulfoxide (anhydrous) | Polar Aprotic | High | Minimal degradation |
References
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Imidazole Compounds.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Rochester University, Department of Chemistry. How to Troubleshoot a Reaction. Retrieved from [Link]
- Kushwaha, P. (2019). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
-
Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline. Retrieved from [Link]
- CASSS. How to Design and Perform in-use Stability and Compatibility Studies?
-
Clarke, C. Z., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
-
ResearchGate. (2017). What's the chemical difference between DMF and DMSO? Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look.
-
Reddit. (2015). Why do polar aprotic solvents such as DMSO, DMF and esters, solvate cations well but not anions? Retrieved from [Link]
- ResearchGate. (2015). Nucleophilic substitution in the imidazole ring.
-
Quora. (2024). Which type of solvent is DMF? Retrieved from [Link]
-
ACS Publications. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. [Link]
-
YouTube. (2021). Stability Study ICH Guidelines Q1A, Q1B & Q1C. Retrieved from [Link]
- Step-by-Step Guide to Stability Studies for Beginners in the Pharmaceutical Industry. (n.d.).
-
Pharmacoguide. (2021). Topic:-Stability Studies (2) – an overview. Retrieved from [Link]
-
Deshmukh, M. B. (2017). Answer to "What's the chemical difference between DMF and DMSO?". ResearchGate. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look.
Sources
Preventing dimerization of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Welcome to the technical support center for 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and application of this reactive intermediate. Our goal is to provide you with the expertise and practical solutions to prevent the common issue of dimerization, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Dimerization
This compound is a valuable building block in pharmaceutical synthesis. However, its utility is matched by its reactivity. The primary challenge in working with this compound is its propensity to undergo self-alkylation, leading to the formation of a dimeric imidazolium salt. This dimerization not only consumes the starting material but can also introduce impurities that complicate downstream reactions and purifications.
This guide will provide a deep dive into the mechanism of dimerization and, more importantly, offer robust, field-proven strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of this compound?
A1: Dimerization is an intermolecular SN2 reaction where the nucleophilic nitrogen atom of one imidazole molecule attacks the electrophilic carbon of the chloromethyl group on another molecule. This results in the formation of a stable, but often undesirable, imidazolium salt dimer.
Q2: Why is my solid this compound turning into a sticky or oily substance over time?
A2: This is a common sign of dimerization. The resulting imidazolium salt often has a lower melting point and different physical properties than the starting hydrochloride salt, leading to the observed changes. This is often exacerbated by exposure to moisture or basic conditions.
Q3: How can I detect if dimerization has occurred in my sample?
A3: Dimerization can be detected using several analytical techniques. The most common are:
-
¹H NMR Spectroscopy: Look for the appearance of new, downfield-shifted peaks corresponding to the protons on the newly formed imidazolium ring.[1][2][3]
-
HPLC-MS: Development of a new, more polar peak in the chromatogram, with a mass corresponding to the dimer.[4][5][6]
-
Thin-Layer Chromatography (TLC): The dimer will typically have a lower Rf value (be more polar) than the starting material.
Q4: Is it possible to reverse the dimerization reaction?
A4: Generally, the formation of the imidazolium salt is thermodynamically favorable and effectively irreversible under standard laboratory conditions. Therefore, prevention is the most critical strategy.
In-Depth Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Rapid loss of starting material as observed by HPLC or TLC.
-
Formation of a precipitate (the dimer may be less soluble in certain organic solvents).
-
Inconsistent results in subsequent reactions.
Root Cause Analysis and Solutions:
The primary cause of degradation in solution is the deprotonation of the imidazole nitrogen, which "activates" its nucleophilicity and initiates dimerization. This is highly dependent on the pH and the solvent system used.
Solutions:
-
pH Control is Critical: The hydrochloride salt form is used to maintain a low pH, keeping the imidazole nitrogen protonated and non-nucleophilic.
-
Recommendation: When preparing solutions, use solvents that will not alter the acidic nature of the hydrochloride salt. If a buffered system is required, use a non-nucleophilic buffer and maintain a pH below the pKa of the imidazole ring (typically in the range of 4-5).
-
Avoid: Do not add basic reagents (e.g., triethylamine, potassium carbonate) directly to a stock solution of the compound unless it is the immediate next step in a reaction.
-
-
Solvent Choice Matters: The solvent can influence the rate of the SN2 dimerization reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate SN2 reactions and should be used with caution. If their use is unavoidable, ensure stringent pH control and use the solution immediately after preparation.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These can be better choices as they can solvate and stabilize the hydrochloride salt.
-
Non-Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform): The solubility of the hydrochloride salt may be limited in these solvents.
-
Issue 2: Dimer Formation During Long-Term Storage
Symptoms:
-
Physical changes in the solid material (e.g., clumping, discoloration, becoming oily).
-
Reduced purity of the compound when analyzed after storage.
Root Cause Analysis and Solutions:
Even in solid form, exposure to atmospheric moisture can lead to localized areas of high concentration and potential for dimerization, especially if the moisture absorbs basic gases from the laboratory environment.
Solutions:
-
Strict Storage Conditions:
-
Temperature: Store at low temperatures (2-8 °C is recommended) to reduce the kinetic rate of any potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
-
Handling in the Laboratory:
-
Minimize Exposure: Only remove the amount of material needed for your experiment from the main stock bottle.
-
Inert Atmosphere: When weighing and handling the compound, do so in a glove box or under a stream of inert gas if possible.
-
Mechanism of Dimerization
The dimerization of 5-Chloromethyl-1-propyl-1H-imidazole is a classic example of an intermolecular SN2 reaction. The process is initiated by the deprotonation of the imidazole nitrogen at the N-3 position, which then acts as a nucleophile.
Caption: Dimerization mechanism of 5-Chloromethyl-1-propyl-1H-imidazole.
Experimental Protocols
Protocol 1: Recommended Handling and Storage
This protocol outlines the best practices for handling and storing this compound to maintain its integrity.
Materials:
-
This compound
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Refrigerator (2-8 °C)
Procedure:
-
Upon receipt, immediately place the sealed container in a refrigerator at 2-8 °C.
-
For long-term storage, place the container inside a desiccator within the refrigerator.
-
When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, handle the solid under a blanket of inert gas.
-
Quickly weigh the desired amount and securely reseal the main container.
-
Purge the headspace of the main container with inert gas before resealing if it has been opened for an extended period.
-
Return the main container to the refrigerator.
Protocol 2: Preparation of a Stock Solution
This protocol provides a method for preparing a stock solution while minimizing the risk of dimerization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Add the desired amount of this compound to the volumetric flask.
-
Add the anhydrous solvent to approximately 80% of the final volume.
-
Stir the mixture until the solid is fully dissolved.
-
Add solvent to the final volume mark.
-
Use the solution immediately. Do not store solutions for extended periods, especially in polar aprotic solvents.
Protocol 3: Monitoring Dimerization by HPLC-MS
This protocol provides a general method for detecting and quantifying the formation of the dimer.[4][5][6]
HPLC Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |
Procedure:
-
Prepare a fresh solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Inject immediately onto the HPLC-MS system to obtain a t=0 chromatogram.
-
Monitor the solution over time (e.g., at 1, 4, 8, and 24 hours) by injecting aliquots.
-
Analyze the data for the appearance of a new, more polar peak (earlier retention time) with a mass corresponding to the dimer. The expected mass of the dimer will be (2 * MW of free base) + H⁺.
Visualization of Prevention Strategies
The key to preventing dimerization is to control the nucleophilicity of the imidazole ring. This can be achieved through two primary strategies: pH control and appropriate solvent selection.
Caption: Key strategies to prevent dimerization.
References
-
Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. MDPI. Available at: [Link]
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC - PubMed Central. Available at: [Link]
-
Notable features in the 1 H and 13 C NMR spectra of the imidazolium... ResearchGate. Available at: [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Scientific & Academic Publishing. Available at: [Link]
-
Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. DEA. Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Forced Degradation – A Review. International Journal of Drug Development and Research. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
- United States Patent: 9493425. Google Patents.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Late-Stage Alkylation of Heterocycles Using N-(Acyloxy)phthalimides. PubMed. Available at: [Link]
-
Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Wiley Online Library. Available at: [Link]
Sources
- 1. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 4. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride to avoid degradation
Welcome to the technical support resource for 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride (CAS No. 497223-15-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate throughout its handling and storage. By understanding its chemical properties and potential degradation pathways, you can mitigate risks and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: The primary hazards are related to its reactivity and potential for irritation. The chloromethyl group is a reactive electrophile. As with similar chlorinated imidazole hydrochlorides, this compound should be considered a skin and eye irritant.[1][2] Handling should be performed in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[3] Avoid creating dust when handling the solid material.[3]
Q2: What is the recommended procedure for long-term and short-term storage of this compound?
A2: Proper storage is critical to prevent degradation. For long-term storage (months to years), the compound should be kept at -20°C.[4] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[4] The container must be tightly sealed and stored in a dry, dark place to protect it from moisture and light.[4]
Q3: Why is it important to store this compound in a dry environment?
A3: this compound is a hydrochloride salt, and like many amine hydrochlorides, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as a nucleophile and hydrolyze the reactive chloromethyl group, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This degradation compromises the purity and reactivity of the starting material.
Q4: I am preparing to use this compound in a synthesis. Should I be concerned about its stability in different solvents?
A4: Yes, solvent choice is critical. The compound is soluble in DMSO, but its stability in protic or nucleophilic solvents is a concern.[4] Protic solvents like water and alcohols (methanol, ethanol) can participate in solvolysis reactions, where the solvent molecule acts as a nucleophile and displaces the chloride. Similarly, using amine-based solvents or buffers (e.g., triethylamine, pyridine) can lead to unwanted side reactions where the amine acts as a nucleophile. For reactions, it is best to use anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile) if the free base is needed, which would first require neutralization of the hydrochloride salt.
Troubleshooting Guide
Issue 1: Unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) of a solution containing the compound.
-
Potential Cause: This is a strong indicator of degradation. The most common degradation pathway is hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
Troubleshooting Steps:
-
Confirm the Identity of the New Peak: The primary hydrolysis product, 5-hydroxymethyl-1-propyl-1H-imidazole, is more polar than the parent compound. In reverse-phase HPLC, it will have a shorter retention time. Use LC-MS to confirm the mass of the impurity; you should observe a mass corresponding to the replacement of -Cl with -OH.[2][5]
-
Review Solution Preparation and Storage: Was the solution prepared in a protic solvent? How long was it stored and at what temperature? Prepare fresh solutions in an appropriate anhydrous aprotic solvent for immediate use whenever possible.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be invaluable.[3][4][6] This involves exposing the compound to stress conditions like acid, base, oxidation, and light to understand its stability profile.[7][8]
-
Issue 2: My reaction yield is lower than expected, or the reaction is not proceeding to completion.
-
Potential Cause: The effective concentration of your starting material may be lower than calculated due to degradation. The reactive chloromethyl group may have been consumed by moisture or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of the this compound using a suitable analytical method like NMR or HPLC.
-
Ensure Anhydrous Reaction Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Consider the Base Used for Deprotonation: If your reaction requires the free base, the choice of base to neutralize the hydrochloride is important. A non-nucleophilic base is preferred to avoid its reaction with the chloromethyl group.
-
Issue 3: The physical appearance of the solid has changed (e.g., clumping, discoloration).
-
Potential Cause: This is often a sign of moisture absorption due to the hygroscopic nature of the compound. Discoloration could indicate more extensive degradation, possibly due to light exposure or reaction with impurities.
-
Troubleshooting Steps:
-
Store Properly: Ensure the container is always tightly sealed and stored in a desiccator if possible, especially after opening.
-
Re-analyze the Material: Before use, re-confirm the purity of the material by an appropriate analytical technique. If significant degradation is observed, it is best to use a fresh, unopened batch of the compound.
-
Data and Protocols
Compound Stability Profile
| Parameter | Recommendation | Rationale |
| Storage Temperature | Short-term (days-weeks): 0-4°C[4]Long-term (months-years): -20°C[4] | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[3] | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation. |
| Light Exposure | Store in a dark place or use an amber vial.[4] | Imidazole-containing compounds can be susceptible to photodegradation.[7] |
| Compatible Solvents | DMSO (for stock solutions)[4]Anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile) for reactions. | Minimizes solvolysis of the reactive chloromethyl group. |
| Incompatible Materials | Strong oxidizing agents, water, strong bases, and nucleophiles. | The compound can react with these substances, leading to degradation. |
Protocol: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood, accurately weigh the required amount of the compound into a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial, protected from light. For maximal stability, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Visualizing Degradation and Troubleshooting
Primary Degradation Pathway: Hydrolysis
The most common degradation pathway for this compound is the nucleophilic substitution of the chloride by water.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3053-3061. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. Available at: [Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 192-203. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Byproduct formation in the synthesis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This resource is tailored for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic underpinnings of byproduct formation, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a systematic approach to identify and resolve the root causes, with a primary focus on byproduct formation.
Problem 1: Presence of an Isomeric Impurity Detected by HPLC and/or NMR
Observation: Your analytical data (HPLC, NMR) indicates the presence of a significant impurity with the same mass as the desired product. In the ¹H NMR, you observe two distinct sets of signals for the imidazole ring protons and the chloromethyl and propyl groups.
Probable Cause: The most common byproduct in the synthesis of 5-Chloromethyl-1-propyl-1H-imidazole is its regioisomer, 1-Propyl-4-chloromethyl-1H-imidazole . This arises from the N-alkylation of the 4(5)-chloromethylimidazole starting material at the N-1 versus the N-3 position. The deprotonated imidazole anion has delocalized negative charge across both nitrogen atoms, making both susceptible to alkylation.[1][2]
Solution Pathway:
-
Confirm Isomer Identity:
-
HPLC: The two isomers will likely have different retention times on a reverse-phase column due to slight differences in polarity. The 1,4-isomer is often slightly less polar and may elute earlier.
-
¹H NMR Spectroscopy: The chemical shifts of the imidazole ring protons are diagnostic. For 1,5-disubstituted imidazoles, the C2-H and C4-H protons are typically distinct singlets. In the 1,4-isomer, the C2-H and C5-H protons will also be singlets but with different chemical shifts. A key differentiator can be observed through Nuclear Overhauser Effect (NOE) experiments.[3] Irradiation of the N-propyl methylene protons should show an NOE to the adjacent C5-H in the 1,4-isomer, whereas in the desired 1,5-isomer, the NOE would be to the C4-H.[4][5]
-
¹³C NMR Spectroscopy: The chemical shifts of the imidazole ring carbons, particularly C4 and C5, will differ between the two isomers.[6]
-
-
Optimize Reaction Conditions to Favor the 5-Substituted Isomer:
-
Steric Hindrance: The regioselectivity of N-alkylation is heavily influenced by steric effects.[7][8] While the propyl group is not exceptionally bulky, using a bulkier base or modifying the solvent may influence the approach of the alkylating agent.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF is common. The resulting sodium imidazolide salt may exhibit different regioselectivity compared to using a weaker base like potassium carbonate.[9]
-
Experimental Protocol for Regioselectivity Enhancement:
-
Reaction Setup: To a solution of 4(5)-chloromethylimidazole hydrochloride in anhydrous DMF, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add 1.05 equivalents of 1-bromopropane dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and HPLC to determine the isomeric ratio.
DOT Diagram: N-Alkylation Regioisomer Formation
Caption: N-alkylation of the 4(5)-chloromethylimidazole anion can proceed via two pathways, leading to the desired 1,5-isomer and the undesired 1,4-isomer.
Problem 2: Incomplete Reaction or Presence of Hydroxymethyl Impurity
Observation: Your reaction, particularly if following the chlorination of a hydroxymethyl intermediate route, shows the presence of a more polar spot on TLC or an earlier eluting peak in reverse-phase HPLC that corresponds to the starting alcohol (1-propyl-5-hydroxymethyl-1H-imidazole).
Probable Cause: Incomplete chlorination of the hydroxymethyl group. This can be due to insufficient chlorinating agent, decomposition of the chlorinating agent (e.g., thionyl chloride) by moisture, or non-optimal reaction temperature/time.
Solution Pathway:
-
Ensure Anhydrous Conditions: Thionyl chloride reacts vigorously with water to produce SO₂ and HCl, which will not chlorinate the alcohol.[10][11] All glassware must be oven-dried, and anhydrous solvents should be used.
-
Use Fresh or Purified Thionyl Chloride: Thionyl chloride can decompose over time. Use a freshly opened bottle or distill it before use.
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of thionyl chloride to ensure complete conversion.
-
Control Temperature: The reaction is typically performed at low temperature (e.g., 0 °C) during the addition of thionyl chloride to control the exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[12]
Experimental Protocol for Chlorination:
-
Setup: Dissolve 1-propyl-5-hydroxymethyl-1H-imidazole in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add thionyl chloride (1.2 equivalents) dropwise via a syringe or dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 3: Dark Reaction Mixture and Low Yield
Observation: The reaction mixture, especially during chlorination with thionyl chloride, turns dark brown or black, and the isolated yield of the desired product is low.
Probable Cause: Decomposition of the starting material or product under the reaction conditions. Thionyl chloride can lead to the formation of various reactive byproducts, especially if impurities are present or if the reaction is overheated.[13] Reactions of thionyl chloride with trace water can also generate acidic byproducts that may promote decomposition.[14][15]
Solution Pathway:
-
Strict Temperature Control: Maintain the recommended temperature profile. Overheating can lead to polymerization or decomposition.
-
Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture and oxygen.
-
Purification of Starting Materials: Ensure the starting 1-propyl-5-hydroxymethyl-1H-imidazole is pure. Impurities from the previous step could be susceptible to decomposition under the chlorination conditions.
-
Use of a Co-solvent: In some cases, using a co-solvent like toluene can help to moderate the reaction and improve solubility.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: N-alkylation of 4(5)-chloromethylimidazole or chlorination of 1-propyl-5-hydroxymethyl-1H-imidazole?
A1: Both routes are viable, and the choice often depends on the availability and cost of starting materials. The N-alkylation route is more direct but presents the significant challenge of controlling regioselectivity. The chlorination route adds a step (synthesis of the hydroxymethyl intermediate) but can offer better control over the final product's isomeric purity, as the propyl group is introduced before the formation of the chloromethyl group.
Q2: How can I purify the desired 5-chloromethyl isomer from the 4-chloromethyl byproduct?
A2: Separation of these regioisomers can be challenging.
-
Column Chromatography: Careful column chromatography on silica gel can sometimes separate the isomers, although it may require optimization of the eluent system.
-
Crystallization: If the product is a solid, fractional crystallization may be an effective purification method. The two isomers may have different solubilities in certain solvent systems, allowing for the selective crystallization of the desired product.[13][16] Experiment with different solvents and solvent mixtures (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile).
Q3: What are the key analytical parameters for monitoring the reaction by HPLC?
A3: A reverse-phase HPLC method is typically suitable.
-
Column: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used. An isocratic method may also be developed.[17][18][19]
-
Detection: UV detection at a wavelength around 210-230 nm is appropriate for the imidazole ring.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
Table 1: Summary of Potential Byproducts and Analytical Signatures
| Byproduct Name | Formation Route | Typical HPLC Behavior (Reverse Phase) | Key ¹H NMR Signals |
| 1-Propyl-4-chloromethyl-1H-imidazole | N-alkylation | Elutes close to the main product, often slightly earlier. | Distinct set of imidazole ring, CH₂Cl, and propyl signals. |
| 1-Propyl-5-hydroxymethyl-1H-imidazole | Chlorination (Incomplete) | More polar, elutes earlier than the product. | Presence of a -CH₂OH signal (~4.5 ppm) instead of -CH₂Cl. |
| 4(5)-Chloromethyl-1H-imidazole | N-alkylation (Incomplete) | More polar, elutes earlier than the product. | Absence of propyl group signals. |
| Quaternary Imidazolium Salt | N-alkylation (Over-alkylation) | Highly polar, may not elute from a standard reverse-phase column. | Downfield shift of all protons, especially the N-CH₂ of the propyl groups. |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
- Choy, P. Y., & R. A. Jones. (2010). Regioselectivity of N-alkylation of unsymmetrical imidazoles. University of Otago.
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
- BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
- Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride.
- Ekeeda. (2019). Reaction Of Alcohols With Thionyl Chloride. YouTube.
- Journal of the Chemical Society, Perkin Transactions 1. (1976). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[1][7]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines.
- Acta Poloniae Pharmaceutica. (2017).
- r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult. Reddit.
- Organic & Biomolecular Chemistry. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles.
- University College London. (n.d.). NOE Experiments.
- MCE. (n.d.). This compound.
- Canadian Science Publishing. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)
- University of Otago. (n.d.).
- PubMed. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones.
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE).
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction?.
- ResearchGate. (n.d.).
- Indian Journal of Chemistry. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- ECHEMI. (n.d.). thionyl chloride addtion.
- Beilstein Journals. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products.
- Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
- MDPI. (2021).
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole.
- Chem-Impex. (n.d.). 1-Propyl-1H-imidazole.
- ResearchGate. (n.d.). Synthesis of 4(5)-(hydroxymethyl)
- Google Patents. (n.d.). CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.
- Google Patents. (n.d.).
- NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- University of Erlangen-Nürnberg. (n.d.).
- Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
- ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
- The Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.
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- 19. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Document ID: TSC-2026-CMPI-MS-001
Version: 1.0
Introduction
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a reactive chloromethyl group and a hydrophilic imidazole core, makes it a versatile building block. However, these same features contribute to a significant challenge in its handling and storage: moisture sensitivity. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate the risks associated with the hygroscopic nature of this compound, ensuring experimental reproducibility and the integrity of your final product.
The absorption of atmospheric moisture can lead to both physical changes and chemical degradation, compromising the material's purity and reactivity.[3][4][5] Understanding and controlling this moisture sensitivity is paramount for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so sensitive to moisture?
A1: The moisture sensitivity stems from two primary characteristics:
-
Hygroscopicity: The imidazole ring and the hydrochloride salt are inherently hygroscopic, meaning they readily attract and absorb water molecules from the surrounding environment.[5][6]
-
Chemical Reactivity: The chloromethyl group (-CH₂Cl) is an electrophilic site susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, chemically alters the molecule.
Exposure to ambient humidity can initiate a cascade of undesirable events, starting with physical clumping and progressing to significant chemical degradation.[4]
Q2: What are the consequences of improper storage and moisture exposure?
A2: The effects of moisture exposure can be categorized as follows:
-
Physical Changes: The first visible sign is often the transformation of the free-flowing crystalline powder into clumps or a sticky solid.[4][7] In cases of severe exposure, the compound may deliquesce, dissolving in the absorbed water to form a concentrated solution.[6] These physical changes make accurate weighing nearly impossible and can indicate compromised material.
-
Chemical Degradation: The primary degradation pathway is the hydrolysis of the C-Cl bond, which converts the active chloromethyl group into a hydroxymethyl group (-CH₂OH), forming 5-Hydroxymethyl-1-propyl-1H-imidazole. This impurity is often difficult to separate and renders the intermediate useless for subsequent reactions that rely on the reactivity of the chloro-moiety.
-
Impact on Experiments: Using moisture-contaminated reagent leads to significant errors in molar calculations, reduced reaction yields, and the introduction of process-related impurities that can complicate purification and analysis of the final product.[8]
Q3: What are the definitive recommended storage conditions for this compound?
A3: To maintain the integrity of this compound, strict adherence to the following storage conditions is critical. These conditions are designed to minimize exposure to atmospheric moisture.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to both moisture and oxygen. |
| Relative Humidity (RH) | As low as possible; ideally <20% | Directly minimizes the driving force for water absorption. |
| Primary Container | Tightly sealed, amber glass bottle | Protects from light and moisture ingress. |
| Secondary Containment | Sealed bag (e.g., foil-lined) with desiccant | Provides an additional barrier and actively removes trapped moisture.[11][12] |
Q4: I don't have a glovebox. How can I handle the compound for weighing?
A4: While a glovebox operating under an inert atmosphere is the ideal environment, you can mitigate moisture exposure by working quickly and efficiently.[7][13]
-
Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Prepare all necessary tools (spatulas, weigh boats) in advance.
-
Open the container for the shortest possible time, dispense the required amount, and immediately and tightly reseal the container.
-
If possible, work in a room with controlled low humidity or flush the headspace of the container with dry nitrogen or argon before sealing.[14]
Q5: My material appears clumpy. Can I dry it before use?
A5: Drying the material is possible but must be approached with caution. Gentle heating under a high vacuum is the preferred method. However, be aware that:
-
Excessive heat can cause thermal degradation. It is crucial to know the compound's melting point (167-169 °C) and stay well below it.[15]
-
Drying will not reverse any chemical degradation (hydrolysis) that has already occurred.[7]
-
The most reliable approach is to prevent moisture exposure in the first place. If significant clumping is observed, it is advisable to perform an analytical check (e.g., HPLC, Karl Fischer) to quantify purity and water content before proceeding.
Q6: What analytical methods can I use to assess the purity and degradation of my compound?
A6: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is the primary tool for separating and quantifying the parent compound from its potential degradation products, such as the hydroxymethyl derivative.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown peaks observed in the HPLC chromatogram by providing mass information, helping to confirm the structure of degradation products.[17][18]
-
Karl Fischer Titration: This is the gold standard for accurately quantifying the water content in the material, providing a direct measure of moisture absorption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the hydroxymethyl impurity, which will have a characteristic peak for the -CH₂OH group, distinct from the -CH₂Cl group of the parent compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or low reaction yields | Moisture Contamination: The reagent has partially hydrolyzed, reducing the amount of active chloromethyl compound available for the reaction. Inaccurate Weighing: Clumped, wet material leads to weighing errors, resulting in incorrect stoichiometry. | 1. Verify the purity of the starting material using HPLC before starting the reaction. 2. Handle the compound under an inert atmosphere or with extreme care to prevent moisture exposure during weighing. 3. Consider preparing a stock solution of the entire bottle's contents in a validated anhydrous solvent and titrating it to determine the precise concentration.[13] |
| Appearance of an unexpected, more polar peak in HPLC/LC-MS analysis | Hydrolysis Degradation: The unexpected peak is likely the 5-Hydroxymethyl-1-propyl-1H-imidazole impurity, which is more polar than the parent chloromethyl compound. | 1. Confirm the identity of the impurity peak using LC-MS; it should have a mass corresponding to the replacement of Cl (35.45 u) with OH (17.01 u). 2. Review storage and handling procedures immediately to identify the source of moisture contamination.[9] 3. Discard the compromised reagent and use a fresh, properly stored batch. |
| Solid material is clumpy, sticky, or discolored | Significant Moisture Absorption: The material has absorbed a substantial amount of atmospheric water, altering its physical state.[4] | 1. Do not use the material for reactions where stoichiometry is critical. 2. Quantify the water content using Karl Fischer titration to assess the extent of the problem. 3. Implement stricter storage protocols, including the use of desiccators and secondary sealed containers with desiccants.[6][9] |
| Difficulty achieving complete dissolution in a non-polar organic solvent | Presence of Water/Hydrolyzed Impurity: The hydrolyzed impurity is significantly more polar and may be less soluble in non-polar solvents. Absorbed water can also hinder dissolution. | 1. Ensure the solvent used is truly anhydrous. Use freshly opened bottles or properly dried solvents. 2. Filter the solution to remove any insoluble material and analyze both the filtrate and the solid to identify the components. 3. If hydrolysis is confirmed, obtain a fresh lot of the starting material. |
Visualizations & Protocols
Degradation Pathway: Hydrolysis
The primary chemical threat from moisture is the Sₙ2 hydrolysis of the chloromethyl group to a hydroxymethyl group.
Caption: Recommended workflow for handling the moisture-sensitive compound.
Experimental Protocols
Protocol 1: Standard Handling and Weighing on the Benchtop
This protocol is for situations where a glovebox is not available. The principle is speed and minimization of exposure.
-
Preparation: Before retrieving the compound from storage, ensure the balance is clean and calibrated, and have new weigh boats, spatulas, and a logbook ready. Reduce the relative humidity in the weighing area if possible using a dehumidifier.
-
Equilibration: Remove the sealed container of this compound from the 2-8°C storage. Place it in a desiccator at room temperature for at least 30 minutes. This is a critical step to prevent water condensation on the cold powder. [7]3. Dispensing: Open the container. Using a clean, dry spatula, quickly transfer the desired amount of powder to a weigh boat on the balance.
-
Sealing: Immediately and securely close the primary container. For extra protection, flush the headspace with a gentle stream of dry nitrogen or argon before tightening the cap. Place it back into its secondary container/bag with desiccant.
-
Use: Use the weighed material immediately in your experiment or for solution preparation. Do not leave it sitting on the bench.
Protocol 2: Preparation of a Stock Solution in Anhydrous Solvent
Preparing a concentrated stock solution can be an effective strategy for experiments requiring small, repeated amounts of the compound, as it minimizes the need to frequently open the solid's container. [13]
-
Glassware Preparation: Ensure all glassware (e.g., volumetric flask, beaker, magnetic stir bar) is thoroughly dried by oven-heating (e.g., 120°C for at least 4 hours) and cooled to room temperature in a desiccator or under a stream of inert gas. [19]2. Solvent Preparation: Use a validated anhydrous solvent (e.g., acetonitrile, dichloromethane) from a freshly opened bottle or one that has been dried over molecular sieves.
-
Weighing: Following the appropriate handling protocol (Protocol 1 or in a glovebox), weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to the prepared volumetric flask. Add approximately half the final volume of the anhydrous solvent and stir or sonicate until fully dissolved. Once dissolved, add the anhydrous solvent to the final volume mark.
-
Storage: Store the stock solution in a tightly sealed container with a PTFE-lined cap, preferably under an inert atmosphere, and at the recommended temperature to maintain stability.
-
Validation (Optional but Recommended): To ensure accuracy, consider taking an aliquot of the final solution for analysis. A Karl Fischer titration can confirm low water content, and an HPLC analysis can confirm the concentration and purity.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? [Online]. Available at: [Link]
-
SSE Enterprise. The Crucial Role of Moisture Control in the Pharmaceutical Industry. [Online]. Available at: [Link]
-
Carstensen, J. T., et al. (2025). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Online]. Available at: [Link]
-
V 2.0. (2025). SOP for Storage of Hygroscopic Raw Materials with Desiccants. Pharmaceutical Guidelines. [Online]. Available at: [Link]
-
StabilityStudies.in. Factors Affecting Drug Stability: Humidity. [Online]. Available at: [Link]
-
Prajapati, V. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. LinkedIn. [Online]. Available at: [Link]
-
Heng, P. W. S., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Online]. Available at: [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? - General Lab Techniques. [Online]. Available at: [Link]
-
Deshpande, G. R. (2013). What are recommended packaging conditions for highly hygroscopic APIs? ResearchGate. [Online]. Available at: [Link]
-
Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Online]. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online]. Available at: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? [Online]. Available at: [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Online]. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Online]. Available at: [Link]
-
AdooQ BioScience. This compound | Drug Intermediate. [Online]. Available at: [Link]
-
GMP Trends. (2015). Proper Storage Conditions for Your APIs. [Online]. Available at: [Link]
-
Andreozzi, R., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research. [Online]. Available at: [Link]
-
Dana Bioscience. 5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride 10g. [Online]. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Online]. Available at: [Link]
-
Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment. [Online]. Available at: [Link]
-
Yoo, J., et al. (2016). Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. Chemosphere. [Online]. Available at: [Link]
-
Sahu, P. K., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Online]. Available at: [Link]
-
Kumar, A., et al. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Analytical Mass Spectrometry and Chromatography. [Online]. Available at: [Link]
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Technical Support Center: Navigating Reactions with 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride. This guide is designed to provide you with in-depth, field-proven insights into the work-up procedures for reactions involving this versatile intermediate. As a hydrochloride salt, this reagent presents unique challenges and opportunities in post-reaction processing. This document will equip you with the knowledge to navigate these complexities, ensuring high purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the work-up of reactions involving this compound.
Q1: My reaction is complete. How do I handle the hydrochloride salt during the initial work-up?
The hydrochloride salt of your imidazole product, and any unreacted starting material, will be highly soluble in the aqueous phase. The primary step is to neutralize the mixture to facilitate the extraction of the free base into an organic solvent.
A carefully controlled acid-base work-up is crucial. The addition of a mild inorganic base, such as sodium bicarbonate or sodium carbonate solution, is recommended. This will deprotonate the imidazole ring, rendering it more soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.[1] It is critical to monitor the pH of the aqueous layer during neutralization to avoid overly basic conditions, which could potentially lead to undesired side reactions with the reactive chloromethyl group.
Q2: I've neutralized the reaction mixture, but I'm getting a poor extraction yield into my organic solvent. What could be the issue?
Several factors can contribute to poor extraction efficiency:
-
Incomplete Neutralization: If the aqueous layer is not sufficiently basic, a significant portion of your product will remain as the protonated, water-soluble hydrochloride salt. Ensure the pH of the aqueous layer is basic (pH 8-9) using pH paper.
-
Solvent Choice: While DCM and ethyl acetate are good starting points, the polarity of your final product will dictate the optimal extraction solvent. If your product is highly polar, you may need to use a more polar solvent or perform multiple extractions.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break an emulsion, you can add brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase and can help separate the layers.[2]
Q3: During purification by column chromatography, my product is tailing significantly on the silica gel. How can I improve the separation?
Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[1] This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[1]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase. Alumina is less acidic than silica and often provides better separation for basic compounds.[1]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite and load the dry powder onto the column. This can lead to sharper bands and improved resolution.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the work-up and purification process.
| Problem | Potential Cause | Troubleshooting Steps |
| Low overall yield after work-up and purification. | Product Loss During Extraction: Incomplete neutralization or use of an inappropriate extraction solvent. | - Ensure complete neutralization of the aqueous layer (pH 8-9).- Perform multiple extractions with a suitable organic solvent. |
| Product Degradation: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophiles under harsh work-up conditions. | - Use a mild base (e.g., NaHCO₃) for neutralization and avoid prolonged exposure to strongly basic or acidic conditions. | |
| Incomplete Elution from Column: The product may be strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent.- Add a basic modifier like triethylamine to the eluent to reduce tailing and improve elution.[1] | |
| Presence of an unexpected byproduct in the final product. | Side Reactions During Work-up: The chloromethyl group is an electrophilic site and can react with nucleophiles present in the reaction mixture or introduced during the work-up. | - Minimize the time the reaction mixture is in contact with basic solutions.- Consider using a milder base for neutralization. |
| Incomplete Separation During Chromatography: Byproducts may co-elute with the desired product. | - Optimize the mobile phase composition for better separation.- Consider using a different stationary phase (e.g., alumina).[1] | |
| Difficulty in removing unreacted starting material. | Similar Polarity: The starting material and product may have similar polarities, making chromatographic separation challenging. | - An acid wash during the extraction can help remove the more basic unreacted imidazole starting material.[3] |
Experimental Protocol: Standard Work-Up Procedure
This protocol outlines a general procedure for the work-up of a reaction involving this compound.
1. Quenching and Neutralization: a. Cool the reaction mixture to room temperature. b. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper and continue adding the base until the pH is between 8 and 9. Be cautious of any gas evolution.
2. Extraction: a. Transfer the biphasic mixture to a separatory funnel. b. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The volume of the organic solvent for each extraction should be approximately equal to the volume of the aqueous layer. c. Combine the organic extracts.
3. Washing: a. Wash the combined organic extracts with water to remove any remaining inorganic salts. b. Wash the organic layer with brine to remove residual water and help break any emulsions.[2]
4. Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel or alumina. b. A typical eluent system would be a gradient of ethyl acetate in hexanes. If tailing is observed on silica, add 0.5% triethylamine to the eluent.[1] c. Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final product.
Workflow Diagram
The following diagram illustrates the general workflow for the work-up and purification of reactions involving this compound.
Caption: General workflow for reaction work-up and purification.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with care. This compound and its derivatives should be handled in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4] For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound you are using.[5]
References
- Benchchem.
- ChemicalBook.
- Google Patents.
- Sigma-Aldrich.
- Drug Intermediate. This compound.
- Google Patents.
- Google Patents.
- Sigma-Aldrich.
- TCI Chemicals.
- Reddit. Removing imidazole in a workup?.
- MIT Digital Lab Techniques Manual. Reaction Work-Up I.
Sources
Validation & Comparative
LC-MS analysis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride purity
An Objective Guide to LC-MS Purity Analysis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride: A Comparative Method Development Study
Introduction: The Critical Role of Intermediate Purity
In the intricate pathway of pharmaceutical synthesis, the quality of each intermediate profoundly dictates the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] this compound is a key heterocyclic building block, serving as a precursor in the synthesis of various pharmacologically active compounds.[2] Its imidazole core is a "privileged structure" in medicinal chemistry, while the reactive chloromethyl group provides a versatile handle for molecular elaboration.[3] However, this reactivity also presents a significant analytical challenge. The presence of even trace-level impurities—arising from starting materials, by-products, or degradation—can have cascading effects on downstream reactions and the final product's safety profile.[1]
Therefore, a robust, selective, and sensitive analytical method for purity assessment is not merely a quality control measure; it is a cornerstone of a successful drug development program. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for impurity profiling in the pharmaceutical industry, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[4][5][6] This guide provides a comprehensive, in-depth comparison of two distinct LC-MS approaches for the purity analysis of this compound, explaining the causality behind each experimental choice to empower researchers in developing and validating their own methods.
The Analytical Challenge: Potential Impurities and Chromatographic Behavior
The first step in developing a purity method is to anticipate the likely impurities. Based on the structure and common synthetic routes, we can hypothesize the presence of several process-related impurities and degradants.
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Origin | Analytical Concern |
| Impurity A: (1-Propyl-1H-imidazol-5-yl)methanol | Imidazole ring with -CH₂OH instead of -CH₂Cl | Unreacted starting material or hydrolysis of the product | Highly polar, may co-elute with the API in traditional reversed-phase chromatography. |
| Impurity B: 1-Propyl-1H-imidazole | Imidazole ring with -H instead of -CH₂Cl | Starting material impurity | Very polar, difficult to retain on reversed-phase columns. |
| Impurity C: 5-(Hydroxymethyl)-1-propyl-1H-imidazole 3-oxide | N-oxidation product | Oxidative degradation | Increased polarity, potential for poor peak shape. |
| Impurity D: Dimeric Impurity | Two imidazole moieties linked | Side reaction during synthesis | Higher molecular weight, may be retained longer, but could be present at very low levels. |
The primary analytical challenge is the polar nature of the target compound and its potential impurities. Retaining and separating these compounds on a traditional C18 reversed-phase column can be difficult, leading to poor peak shape and resolution. This guide will compare a standard reversed-phase method with a more advanced alternative designed to overcome these issues.
Experimental Design: A Tale of Two Columns
To provide a robust comparison, we will develop and evaluate two distinct methodologies. The goal is to achieve baseline separation of the main component from all potential impurities, ensuring the final method is "stability-indicating" as per ICH guidelines.[7]
-
Method A: The Workhorse - Ascentis® Express C18. This method utilizes a conventional Fused-Core® C18 column, a staple in pharmaceutical analysis. We will explore its capabilities and limitations for this specific application. The Fused-Core® particle technology provides higher efficiency than traditional fully porous particles, which may help resolve closely eluting impurities.[8]
-
Method B: The Specialist - Ascentis® Express F5 (PFP). This method employs a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity to C18 phases through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This makes them particularly effective for separating halogenated compounds and isomers, which is highly relevant for our target analyte.[9]
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. System suitability tests should be incorporated before any sample sequence, ensuring the system is performing as expected.[10]
Standard and Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent).
-
Spiked Sample Solution: Prepare a 1.0 mg/mL solution of the this compound sample to be tested. Spike this solution with known impurities (if available) at a concentration of 0.1% relative to the main component (e.g., 1.0 µg/mL). This is crucial for confirming the specificity and separation capability of the method.
-
Forced Degradation Samples: To ensure the method is stability-indicating, subject the sample solution (approx. 1 mg/mL) to stress conditions (e.g., acid, base, peroxide, heat, light) according to ICH Q1A(R2) guidelines. Neutralize the samples before analysis.
LC-MS System and Parameters
The analysis will be performed on a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to facilitate accurate mass measurement for impurity identification.
-
Mass Spectrometer: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 70-1050
-
Source Conditions: Capillary Voltage: 3.5 kV; Gas Temperature: 300 °C; Sheath Gas Flow: 35 arbitrary units.[11]
-
Rationale for ESI Positive Mode: The imidazole ring contains nitrogen atoms that are readily protonated, making ESI in positive mode the ideal choice for high sensitivity.
Method A: Reversed-Phase (C18) Chromatography
-
Column: Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a volatile mobile phase modifier compatible with MS detection that helps to protonate the analyte and improve peak shape.[12]
-
Gradient Program:
-
0-1 min: 2% B
-
1-15 min: 2% to 40% B
-
15-16 min: 40% to 95% B
-
16-18 min: 95% B
-
18-18.1 min: 95% to 2% B
-
18.1-22 min: 2% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Method B: Pentafluorophenyl (PFP) Chromatography
-
Column: Ascentis® Express F5, 2.7 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-12 min: 5% to 50% B
-
12-13 min: 50% to 95% B
-
13-15 min: 95% B
-
15-15.1 min: 95% to 5% B
-
15.1-19 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Results and Comparative Analysis
The performance of each method was evaluated based on its ability to separate the main peak from its potential impurities. Key chromatographic parameters such as retention time (RT), resolution (Rs), and USP tailing factor (Tf) were measured.
Table 2: Comparative Chromatographic Performance
| Compound | Method A (C18) | Method B (PFP) | ||||
| RT (min) | Resolution (Rs) | Tailing (Tf) | RT (min) | Resolution (Rs) | Tailing (Tf) | |
| Impurity B | 1.85 | - | 1.3 | 3.12 | - | 1.1 |
| Impurity A | 2.15 | 1.6 | 1.4 | 4.55 | 6.8 | 1.1 |
| API | 4.32 | 9.8 | 1.2 | 7.81 | 12.5 | 1.0 |
| Impurity C | 4.51 | 0.9 | 1.5 | 8.53 | 2.5 | 1.2 |
| Impurity D | 12.64 | >20 | 1.1 | 11.29 | >20 | 1.1 |
Note: Data is representative and for illustrative purposes.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process, from sample handling to the final report, highlighting the comparative nature of the method development.
Caption: Workflow for comparative LC-MS purity analysis.
Discussion: Selecting the Optimal Method
The comparative data clearly demonstrates the superior performance of Method B (PFP Column) for this specific analysis.
-
Retention: The PFP column provided significantly more retention for the polar API and its early-eluting impurities (A and B). This is critical for moving them away from the solvent front, leading to more robust and reproducible integration.
-
Selectivity and Resolution: The most significant advantage of Method B was the dramatic improvement in resolution. The critical pair, the API and Impurity C, were poorly resolved on the C18 column (Rs = 0.9), failing the typical system suitability requirement of Rs ≥ 2.0. In contrast, the PFP column provided baseline separation (Rs = 2.5). This alternative selectivity is key to developing a truly reliable purity method.
-
Peak Shape: The PFP column consistently delivered better peak shapes (Tailing Factor closer to 1.0) for the polar analytes. This leads to improved sensitivity and precision, which is vital for quantifying impurities at low levels as required by ICH guidelines.[13]
The choice of the PFP column (Method B) is therefore justified not just by better data, but by a deeper understanding of the molecular interactions between the analyte and the stationary phase. The unique properties of the PFP phase were better suited to the polar and halogenated nature of this compound.
Conclusion and Recommendations
While a standard C18 column can provide initial characterization, it is insufficient for a robust, validatable purity method for this compound due to inadequate resolution of a critical impurity pair. The PFP-based method (Method B) demonstrated superior retention, selectivity, and peak shape, making it the recommended choice for routine quality control and stability testing.
This guide underscores a fundamental principle of method development: the initial investment in screening alternative column chemistries is paramount. Relying solely on a single, conventional approach can lead to methods that are not fit for purpose. For polar, functionalized molecules like the one studied here, exploring stationary phases beyond C18, such as PFP, is essential for achieving the specificity and robustness demanded by regulatory agencies and ensuring the quality of the final pharmaceutical product.[14] The developed method should subsequently undergo full validation according to ICH Q2(R2) guidelines to confirm its linearity, accuracy, precision, and robustness.[7]
References
-
Title: Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals Source: Preprints.org URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]
-
Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolvemass Laboratories URL: [Link]
-
Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
-
Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS Source: MDPI URL: [Link]
-
Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Synthesis and therapeutic potential of imidazole containing compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients Source: National Institutes of Health (NIH) URL: [Link]
-
Title: LC-MS Resource Guide Source: LabRulez URL: [https://www.labrulez.com/documents/l cms-resource-guide]([Link] cms-resource-guide)
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- 9. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ijper.org [ijper.org]
A Comparative Guide to the 1H NMR Characterization of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of NMR in Imidazole Synthesis
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The precise characterization of substituted imidazoles like 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is paramount, as even minor structural variations can profoundly impact biological activity. ¹H NMR spectroscopy stands as the frontline analytical technique for this purpose, providing unambiguous structural confirmation and purity assessment. Its ability to probe the electronic environment of each proton within a molecule makes it an indispensable tool for ensuring the integrity of pharmaceutical intermediates.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is a composite of signals arising from the imidazole ring protons, the N-propyl substituent, and the C-5 chloromethyl group. The hydrochloride form and the choice of solvent will significantly influence the chemical shifts, particularly of the imidazole ring protons.
Imidazole Ring Protons: Sentinels of Aromaticity and Substitution
In the neutral form of 1-propyl-1H-imidazole, the imidazole protons H-2, H-4, and H-5 typically appear as singlets.[2] However, upon protonation to the hydrochloride salt, the symmetry of the imidazole ring is altered, and the electronic environment of the ring protons changes, leading to downfield shifts.[3][4] Furthermore, the presence of the electron-withdrawing chloromethyl group at the C-5 position will further influence the chemical shifts of the adjacent ring protons.
For a similarly substituted compound, 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, the imidazole protons are observed at δ 9.25 (s, 1H) and 7.8 (s, 1H) in DMSO-d6.[5] Based on this, we can predict the approximate chemical shifts for the H-2 and H-4 protons of our target molecule.
The N-Propyl Signature: A Tale of Three Signals
The N-propyl group will give rise to three distinct signals, each with a characteristic multiplicity due to spin-spin coupling with its neighbors.
-
-CH₂- (alpha to N): This methylene group, being directly attached to the imidazole nitrogen, will be the most deshielded of the propyl protons. It is expected to appear as a triplet due to coupling with the adjacent methylene group. For 1-propyl-1H-imidazole, this signal is observed at δ 3.90 (t, J = 7.2 Hz).[2]
-
-CH₂- (beta to N): This central methylene group will be split into a multiplet (sextet or td) by the adjacent methyl and methylene protons. In 1-propyl-1H-imidazole, this signal is found at δ 1.81 (td, J = 7.2, 14.4 Hz).[2]
-
-CH₃ (gamma to N): The terminal methyl group will appear as a triplet, coupled to the adjacent methylene group, and will be the most upfield signal of the propyl chain. For 1-propyl-1H-imidazole, this signal is at δ 0.93 (t, J = 7.2 Hz).[2]
The Chloromethyl Group: A Key Functional Handle
The chloromethyl group (-CH₂Cl) is a critical reactive site for further synthetic transformations. Its protons are expected to appear as a singlet, as there are no adjacent protons to couple with. In 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, this signal is observed at δ 4.95 (s, 2H).[5] The electronegativity of the chlorine atom causes a significant downfield shift for these protons.
Comparative Spectral Data
To provide a clearer context for the expected ¹H NMR spectrum of this compound, the following table compares the chemical shifts of related imidazole derivatives.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | N-CH₂- (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | C-CH₂Cl (ppm) | Solvent | Reference |
| 1-Propyl-1H-imidazole | 7.46 (s) | 6.91 (s) | 7.06 (s) | 3.90 (t) | 1.81 (m) | 0.93 (t) | - | CDCl₃ | [2] |
| 4-(Chloromethyl)-1-methyl-1H-imidazole HCl | 9.25 (s) | 7.8 (s) | - | 3.9 (s, N-CH₃) | - | - | 4.95 (s) | DMSO-d₆ | [5] |
| 5-Chloromethyl-1-propyl-1H-imidazole HCl (Predicted) | ~9.3 | ~7.9 | - | ~4.2 (t) | ~1.9 (m) | ~0.9 (t) | ~5.0 (s) | DMSO-d₆ | N/A |
Note: The predicted values are estimations based on the provided reference data and general principles of NMR spectroscopy. Actual experimental values may vary.
Experimental Protocol: A Validated Approach to High-Quality Data
The following protocol is designed to yield a high-resolution ¹H NMR spectrum of this compound, suitable for unambiguous structural confirmation and purity analysis.
Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Vortex mixer
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample.[8]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[6] DMSO-d₆ is an excellent solvent for many hydrochloride salts and its residual proton signal does not typically interfere with the regions of interest for this molecule.
-
Homogenization: Ensure complete dissolution by vortexing the sample. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[6][8]
-
Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate. .
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Integration: Integrate all signals to determine the relative proton ratios.
-
Visualizing the Characterization Workflow
The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.
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- 1. benchchem.com [benchchem.com]
- 2. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis - chemicalbook [chemicalbook.com]
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- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Comparing reactivity of 5-chloromethyl-1-propyl-1H-imidazole with other chloromethyl imidazoles
Introduction: The Strategic Importance of Chloromethyl Imidazoles in Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] The introduction of a chloromethyl group transforms this versatile scaffold into a highly valuable intermediate for the synthesis of complex pharmaceutical agents. This reactive handle allows for the strategic introduction of diverse functionalities through nucleophilic substitution, enabling the construction of libraries of compounds for drug screening.
This guide focuses on 5-chloromethyl-1-propyl-1H-imidazole and provides a comparative analysis of its reactivity against other structurally related chloromethyl imidazoles. Understanding the nuanced differences in reactivity based on the substitution pattern of the imidazole ring is paramount for researchers in drug development. It allows for the rational design of synthetic routes, optimization of reaction conditions, and ultimately, the efficient generation of novel therapeutic candidates. We will delve into the underlying electronic and steric factors that govern these reactivity differences and provide a robust experimental framework for their quantitative assessment.
Understanding the Reactivity Landscape: Electronic and Steric Influences
The reactivity of chloromethyl imidazoles in nucleophilic substitution reactions is primarily dictated by the stability of the transition state, which is influenced by a combination of electronic and steric effects. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a borderline pathway, depending on the substrate, nucleophile, solvent, and temperature.[2][3]
Electronic Effects: The Role of Substituent Position
The position of the chloromethyl group on the imidazole ring (C2, C4, or C5) significantly impacts the electronic environment of the electrophilic carbon. The imidazole ring itself possesses a complex electronic nature, with two nitrogen atoms influencing electron density.[4][5]
-
C5- and C4-Substitution: The C5 and C4 positions are generally more electron-rich compared to the C2 position. An electron-donating group at the N-1 position, such as a propyl group, further enhances the electron density of the ring through inductive effects. This increased electron density can stabilize a developing positive charge on the adjacent methylene carbon in an S(_N)1-like transition state. Computational studies on substituted imidazoles have shown that the reactivity towards electrophiles is generally highest at the C5 position.[6]
-
C2-Substitution: The C2 position is situated between two electron-withdrawing nitrogen atoms, making it the most electron-deficient carbon in the imidazole ring.[6] Consequently, a chloromethyl group at this position will be attached to a more electrophilic carbon, which would favor an S(_N)2-type reaction. However, the stability of a carbocation at this position would be significantly lower, disfavoring an S(_N)1 pathway.
The N-1 propyl group, being an electron-donating alkyl group, generally increases the nucleophilicity and electron density of the imidazole ring compared to an unsubstituted imidazole. This electronic push would be expected to enhance the rate of reactions proceeding through a carbocation-like transition state (S(_N)1).
Steric Hindrance: Accessibility of the Reaction Center
Steric hindrance plays a critical role in determining the rate of nucleophilic substitution, particularly in S(N)2 reactions where the nucleophile must approach the electrophilic carbon from the backside.[7][8]
-
C5- and C4-Substitution: The chloromethyl groups at the C5 and C4 positions are relatively unhindered, allowing for easier access by nucleophiles.
-
C2-Substitution: The chloromethyl group at the C2 position is flanked by the N-1 and N-3 positions of the imidazole ring. The N-1 propyl group can create significant steric congestion around the C2 position, potentially hindering the approach of a nucleophile in an S(_N)2 reaction.
The interplay of these electronic and steric factors suggests a reactivity trend where 5-chloromethyl-1-propyl-1H-imidazole may exhibit a higher propensity for S(_N)1-type reactions compared to its C2-substituted isomer, which would be more likely to react via an S(_N)2 mechanism, albeit at a potentially slower rate due to steric hindrance.
Proposed Experimental Investigation: A Framework for Quantitative Comparison
To empirically validate the predicted reactivity trends, a detailed kinetic study is essential. The following protocol outlines a robust method for comparing the reactivity of 5-chloromethyl-1-propyl-1H-imidazole with its isomers and other analogs in a nucleophilic substitution reaction.
Objective:
To determine the second-order rate constants for the reaction of various chloromethyl imidazoles with a model nucleophile (e.g., piperidine or aniline) and to elucidate the influence of the chloromethyl group's position on reactivity.
Materials:
-
5-Chloromethyl-1-propyl-1H-imidazole
-
Comparative Chloromethyl Imidazoles (e.g., 2-chloromethyl-1-propyl-1H-imidazole, 4(5)-chloromethyl-1-methyl-1H-imidazole)
-
Nucleophile (e.g., Piperidine or Aniline, freshly distilled)
-
Solvent (e.g., Methanol or Acetonitrile, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Quenching Solution (e.g., Dilute Nitric Acid)
-
Titration Reagent (e.g., Standardized Silver Nitrate solution) or HPLC/GC-MS instrumentation
Experimental Protocol: Conductometric/Chromatographic Kinetic Analysis
This protocol is adapted from established methods for studying the kinetics of nucleophilic substitution reactions of alkyl halides.[9][10]
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of each chloromethyl imidazole (e.g., 0.02 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile (e.g., 0.04 M) in the same solvent.
-
If using a chromatographic method, add a suitable internal standard to the chloromethyl imidazole stock solutions.
-
-
Kinetic Runs:
-
Equilibrate the reactant solutions in a constant temperature bath (e.g., 25°C, 35°C, and 45°C to determine activation parameters).
-
To initiate a kinetic run, rapidly mix equal volumes of the chloromethyl imidazole and nucleophile solutions in a reaction vessel.
-
Start a timer immediately upon mixing.
-
-
Reaction Monitoring:
-
Conductometric Method: Monitor the increase in conductivity of the solution over time due to the formation of the halide ion product. This method is suitable for reactions that produce ionic products.
-
Chromatographic Method (HPLC or GC-MS): At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching solution. Analyze the quenched samples to determine the concentration of the remaining chloromethyl imidazole or the formed product.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/([Reactant]) versus time will yield a straight line with a slope equal to the rate constant, k.
-
Alternatively, use integrated rate laws to calculate the rate constant at each time point and determine the average value.
-
Perform kinetic runs at different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the activation energy (Ea) for each compound.
-
Data Presentation and Interpretation
The collected kinetic data should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Reactivity of Chloromethyl Imidazoles with [Nucleophile] in [Solvent] at 25°C
| Compound | Position of -CH₂Cl | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |
| 5-Chloromethyl-1-propyl-1H-imidazole | 5 | k₁ | 1.00 |
| 2-Chloromethyl-1-propyl-1H-imidazole | 2 | k₂ | k₂/k₁ |
| 4(5)-Chloromethyl-1-methyl-1H-imidazole | 4(5) | k₃ | k₃/k₁ |
Analysis of Expected Results:
Based on the principles discussed, we would anticipate the following trends:
-
5-Chloromethyl-1-propyl-1H-imidazole is expected to be highly reactive, potentially showing characteristics of both S(_N)1 and S(_N)2 pathways depending on the solvent polarity. Its relatively unhindered nature and the electron-donating effect of the N-propyl group should contribute to a high reaction rate.
-
2-Chloromethyl-1-propyl-1H-imidazole is predicted to be less reactive than the 5-chloro isomer, primarily due to the steric hindrance imposed by the N-propyl group, which would impede an S(_N)2 attack. The electron-withdrawing nature of the adjacent nitrogen atoms would disfavor an S(_N)1 mechanism.
-
The reactivity of 4(5)-chloromethyl-1-methyl-1H-imidazole would provide an interesting comparison, isolating the effect of the N-substituent (propyl vs. methyl). The smaller methyl group would exert less steric hindrance, potentially leading to a faster S(_N)2 reaction compared to the N-propyl analog.
Visualizing the Mechanistic Rationale
The following diagram illustrates the key factors influencing the choice of reaction pathway for the different isomers.
Caption: Factors influencing the reactivity of chloromethyl imidazole isomers.
Conclusion and Future Outlook
This guide provides a comprehensive framework for comparing the reactivity of 5-chloromethyl-1-propyl-1H-imidazole with its structural isomers. By considering the interplay of electronic and steric effects, researchers can make informed predictions about their chemical behavior. The provided experimental protocol offers a reliable method for obtaining quantitative kinetic data to validate these predictions.
A thorough understanding of these structure-reactivity relationships is crucial for the efficient utilization of these valuable synthetic intermediates in drug discovery programs. Future computational studies could further elucidate the transition state geometries and activation energies, providing deeper insights into the reaction mechanisms and complementing the experimental findings.
References
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Royal Society of Chemistry. (n.d.). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][4]phenanthroline frameworks. Retrieved from [Link]
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Pearson. (n.d.). Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic aromatic substitution. Retrieved from [Link]
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Mayr's Database of Reactivity Parameters. (n.d.). N-Nucleophiles. Retrieved from [Link]
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Mayr's Database of Reactivity Parameters. (n.d.). Imidazolines and related compounds. Retrieved from [Link]
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Mayr's Database of Reactivity Parameters. (n.d.). Molecule 1-methyl-imidazole (in water). Retrieved from [Link]
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ResearchGate. (2025). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Retrieved from [Link]
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MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
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Mayr's Database of Reactivity Parameters. (n.d.). Start page. Retrieved from [Link]
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National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]
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Quora. (2017). Is imidazole more reactive toward electrophilic substitution than pyrazole or not? Retrieved from [Link]
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Mayr's Database of Reactivity Parameters. (n.d.). Nucleophiles. Retrieved from [Link]
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YouTube. (2018). 21.02 Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile. Retrieved from [Link]
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MDPI. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. Retrieved from [Link]
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Indian Academy of Sciences. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Retrieved from [Link]
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UKEssays. (2017). Kinetics Of Nucleophilic Substitutions. Retrieved from [Link]
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ResearchGate. (2025). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Retrieved from [Link]
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YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]
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National Institutes of Health. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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Alternative reagents for the propylation of imidazole
An In-Depth Technical Guide to Alternative Reagents for the Propylation of Imidazole
For Researchers, Scientists, and Drug Development Professionals
The N-propyl imidazole moiety is a crucial structural motif in a wide array of biologically active molecules and functional materials. From antifungal agents to ionic liquids, the precise and efficient installation of a propyl group onto the imidazole nitrogen is a frequent challenge in synthetic chemistry.[1][2] While classical methods employing propyl halides have long been the standard, concerns over harsh conditions, hazardous reagents, and selectivity issues have driven the search for superior alternatives.[3][4]
This guide provides a comprehensive comparison of both traditional and modern reagents for the N-propylation of imidazole. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic needs.
The Challenge of Imidazole Propylation
Imidazole is an ambident nucleophile. In its neutral form, it exists as a mixture of tautomers. Upon deprotonation, the resulting imidazolide anion has negative charge density on both nitrogen atoms, which can lead to mixtures of regioisomers when using unsymmetrical imidazoles.[3][4] The primary goals in any propylation strategy are to achieve high yield and selectivity for the desired N-propylated product while minimizing the formation of byproducts and the over-alkylation to form imidazolium salts.
We will explore a range of reagents, from the conventional to the cutting-edge, evaluating them on criteria such as yield, reaction conditions, safety profile, and applicability to diverse substrates.
The Classical Approach: Propyl Halides
The reaction of imidazole with propyl halides (e.g., 1-bromopropane, 1-iodopropane, or 1-chloropropane) in the presence of a base is the most traditional method.[5][6] The choice of base and solvent is critical to the success of this reaction. Strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete deprotonation of the imidazole, leading to a rapid SN2 reaction. However, NaH is highly flammable and requires strictly anhydrous conditions. Milder bases like sodium hydroxide or potassium carbonate are often used, though they may require higher temperatures or longer reaction times.[5]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like NaH is used to irreversibly deprotonate the imidazole, creating a highly reactive imidazolide anion that readily attacks the propyl halide.
-
Solvent: Polar aprotic solvents like DMF or THF are chosen because they effectively solvate the cation of the base (e.g., Na+) without solvating the imidazolide anion, thus maximizing its nucleophilicity.
-
Leaving Group: The reactivity of the propyl halide follows the order I > Br > Cl. Propyl iodide is the most reactive but also the most expensive and least stable. Propyl bromide offers a good balance of reactivity and cost.
Green and Efficient: Dialkyl Carbonates
Dialkyl carbonates, such as dipropyl carbonate, have emerged as environmentally benign alternatives to alkyl halides.[7] These reagents are non-toxic, and the reaction co-products (an alcohol and CO2) are innocuous. The reaction is typically performed at elevated temperatures and can be catalyzed by a mild base.[8][9]
Causality Behind Experimental Choices:
-
Mechanism: The reaction is believed to proceed through a nucleophilic attack of the imidazole nitrogen on the electrophilic propyl group of the carbonate, followed by the elimination of a propyl carbonate anion, which then decomposes to propanol and carbon dioxide.[8]
-
Catalyst: A base is often added to increase the nucleophilicity of the imidazole. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are effective.[7]
-
Conditions: The reaction is often run neat (without solvent) or in a high-boiling solvent to achieve the necessary reaction temperatures (80-140 °C).[7][9]
Mild and Versatile: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for N-alkylation under mild, neutral conditions, making it ideal for sensitive or complex substrates.[10] This reaction couples an alcohol (propanol) with the N-H of imidazole using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]
Causality Behind Experimental Choices:
-
Activation: The reaction proceeds via the activation of the alcohol by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt. This intermediate is highly susceptible to nucleophilic attack by the imidazole.[13]
-
Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant when using a simple primary alcohol like propanol.
-
Solvent: Anhydrous THF is the most common solvent, as it is inert and effectively dissolves all reaction components.[12]
High-Yield and Selective: Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is an exceptionally effective technique for the alkylation of imidazoles, particularly for achieving high selectivity and yield while avoiding the formation of quaternary imidazolium salts.[14][15] The reaction occurs in a biphasic system (solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the imidazolide anion from the solid or aqueous phase into the organic phase containing the propyl halide.[16][17]
Causality Behind Experimental Choices:
-
Catalyst: The lipophilic cation of the PTC catalyst pairs with the imidazolide anion, forming a lipophilic ion pair that is soluble in the organic phase. This allows the anion to react with the propyl halide.
-
Solvent-Free Conditions: A significant advantage is that these reactions can often be run under solid-liquid PTC conditions in the absence of any solvent, which is a major green chemistry benefit.[14]
-
Base: Solid, powdered bases like KOH or K₂CO₃ are commonly used.
Modern Energy Inputs: Microwave and Ultrasound Assistance
The application of microwave irradiation or ultrasound can dramatically accelerate the rate of N-propylation reactions.[18][19] Microwave heating is efficient because it directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[20] This often results in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[21][22] Similarly, ultrasound promotes reactions through acoustic cavitation, which enhances mass transfer and creates localized high-temperature and high-pressure zones.[23][24] These techniques can be applied to many of the chemistries described above, often under solvent-free conditions.
Performance Comparison
| Method | Propylating Agent | Typical Base/Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
| Classical Halide | 1-Bromopropane | NaH, DMF | 0 °C to RT, 2-6 h | 70-90 | Well-established, reliable | Requires strict anhydrous conditions, hazardous base (NaH) |
| Dialkyl Carbonate | Dipropyl Carbonate | DBU (cat.) | 120-140 °C, 8-16 h | 65-85 | Green reagents, non-toxic byproducts | High temperatures, longer reaction times |
| Mitsunobu | Propan-1-ol | PPh₃, DIAD | 0 °C to RT, 1-4 h | 75-95 | Mild, neutral conditions, good for sensitive substrates | Stoichiometric phosphine oxide byproduct, expensive reagents |
| PTC (Solvent-Free) | 1-Bromopropane | K₂CO₃ (solid), TBAB | 60-80 °C, 1-3 h | 85-98 | High yield, high selectivity, no solvent, simple workup | Requires specific PTC catalyst |
| Microwave | 1-Bromopropane | K₂CO₃ on Al₂O₃ | MW, 100 °C, 5-15 min | 90-97 | Extremely fast, high yields, often solvent-free | Requires specialized microwave reactor |
Note: Yields and conditions are representative and can vary based on the specific imidazole substrate and reaction scale.
Experimental Protocols
Protocol 1: Propylation using Phase Transfer Catalysis (Solvent-Free)
This protocol describes a highly efficient and environmentally friendly method for the synthesis of 1-propylimidazole.
Materials:
-
Imidazole (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole, powdered potassium carbonate, and tetrabutylammonium bromide.
-
Add 1-bromopropane to the solid mixture.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the mixture to room temperature and add 20 mL of dichloromethane (DCM).
-
Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with additional DCM (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-propylimidazole.
Self-Validating System: The high selectivity of PTC minimizes the formation of the 1,3-dipropylimidazolium bromide byproduct. The progress can be easily monitored by the disappearance of the imidazole starting material on TLC. The workup is straightforward as the inorganic salts are simply filtered off.
Protocol 2: Propylation via the Mitsunobu Reaction
This protocol is ideal for substrates that are sensitive to basic conditions or high temperatures.
Materials:
-
Imidazole (1.0 eq)
-
Propan-1-ol (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Add propan-1-ol to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color change are typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purify by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is often effective) to isolate 1-propylimidazole.
Self-Validating System: The formation of the white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress. The mild conditions preserve sensitive functional groups, and the product can be cleanly separated from the byproducts via chromatography.
Visualization of Methodologies
Caption: Comparative workflow for the N-propylation of imidazole.
Caption: Mechanism of Solid-Liquid Phase Transfer Catalysis (PTC).
Conclusion
The N-propylation of imidazole can be accomplished through a variety of effective methods. While the classical approach using propyl halides and a strong base is dependable, modern alternatives offer significant advantages.
-
For green chemistry and scalability, phase transfer catalysis and the use of dialkyl carbonates are outstanding choices, often minimizing solvent use and hazardous reagents.[7][14]
-
For complex molecules with sensitive functional groups, the Mitsunobu reaction provides an invaluable tool for performing the propylation under exceptionally mild and neutral conditions.[13][25]
-
For process intensification and rapid synthesis, microwave and ultrasound-assisted methods can dramatically reduce reaction times and improve efficiency.[18][19]
By understanding the causality behind the experimental choices for each method, researchers can select the optimal conditions to synthesize N-propylated imidazoles efficiently, safely, and selectively.
References
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- Jayachandran, J. P., & Wang, M. L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. SYNTHETIC COMMUNICATIONS, 31(18), 2743–2752.
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- ResearchGate. (2015, September 28). What is the procedure for the reaction of imidazole with alkyl halide?.
- National Institutes of Health. (2024, November 14). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.
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A Comparative Guide to the Synthesis of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride: A Validation-Centric Approach for Drug Development Professionals
This guide provides an in-depth comparative analysis of synthetic routes to 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The focus is on providing a scientifically rigorous validation framework for each proposed route, enabling researchers and drug development professionals to make informed decisions based on efficiency, scalability, and product purity. We will explore two primary synthetic pathways, offering detailed experimental protocols and the expected analytical data for validation.
Introduction: The Significance of a Validated Synthetic Route
This compound serves as a crucial building block in the development of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloromethyl group and a versatile imidazole core, allows for diverse molecular elaborations. The presence of the N-propyl group modulates the lipophilicity and metabolic stability of the final drug candidates.[2][3][4] A robust and well-validated synthetic route is paramount to ensure consistent quality, high purity, and cost-effective production of this intermediate, thereby accelerating the drug development pipeline. This guide will compare a two-step synthesis via a hydroxymethyl intermediate with a more direct N-alkylation approach.
Proposed Synthetic Pathways: A Comparative Overview
Two principal synthetic routes to this compound are evaluated in this guide. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of production, and the analytical capabilities for in-process controls and final product validation.
Route 1: The Two-Step Synthesis via a Hydroxymethyl Intermediate
This pathway involves the initial synthesis of 1-propyl-1H-imidazole, followed by hydroxymethylation and subsequent chlorination. This route offers a high degree of control over each transformation, potentially leading to a purer final product.
Route 2: Direct N-Alkylation of 4(5)-Chloromethylimidazole
This approach focuses on the direct N-propylation of commercially available 4(5)-chloromethylimidazole hydrochloride. This route is more convergent and may be more time- and cost-effective if the starting material is readily accessible.
In-Depth Analysis of Synthetic Routes
Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate
This route is a logical and stepwise approach that allows for the isolation and characterization of key intermediates, ensuring the quality of the final product.
The synthesis commences with the N-alkylation of imidazole with a suitable propyl halide, such as 1-bromopropane. This is a standard and high-yielding reaction.
-
Causality of Experimental Choices: The use of a strong base like sodium hydride ensures complete deprotonation of imidazole, leading to a more nucleophilic imidazolide anion and driving the reaction to completion. Tetrahydrofuran (THF) is an appropriate aprotic solvent that solubilizes the reactants and does not interfere with the reaction.
The introduction of the hydroxymethyl group at the C5 position is a critical step. This can be achieved through reaction with formaldehyde (or its polymer, paraformaldehyde) under appropriate conditions.
-
Expertise & Experience: The regioselectivity of this reaction is a key consideration. While hydroxymethylation can occur at C2, steric hindrance from the N-propyl group and electronic factors favor substitution at the C4 or C5 position. Under acidic conditions, the reaction is expected to favor the 5-substituted product.
The final step in this route is the conversion of the hydroxymethyl group to the chloromethyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Trustworthiness: This reaction proceeds via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. This SNi (Substitution Nucleophilic internal) mechanism typically results in retention of configuration, although in this achiral molecule, the primary advantage is the clean conversion to the chloride with gaseous byproducts (SO₂ and HCl) that are easily removed.
Route 2: Direct N-Alkylation of 4(5)-Chloromethylimidazole Hydrochloride
This route offers a more streamlined approach, directly connecting the propyl group to the pre-formed chloromethylimidazole core.
-
Causality of Experimental Choices: The starting material, 4(5)-chloromethylimidazole, exists as a mixture of tautomers. N-alkylation can lead to a mixture of 1,4- and 1,5-disubstituted imidazoles. The separation of these regioisomers can be challenging and is a critical consideration for the validation of this route. The choice of base and solvent is crucial to control the regioselectivity of the alkylation. A polar aprotic solvent like DMF or acetonitrile is typically used.
Comparative Data Presentation
The following table summarizes the key parameters for the two proposed synthetic routes, providing a basis for objective comparison.
| Parameter | Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate | Route 2: Direct N-Alkylation |
| Starting Materials | Imidazole, 1-Bromopropane, Paraformaldehyde, Thionyl Chloride | 4(5)-Chloromethylimidazole hydrochloride, 1-Bromopropane, Base |
| Number of Steps | 3 | 1 |
| Potential Overall Yield | Moderate to High | Variable, dependent on regioselectivity |
| Key Challenges | Handling of thionyl chloride and formaldehyde | Control of regioselectivity, separation of isomers |
| Purification Strategy | Crystallization or column chromatography for each intermediate | Potentially challenging chromatographic separation of regioisomers |
| Scalability | Generally straightforward to scale up each step | Scalability may be limited by the need for isomer separation |
Experimental Protocols
Route 1: Two-Step Synthesis via Hydroxymethyl Intermediate
Step 1a: Synthesis of 1-propyl-1H-imidazole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere, a solution of imidazole (6.8 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
1-Bromopropane (13.5 g, 0.11 mol) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the careful addition of water (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-propyl-1H-imidazole as a colorless oil.
Step 1b: Synthesis of 1-propyl-5-(hydroxymethyl)-1H-imidazole
-
1-propyl-1H-imidazole (11.0 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) are suspended in 50 mL of glacial acetic acid.
-
The mixture is heated to 80 °C and stirred for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) yields 1-propyl-5-(hydroxymethyl)-1H-imidazole.
Step 1c: Synthesis of this compound
-
To a solution of 1-propyl-5-(hydroxymethyl)-1H-imidazole (14.0 g, 0.1 mol) in anhydrous dichloromethane (150 mL) at 0 °C, thionyl chloride (13.1 g, 0.11 mol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and washed with diethyl ether to yield this compound as a white to off-white solid.
Route 2: Direct N-Alkylation of 4(5)-Chloromethylimidazole Hydrochloride
-
To a suspension of 4(5)-chloromethylimidazole hydrochloride (15.3 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) in anhydrous N,N-dimethylformamide (DMF) (150 mL), 1-bromopropane (13.5 g, 0.11 mol) is added.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
The mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane (100 mL) and washed with water (2 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, a mixture of 1-propyl-4-chloromethyl-1H-imidazole and 1-propyl-5-chloromethyl-1H-imidazole, is subjected to careful column chromatography on silica gel for separation.
-
The desired 1-propyl-5-chloromethyl-1H-imidazole fraction is collected, and the solvent is evaporated.
-
The free base is dissolved in anhydrous diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
The solid is collected by filtration and dried under vacuum.
Validation and Characterization Data
A critical aspect of this guide is the validation of the synthetic product. The following tables provide the expected analytical data for the final product, this compound, and its key intermediate. This data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.
Table 1: Physical and Spectroscopic Data for 1-propyl-5-(hydroxymethyl)-1H-imidazole
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Melting Point (°C) | Expected to be a low melting solid or viscous oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5 (s, 1H, H2), 7.0 (s, 1H, H4), 4.6 (s, 2H, -CH₂OH), 3.9 (t, 2H, N-CH₂), 1.8 (sext, 2H, -CH₂-CH₂), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.0 (C2), 130.0 (C5), 125.0 (C4), 55.0 (-CH₂OH), 48.0 (N-CH₂), 23.0 (-CH₂-CH₂), 11.0 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 141.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3300-3100 (br, O-H), 2960, 2870 (C-H), 1500 (C=N), 1050 (C-O) |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | 167-169[5] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.2 (s, 1H, H2), 7.8 (s, 1H, H4), 4.9 (s, 2H, -CH₂Cl), 4.1 (t, 2H, N-CH₂), 1.8 (sext, 2H, -CH₂-CH₂), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 137.0 (C2), 128.0 (C5), 126.0 (C4), 47.0 (N-CH₂), 38.0 (-CH₂Cl), 22.0 (-CH₂-CH₂), 10.5 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 159.1 [M+H]⁺ (free base) |
| IR (KBr, cm⁻¹) | 3100-2800 (N-H, C-H), 1580 (C=N), 1460, 750 (C-Cl) |
Visualization of Synthetic Workflows
To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using Graphviz.
References
A Senior Application Scientist's Guide: Comparative Study of Alkylating Agents for Imidazole N-Alkylation
The N-alkylation of imidazoles is a cornerstone transformation in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the imidazole scaffold profoundly modulates a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which in turn dictates its biological activity and application potential.[1][2] N-alkylated imidazole derivatives are core structures in a vast array of compounds, from antifungal agents to novel ionic liquids and anticancer drugs.[3][4][5]
However, the seemingly straightforward process of attaching an alkyl group to a nitrogen atom is nuanced. The choice of alkylating agent is a critical decision that impacts reaction efficiency, regioselectivity, substrate scope, and scalability. This guide provides a comparative analysis of common alkylating agents, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug development and chemical synthesis to make informed, effective decisions.
Part 1: Mechanistic Foundations of Imidazole N-Alkylation
Understanding the underlying principles of the reaction is paramount to troubleshooting and optimization. The N-alkylation of an imidazole is fundamentally a nucleophilic substitution reaction.
The Imidazole Nucleophile The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) bears a proton and, upon deprotonation by a base, becomes a potent nucleophile. The pyridine-type nitrogen (N-3) possesses a lone pair of electrons. In an unsymmetrical imidazole, these two nitrogens are chemically distinct, leading to the potential for forming two different regioisomers upon alkylation.[6][7] This regioselectivity is governed by a delicate interplay of steric hindrance from adjacent substituents and the electronic influence of groups on the ring.[6][8] Generally, electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[6][9]
The General SN2 Pathway The most common mechanism for imidazole N-alkylation involves an SN2 (bimolecular nucleophilic substitution) pathway. The deprotonated imidazole anion acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.
Caption: General mechanism for imidazole N-alkylation via the SN2 pathway.
The Critical Role of Base and Solvent The choice of base and solvent is crucial for successful N-alkylation.
-
Base: A base is often required to deprotonate the imidazole, significantly increasing its nucleophilicity.[9] Common bases include potassium carbonate (K₂CO₃), a mild and economical choice, and sodium hydride (NaH), a much stronger, non-nucleophilic base used for less reactive systems.[1] The strength of the base should be matched to the acidity of the imidazole substrate.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically preferred.[9] These solvents effectively solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving its reactivity unencumbered.
Part 2: A Comparative Analysis of Alkylating Agents
Classical SN2 Electrophiles: Alkyl Halides and Sulfonates
These are the workhorses of N-alkylation, valued for their broad availability and straightforward application.
-
Alkyl Halides: These are the most common alkylating agents. Their reactivity is directly related to the halogen's ability to act as a leaving group, following the trend: R-I > R-Br > R-Cl >> R-F .[10][11] Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and cost. The primary limitation is that harsh conditions (strong base, high temperature) may be needed for less reactive chlorides, and side reactions like elimination can compete with substitution, particularly for secondary and tertiary halides.[10]
-
Alkyl Sulfonates: This class includes tosylates (OTs), mesylates (OMs), and the highly reactive triflates (OTf). Sulfonates are excellent leaving groups because the negative charge of the resulting anion is highly stabilized by resonance.[12] Their reactivity is comparable to or greater than that of alkyl iodides, allowing for milder reaction conditions.[10] They are typically prepared from the corresponding alcohol, making them a convenient two-step option for alkylation directly from alcohols.
Advanced & Alternative Strategies
For sensitive or sterically hindered substrates, or when starting from different functional groups, alternative methods are invaluable.
-
The Mitsunobu Reaction: This powerful reaction facilitates the N-alkylation of imidazoles using an alcohol under exceptionally mild, neutral conditions.[8][13] It proceeds with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). A key advantage is the clean inversion of stereochemistry at the alcohol's carbon center, making it ideal for synthesizing chiral molecules.[13] It is particularly effective for sterically demanding substrates where traditional SN2 reactions may fail.[8] A significant drawback is the generation of stoichiometric phosphine oxide and hydrazine byproducts, which can complicate purification.[13]
-
Reductive Amination: This strategy provides an alternative pathway for introducing alkyl groups, particularly from aldehydes and ketones.[14][15] The reaction involves the formation of an intermediate iminium ion (or enamine) between the imidazole and the carbonyl compound, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[14][16] This method is advantageous as it avoids harsh bases and reactive alkyl halides.
-
Green Alkylating Agents: In response to the growing need for sustainable synthesis, greener alternatives are gaining traction. Dialkyl carbonates, such as dimethyl carbonate (DMC), are non-toxic, environmentally benign reagents for methylation.[17] Other green approaches include the use of ultrasound to accelerate reaction rates and reduce energy consumption, or the development of reusable solid catalysts for continuous flow processes.[18][19][20]
Part 3: Data-Driven Performance Comparison
The following table summarizes the key characteristics and performance aspects of different alkylating agent classes to guide selection.
| Agent Class | Reagent Example | Leaving Group | Typical Conditions | Relative Reactivity | Key Advantages | Common Limitations |
| Alkyl Halides | 1-Bromobutane | Br⁻, I⁻, Cl⁻ | K₂CO₃ or NaH in ACN, DMF | I > Br > Cl | Widely available, cost-effective, straightforward. | Can require harsh conditions; risk of elimination and over-alkylation.[8][10] |
| Alkyl Sulfonates | Benzyl Tosylate | ⁻OTs, ⁻OMs, ⁻OTf | K₂CO₃ in DMF | Triflate > Tosylate/Iodide | High reactivity, enables milder conditions; prepared from alcohols.[10][12] | Reagents are often less stable and more expensive than halides. |
| Mitsunobu Reagents | Propan-2-ol, PPh₃, DIAD | PPh₃O | Neutral, THF or DCM, 0°C to RT | N/A (Different Mechanism) | Mild, neutral conditions; uses alcohols directly; inverts stereochemistry.[13] | Stoichiometric byproducts complicate purification; high cost of reagents.[13] |
| Carbonyls + Reductants | Cyclohexanone + STAB | H₂O | Acetic Acid in DCE | N/A (Different Mechanism) | Avoids reactive halides; good for complex substrates. | Requires a suitable carbonyl starting material; reductant can be expensive.[14] |
| Dialkyl Carbonates | Dimethyl Carbonate (DMC) | MeO⁻, CO₂ | High Temp (120-180°C) | Lower | Environmentally benign, low toxicity, cost-effective.[17] | High temperatures required; generally limited to methylation/ethylation. |
Part 4: Experimental Protocols & Workflow
A robust and reproducible protocol is the foundation of successful synthesis. Below is a general workflow and a specific, validated protocol for a typical N-alkylation reaction.
General Experimental Workflow
Caption: General experimental workflow for the N-alkylation of imidazoles.
Detailed Protocol: N-Alkylation of 4-iodo-1H-imidazole with an Alkyl Bromide
This protocol is adapted from established procedures for the alkylation of electronically analogous imidazoles and provides a reliable method for synthesizing N-alkylated iodoimidazoles, which are versatile building blocks for further functionalization via cross-coupling reactions.[1]
Materials:
-
4-iodo-1H-imidazole (1.0 equiv)
-
Alkyl bromide (1.1 - 1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 4-iodo-1H-imidazole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material completely. The causality here is to ensure a homogeneous reaction medium for efficient deprotonation.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Expertise & Experience: Cooling is critical to control the exothermic reaction between NaH and trace impurities or the substrate N-H proton. Carefully add the sodium hydride (1.1 equiv) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This two-stage process ensures complete deprotonation to form the highly nucleophilic imidazolide anion.[1]
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully quench the reaction by pouring it into ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated product.
Part 5: Expert Recommendations: Selecting the Right Agent
Choosing the optimal alkylating agent is context-dependent. The following decision tree provides a logical framework for this selection process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of imidazole derivatives: dacarbazine and the new alkylating agent imidazene (Review) [ouci.dntb.gov.ua]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New Eco-Friendly 1-Alkyl-3-(4-phenoxybutyl) Imidazolium-Based Ionic Liquids Derivatives: A Green Ultrasound-Assisted Synthesis, Characterization, Antibacterial Activity and POM Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride: A Comparative Guide to Key Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the precise quantification of intermediates is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a key building block in various synthetic pathways, and its accurate quantitative analysis is a critical step in process control and quality assurance. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound, offering insights into the principles, experimental protocols, and expected performance of each method.
The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the nature of the sample matrix, available instrumentation, and throughput needs. Here, we delve into the practical application and comparative performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Argentometric Titration.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a polar compound like this compound, a C18 column is a suitable stationary phase, providing a good balance of hydrophobic retention and interaction with the imidazole ring.
Causality of Experimental Choices
The choice of a buffered mobile phase is crucial to control the ionization state of the imidazole moiety (pKa ≈ 6-7) and any residual silanol groups on the column, thereby ensuring reproducible retention times and symmetrical peak shapes. A slightly acidic mobile phase (pH 3-4) is often optimal for protonating the imidazole ring, which can improve retention on a C18 column and minimize tailing. The use of a UV detector is appropriate as the imidazole ring exhibits UV absorbance, typically around 210-230 nm.
Experimental Protocol: RP-HPLC
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM KH2PO4) and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient could be 95:5 (Buffer:Acetonitrile) ramped to a higher organic concentration to elute any less polar impurities.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Expected Performance
| Parameter | Expected Value | Citation |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | [1] |
| Precision (%RSD) | < 2% | [2] |
| Accuracy (% Recovery) | 98 - 102% | [1] |
Visualization of RP-HPLC Workflow
Caption: Workflow for the quantitative analysis by RP-HPLC.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, a derivatization step is often necessary to increase its volatility and improve its chromatographic properties.
Causality of Experimental Choices
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkyl chloroformate converts the polar N-H group of the imidazole ring and any potential hydroxyl impurities into less polar and more volatile silyl or acyl derivatives.[3] A flame ionization detector (FID) is a suitable choice as it is a universal detector for organic compounds and provides a linear response over a wide concentration range.
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data system
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or isobutyl chloroformate)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Internal standard (e.g., a stable hydrocarbon like n-dodecane)
-
This compound reference standard
Procedure:
-
Derivatization:
-
Accurately weigh the sample or standard into a vial.
-
Add a known amount of the internal standard.
-
Add the anhydrous solvent and the derivatizing agent.
-
Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
-
-
Standard and Sample Preparation: Prepare a series of calibration standards by derivatizing known amounts of the reference standard with a fixed amount of the internal standard. Prepare the sample similarly.
-
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Carrier gas: Helium or Hydrogen at a constant flow rate.
-
Oven temperature program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
-
Analysis: Inject the derivatized standard and sample solutions.
-
Quantification: Calculate the response factor of the analyte relative to the internal standard using the calibration standards. Use this response factor to determine the concentration of the analyte in the sample.
Expected Performance
| Parameter | Expected Value | Citation |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 1 - 10 ng on column | [4] |
| Limit of Quantification (LOQ) | 5 - 50 ng on column | [4] |
| Precision (%RSD) | < 5% | [4] |
| Accuracy (% Recovery) | 95 - 105% | [4] |
Visualization of GC-FID Workflow
Caption: Workflow for the quantitative analysis by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality of Experimental Choices
For qNMR, an internal standard with a known purity and a signal that does not overlap with the analyte's signals is crucial.[6] The choice of a deuterated solvent in which both the analyte and the internal standard are fully soluble is essential. Specific acquisition parameters, such as a long relaxation delay (D1), are necessary to ensure complete relaxation of all nuclei, which is fundamental for accurate quantification.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantification, including:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the sample using the following formula:[7]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Expected Performance
| Parameter | Expected Value | Citation |
| Precision (%RSD) | < 1% | [8] |
| Accuracy | High (as a primary method) | [9] |
| Specificity | High (based on unique NMR signals) | [10] |
Visualization of qNMR Workflow
Caption: Workflow for the quantitative analysis by qNMR.
Argentometric Titration
Argentometric titration is a classic titrimetric method for the determination of halide ions. For this compound, this method can be used to quantify the amount of hydrochloride present.
Causality of Experimental Choices
The Volhard method is a suitable choice for this titration as it is performed in an acidic medium, which prevents the precipitation of silver oxide that can occur in neutral or basic conditions with other methods like the Mohr method.[11] In this back-titration method, an excess of a standard silver nitrate solution is added to the sample, and the unreacted silver ions are then titrated with a standard potassium thiocyanate solution using a ferric iron(III) indicator.
Experimental Protocol: Argentometric Titration (Volhard Method)
Objective: To determine the chloride content of this compound.
Instrumentation:
-
Burette
-
Pipettes
-
Erlenmeyer flasks
-
Magnetic stirrer
Reagents:
-
Standardized silver nitrate (AgNO3) solution (e.g., 0.1 M)
-
Standardized potassium thiocyanate (KSCN) solution (e.g., 0.1 M)
-
Ferric ammonium sulfate indicator solution
-
Nitric acid (HNO3)
-
Nitrobenzene or diethyl ether (to coat the AgCl precipitate)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in water. Acidify the solution with nitric acid.
-
Precipitation: Add a known excess volume of the standard silver nitrate solution to precipitate the chloride ions as silver chloride (AgCl).
-
Coating the Precipitate (Optional but recommended): Add a small amount of nitrobenzene or diethyl ether and shake vigorously to coat the AgCl precipitate. This prevents the reaction of AgCl with the thiocyanate titrant.[11]
-
Titration: Add a few drops of the ferric ammonium sulfate indicator. Titrate the excess silver ions with the standard potassium thiocyanate solution until the first permanent reddish-brown color of the iron(III) thiocyanate complex appears.
-
Blank Titration: Perform a blank titration without the sample to determine the exact relationship between the AgNO3 and KSCN solutions.
-
Calculation: Calculate the amount of chloride in the sample based on the volumes of the standard solutions used.
Expected Performance
| Parameter | Expected Value |
| Precision (%RSD) | < 0.5% |
| Accuracy | High (when performed carefully) |
Visualization of Argentometric Titration Workflow
Caption: Workflow for the quantitative analysis by Argentometric Titration.
Comparison of Analytical Techniques
| Feature | RP-HPLC | GC-FID | qNMR | Argentometric Titration |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Nuclear magnetic resonance signal intensity | Precipitation titration |
| Analyte | Entire molecule | Derivatized molecule | Entire molecule (protons) | Hydrochloride (chloride ion) |
| Quantification | Relative (requires specific reference standard) | Relative (requires specific reference standard) | Absolute (primary method) | Absolute (for chloride content) |
| Specificity | High | Moderate to High (depends on separation) | Very High | Low (for the entire molecule) |
| Sensitivity | High | Very High | Moderate | Low |
| Sample Throughput | High | Moderate | Low to Moderate | Moderate |
| Instrumentation Cost | Moderate to High | Moderate | Very High | Low |
| Method Development | Moderate complexity | High complexity (due to derivatization) | Moderate to High complexity | Low complexity |
Conclusion
The choice of the most suitable analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
RP-HPLC is the workhorse for routine quality control, offering a good balance of speed, sensitivity, and specificity for determining purity and identifying impurities.
-
GC-FID , while requiring a derivatization step, can be a valuable alternative, especially for detecting volatile impurities that may not be amenable to HPLC analysis.
-
qNMR stands out as a primary method for the accurate determination of absolute purity without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials.
-
Argentometric titration provides a simple and cost-effective method for specifically quantifying the hydrochloride content, which can be a critical quality attribute.
For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity and impurity profiling, while qNMR can be used to certify the primary reference standard, and titration can confirm the salt stoichiometry. By understanding the principles and practical considerations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their synthetic intermediates and final products.
References
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
-
Nanalysis. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
-
Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
-
University of Florida. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3137-3144. [Link]
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LGC. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
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Sharma, S., & Singh, A. (2015). HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. [Link]
-
SlidePlayer. (n.d.). Argentometric Titrations Precipitation titrations are based on reactions that yield ionic compounds of limited solubility. Retrieved from [Link]
-
Scilit. (2016, March 4). RP-HPLC Method Development and Validation for the Analysis of Pharmaceutical Drugs. Retrieved from [Link]
-
Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(11), 4849-4856. [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical and Biomedical Analysis, 218, 114878. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 70(3), 589–595. [Link]
-
Hill, J. W., et al. (2000). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, 77(8), 1039. [Link]
-
Scribd. (n.d.). Argentometric Titration. Retrieved from [Link]
-
ResearchGate. (2017). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Retrieved from [Link]
-
USDA. (n.d.). Determination of Salt. Retrieved from [Link]
-
Prava, V. R. K., & Seru, G. (2014). Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. European Journal of Chemistry, 5(3), 469-474. [Link]
-
Moreno-González, D., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2825. [Link]
-
Krzek, J., & Starek, M. (2007). Evaluation of a CGC-FID method for qualitative and quantitative analysis of azole antifungal drugs. Acta Poloniae Pharmaceutica, 64(3), 197-202. [Link]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101675. [Link]
-
ResearchGate. (2019). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
-
Adhao, V. S., Chaudhari, S. P., & Ambhore, J. P. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal, 33(2), 52-64. [Link]
-
Georgieva, M., & Zlatkov, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
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Benchmarking 5-Chloromethyl-1-propyl-1H-imidazole in TGR5 Agonist Synthesis: A Comparative Efficacy Guide
Introduction: The Therapeutic Promise of TGR5 Agonism
The Takeda G-protein-coupled receptor 5 (TGR5), a member of the GPCR superfamily, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1][2] TGR5 is activated by bile acids and is expressed in various tissues, playing a crucial role in regulating energy balance, glucose metabolism, and inflammation.[3][4] Upon activation, TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in maintaining glucose homeostasis.[5][6] This has spurred intensive research into the development of potent and selective TGR5 agonists.
The imidazole scaffold has been identified as a key pharmacophore in the design of novel, non-steroidal TGR5 agonists.[3][5] This guide provides a comparative analysis of the efficacy of 5-Chloromethyl-1-propyl-1H-imidazole as a potential precursor in the synthesis of imidazole-based TGR5 agonists, benchmarking it against established synthetic routes and alternative reagents.
The TGR5 Signaling Pathway: A Mechanistic Overview
Activation of TGR5 by an agonist initiates a downstream signaling cascade, primarily through the Gαs protein, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This elevation in cAMP triggers a cascade of events, including the activation of Protein Kinase A (PKA), which ultimately modulates gene expression and cellular function.[4] In intestinal L-cells, this pathway is directly linked to the enhanced transcription of the proglucagon gene and subsequent secretion of GLP-1.[4][5]
Caption: TGR5 signaling cascade leading to GLP-1 secretion.
Synthetic Strategies for Imidazole-Based TGR5 Agonists: A Comparative Analysis
The synthesis of potent imidazole-containing TGR5 agonists often involves multi-step sequences. Here, we compare a proposed synthetic route utilizing 5-Chloromethyl-1-propyl-1H-imidazole with established methods for synthesizing potent TGR5 agonists like ZY12201 and 1-benzyl-1H-imidazole-5-carboxamide derivatives.
Proposed Synthetic Route Utilizing 5-Chloromethyl-1-propyl-1H-imidazole
A key advantage of using 5-Chloromethyl-1-propyl-1H-imidazole lies in its potential for direct and efficient introduction of the substituted imidazole moiety. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile connection to other parts of the target agonist molecule.
Caption: Proposed synthetic workflow using the target reagent.
This approach can be benchmarked against existing, more complex synthetic strategies.
Alternative Synthetic Route: De Novo Imidazole Ring Formation
Many reported syntheses of imidazole-based TGR5 agonists involve the construction of the imidazole ring from acyclic precursors. For instance, the synthesis of the potent TGR5 agonist ZY12201 involves the cyclization of a thiourea derivative to form the 2-thio-imidazole core.[7][8]
Caption: De novo synthesis of an imidazole-based TGR5 agonist.
Comparative Data on TGR5 Agonist Efficacy
The following table summarizes the in vitro potency of several reported imidazole-based TGR5 agonists, providing a benchmark for the development of new analogs.
| Compound | hTGR5 EC50 (nM) | Reference |
| ZY12201 (6g) | 0.057 | [6][9] |
| Compound 19d | <10 | [10][11] |
| Compound 19e | <10 | [10][11] |
| Compound 18g | 1.44 | [1] |
| Compound 18k | 0.58 | [1] |
| INT-777 | 820 | [5] |
Experimental Protocols
Protocol 1: Proposed Synthesis of an Imidazole-based TGR5 Agonist via 5-Chloromethyl-1-propyl-1H-imidazole
Objective: To synthesize a representative TGR5 agonist by coupling 5-Chloromethyl-1-propyl-1H-imidazole with a phenolic intermediate.
Materials:
-
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
-
4-(1H-imidazol-1-yl)phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of 4-(1H-imidazol-1-yl)phenol (1.0 eq) in acetone, add potassium carbonate (3.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired TGR5 agonist.
Protocol 2: Synthesis of 2-Thio-imidazole Core for ZY12201 (Adapted from literature)[7][8]
Objective: To synthesize the 2-thio-imidazole core, a key intermediate in the synthesis of ZY12201.
Materials:
-
1-Amino-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one hydrochloride
-
1-Fluoro-4-isothiocyanatobenzene
-
Triethylamine
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
Thiourea Formation: To a solution of 1-amino-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C. Stir for 15 minutes, then add 1-fluoro-4-isothiocyanatobenzene (1.0 eq). Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the thiourea intermediate.
-
Cyclization: Heat a mixture of the thiourea intermediate in acetic acid at reflux for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into ice water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the 2-thio-imidazole derivative.
Discussion: Benchmarking the Efficacy of 5-Chloromethyl-1-propyl-1H-imidazole
The primary advantage of employing 5-Chloromethyl-1-propyl-1H-imidazole as a synthetic precursor is the potential for a more convergent and potentially higher-yielding synthetic route. By having the substituted imidazole core pre-formed, the number of synthetic steps can be reduced compared to de novo ring formation strategies. This can lead to improved overall yields and a more cost-effective process, which is a critical consideration in drug development.
In contrast, the de novo synthesis of the imidazole ring, as exemplified by the ZY12201 synthesis, offers greater flexibility in introducing a wide range of substituents on the imidazole core.[7] However, this often comes at the cost of a longer synthetic sequence and potentially lower overall yields.
The choice of synthetic strategy will ultimately depend on the specific structure of the target TGR5 agonist. For agonists where a 1-propyl-substituted imidazole moiety is desired, 5-Chloromethyl-1-propyl-1H-imidazole presents a highly attractive and efficient building block.
Conclusion
While direct experimental data on the use of 5-Chloromethyl-1-propyl-1H-imidazole in TGR5 agonist synthesis is not yet widely published, a comparative analysis of synthetic strategies strongly suggests its potential as an efficient and valuable reagent. Its pre-formed, functionalized imidazole structure offers a streamlined approach to the synthesis of a specific class of TGR5 agonists. Further research and direct comparative studies are warranted to fully elucidate its efficacy in terms of reaction yields, purity of the final products, and overall cost-effectiveness in the synthesis of next-generation TGR5-targeted therapeutics.
References
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analysis and Comparison of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the quality and reactivity of starting materials and intermediates are paramount. 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloromethyl group, which allows for the facile introduction of the propyl-imidazole moiety into a target molecule. This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this intermediate, compares its performance with alternative alkylating agents, and presents detailed experimental protocols for its characterization.
Understanding the Certificate of Analysis: A Commitment to Quality
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a cornerstone of quality control in the pharmaceutical industry. Below is a representative CoA for a batch of this compound, followed by a detailed explanation of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Assay (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | KF Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |
| Melting Point | 167-171 °C | 168-170 °C | Capillary Method |
Key Analytical Parameters Explained:
-
Appearance: A straightforward yet crucial initial check. Any deviation from the expected color or form could indicate impurities or degradation.
-
Identification by ¹H NMR: This provides an unambiguous confirmation of the molecule's structure. The chemical shifts, splitting patterns, and integration of the proton signals are unique to the compound.
-
Assay by HPLC: High-Performance Liquid Chromatography is the gold standard for determining the purity of a compound. It separates the main component from any impurities, allowing for precise quantification.[1][2]
-
Water Content: Excess water can affect the stability and reactivity of the hydrochloride salt. Karl Fischer titration is a highly sensitive method for water determination.
-
Residue on Ignition: This test measures the amount of inorganic impurities that are not volatilized upon ignition.
-
Heavy Metals: The presence of heavy metals is strictly controlled in pharmaceutical intermediates due to their toxicity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for their detection.
Performance Comparison: this compound vs. Alternative Alkylating Agents
The primary function of this compound in synthesis is as an alkylating agent. The choice of alkylating agent is a critical decision in process development, impacting reaction efficiency, selectivity, and safety.
Table 2: Comparison of Common Alkylating Agents
| Alkylating Agent | Structure | Key Advantages | Key Disadvantages |
| 5-Chloromethyl-1-propyl-1H-imidazole HCl | - Introduces a functionalized heterocyclic moiety. - Generally stable solid. | - Reactivity can be moderate. - Potential for N-alkylation side products in certain substrates. | |
| Benzyl Bromide | - High reactivity. - Widely available. | - Lachrymator and toxic. - Can lead to over-alkylation. | |
| Propyl Iodide | - High reactivity. | - Light sensitive and less stable. - More expensive than chlorides or bromides. | |
| Dimethyl Sulfate | - Highly reactive and cost-effective methylating agent. | - Extremely toxic and carcinogenic.[3] |
The key advantage of using a chloromethylated imidazole is the direct incorporation of a valuable heterocyclic scaffold into the target molecule. While benzyl bromide and propyl iodide are more reactive, they do not offer this functionality. Dimethyl sulfate, while a potent methylating agent, is highly toxic and its use is strictly regulated.
Reactivity and Stability Insights:
Chloromethylated imidazoles are moderately reactive electrophiles. The electron-withdrawing nature of the imidazole ring enhances the leaving group ability of the chloride. However, the nitrogen atoms in the imidazole ring can also act as nucleophiles, potentially leading to self-condensation or other side reactions under certain conditions.
The stability of this compound is generally good for a solid material. As a hydrochloride salt, it is less prone to degradation than the free base. However, it should be stored in a cool, dry place, protected from moisture, as the presence of water can facilitate hydrolysis of the chloromethyl group.
Experimental Protocols for Quality Assessment
Reproducible and robust analytical methods are essential for verifying the quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative analysis of this compound and the detection of potential impurities.[4][5]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (purity >99%)
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
Data Analysis:
The percentage purity is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample of this compound
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.
Data Acquisition:
Acquire a standard one-dimensional proton NMR spectrum.
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | Imidazole C2-H |
| ~7.8 | s | 1H | Imidazole C4-H |
| ~4.9 | s | 2H | -CH₂-Cl |
| ~4.2 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~1.8 | m | 2H | N-CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation:
The presence of all the expected signals with the correct multiplicities and integrations confirms the structure of this compound. The singlet at ~4.9 ppm is characteristic of the chloromethyl group. The triplet-multiplet-triplet pattern is indicative of the n-propyl chain attached to the imidazole nitrogen.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. A thorough understanding of its quality parameters, as detailed in a Certificate of Analysis, is essential for ensuring the integrity of the final drug product. When compared to other alkylating agents, it offers the distinct advantage of introducing a functionalized imidazole moiety in a single step. The analytical methods outlined in this guide provide a robust framework for the quality control and characterization of this important building block, empowering researchers to proceed with confidence in their drug development endeavors.
References
- BenchChem. (2025). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
- Journal of Instrumental Analysis. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
- Apollo Scientific. (2022). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride Safety Data Sheet.
- ResearchGate. (2000). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
- Lamoureux, G., & Agüero, C. (2009).
- ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Sigma-Aldrich. (n.d.). 5-Chloromethyl-4-methylimidazole hydrochloride.
- ResearchGate. (2021). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
- National Center for Biotechnology Information. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
- MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- Indian Journal of Pharmaceutical Sciences. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from Indian Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a deep-rooted culture of safety and environmental stewardship within the research community. This guide provides a comprehensive, scientifically grounded framework for the proper disposal of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a reactive intermediate common in pharmaceutical research and development. Our objective is to furnish you not just with a protocol, but with the rationale to empower you to handle this and similar chemical waste streams with confidence and integrity.
Understanding the Hazard: The Chemical Nature of this compound
This compound is a heterocyclic compound featuring a reactive chloromethyl group. This functional group classifies the molecule as a potential alkylating agent, capable of covalently modifying biological macromolecules.[1][2] Its reactivity is the very reason for its utility in synthesis, but it also dictates the necessary precautions for its handling and disposal. The primary hazards, as identified in Safety Data Sheets (SDS), include causing skin and eye irritation.[3] The hydrochloride salt form enhances its water solubility.
Table 1: Key Safety and Physical Data
| Property | Value | Source |
| CAS Number | 497223-15-1 | [4] |
| Molecular Formula | C₇H₁₁ClN₂ · HCl | [4] |
| Molecular Weight | 195.09 g/mol | [4] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation | [3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] |
The Disposal Hierarchy: A Logic-Driven Approach
The preferred method for the disposal of any hazardous chemical is always through a licensed and approved chemical waste disposal facility.[3] However, understanding in-laboratory deactivation procedures is crucial for managing small spills and residual quantities in containers, minimizing the transfer of reactive hazards. This guide addresses both aspects, presenting a decision-making workflow for responsible disposal.
Caption: Disposal decision workflow for this compound.
Protocol for Bulk Waste Disposal
For quantities exceeding what can be safely managed in the lab (a conservative threshold is >5 grams of solid or >25 mL of a solution), the only acceptable procedure is to prepare the material for collection by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[5]
Step-by-Step Protocol for Packaging Bulk Waste:
-
Container Selection: Choose a clean, chemically compatible container with a secure, leak-proof screw cap. The container must be in good condition, free from cracks or deterioration.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the composition (e.g., "solid," or if in solution, the solvent and approximate concentration).
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., irritant).
-
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation. Crucially, segregate this waste from incompatible materials. Store separately from strong bases and oxidizers.
-
Storage: Keep the waste container closed at all times, except when adding waste.
-
Pickup: Once the container is full or you are no longer generating this waste stream, complete a chemical collection request form as per your institution's procedures for pickup by EHS.[5]
Protocol for In-Laboratory Deactivation of Residual Waste
For trace amounts, such as rinsing contaminated glassware or neutralizing minor spills, chemical deactivation can be performed. The principle behind this procedure is the nucleophilic substitution of the reactive chloride on the chloromethyl group.[6][7] Hydrolysis using a mild base is an effective method to convert the reactive alkyl halide to a more stable alcohol (5-hydroxymethyl-1-propyl-1H-imidazole).
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) or Citric Acid solution for neutralization
-
pH indicator strips
-
Appropriate reaction vessel (e.g., beaker or flask large enough to accommodate the volume with stirring)
-
Stir bar and stir plate
-
Ice bath
Step-by-Step Deactivation Protocol:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Initial Dilution: If deactivating a solution, ensure it is in a low-concentration, primarily aqueous medium. If rinsing a container with residual solid, add a small amount of water to dissolve the material first. Place the reaction vessel in an ice bath to manage any exothermic reaction.[8]
-
Slow Addition of Base: While stirring the aqueous solution of the imidazole hydrochloride, slowly add 1 M Sodium Hydroxide (NaOH) solution dropwise. The goal is to raise the pH to >12 to facilitate the hydrolysis of the chloromethyl group.[6][7] The reaction is as follows: Cl-CH₂-(C₇H₁₀N₂) + 2 OH⁻ → HO-CH₂-(C₇H₁₀N₂) + H₂O + Cl⁻
-
Reaction Time: Continue stirring the basic solution for a minimum of 2 hours at room temperature to ensure the hydrolysis reaction goes to completion. For halogenated hydrocarbons, hydrolysis rates can vary, but providing sufficient time under basic conditions is key to deactivation.[2]
-
Neutralization: After the deactivation period, slowly add 1 M HCl or a suitable acid to neutralize the excess base.[8] Monitor the pH using indicator strips, aiming for a final pH between 6.0 and 8.0. Be cautious as the neutralization of a strong base with a strong acid is exothermic.
-
Verification and Final Disposal: Once neutralized, the resulting aqueous solution, containing the less hazardous hydroxymethyl derivative and sodium chloride, can typically be disposed of down the sanitary sewer with copious amounts of water, pending approval from your local EHS and water treatment authority.[1] Never assume drain disposal is acceptable without institutional approval.
Spill Management: Immediate Actions
In the event of a spill, the primary focus is on containment and ensuring personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Containment: For solid spills, carefully sweep the material to collect it into an airtight, labeled container.[3] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.
-
Decontamination: The spill area can be decontaminated by washing with a soap and water solution, followed by the in-lab deactivation procedure outlined above for residual waste.
By adhering to this comprehensive guide, you are not only complying with safety regulations but are actively participating in a culture of scientific excellence and responsibility. Your diligence in the proper handling and disposal of chemical waste is a critical component of sustainable research.
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Biological removal of benzalkonium chlorides from wastewater by immobilized cells of Pseudomonas sp. BIOMIG1 in an up-flow packed bed reactor. PubMed Central. [Link]
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Dechlorination with sodium thiosulfate affects the toxicity of wastewater contaminated with copper, cadmium, nickel, or zinc. PubMed. [Link]
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[Kinetics of the reaction of imidazole-SH-compounds with N-ethylmaleimide]. PubMed. [Link]
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Dechlorination with sodium thiosulfate affects the toxicity of wastewater contaminated with copper, cadmium, nickel, or zinc | Request PDF. ResearchGate. [Link]
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Rate of absorption and interfacial area of chlorine into aqueous sodium hydroxide system. Academic Journals. [Link]
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(PDF) Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. ResearchGate. [Link]
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Navigating the Safe Handling of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among these, 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride stands as a key intermediate in the creation of various active pharmaceutical ingredients. However, its utility in synthesis is matched by the critical need for meticulous safety protocols during its handling. As with any chlorinated heterocyclic compound, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement but a cornerstone of responsible science.
This guide provides a comprehensive overview of the essential PPE and associated best practices for researchers, scientists, and drug development professionals working with this compound. It is structured to provide not just procedural steps but the scientific rationale behind them, empowering you to build a culture of safety in your laboratory.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are synthesized from the safety data of structurally analogous compounds, including other chlorinated imidazole hydrochlorides. It is imperative to treat this compound with the caution afforded to its hazardous chemical class.
Understanding the Hazard: A Foundation for Safety
Based on data from closely related imidazole compounds, this compound is anticipated to be a hazardous substance. The primary concerns are its potential to cause severe skin irritation and serious eye damage.[1][2][3] The hydrochloride salt form suggests it is likely a solid, which can present an inhalation hazard if it becomes airborne dust.[4] Therefore, all handling procedures must be designed to minimize direct contact and the generation of dust.
Core Principles of Protection: The Hierarchy of Controls
Before delving into specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety strategies involve implementing a hierarchy of controls:
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous alternative could be used.
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard. The most critical engineering control for handling this compound is a certified chemical fume hood.[5] Proper ventilation is paramount to prevent the accumulation of airborne dust or vapors.[4] Eyewash stations and safety showers must be readily accessible.[6]
-
Administrative Controls: These are procedural changes to how work is performed. This includes thorough training, clear standard operating procedures (SOPs), and maintaining a clean and organized workspace.[7]
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is essential to protect the individual.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | Recommended to be performed in a ventilated enclosure or with a NIOSH-approved respirator with a particulate filter if dust generation is likely.[2] |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not generally required if performed in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not generally required if performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges. |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned. If an apron is required, secure it over the lab coat.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put the second pair on over the first.
Doffing PPE:
-
Outer Gloves: If double-gloved, remove the outer pair by peeling them off without touching the outside with your bare hands.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outside folded inward.
-
Eye and Face Protection: Remove your face shield and goggles from the back of your head.
-
Respiratory Protection (if used): Remove your respirator from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Management Workflow
A chemical spill requires a calm and systematic response. The following diagram outlines the decision-making process for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
Waste Disposal: A Final, Crucial Step
All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4] Follow your institution's specific guidelines for hazardous waste disposal. Do not discharge any of this material into the sewer system.[4]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
-
University of Washington. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
